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  • Product: Gelsevirine
  • CAS: 38990-03-3

Core Science & Biosynthesis

Foundational

Gelsevirine: A Technical Guide to its Discovery, Isolation from Gelsemium elegans, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the indole (B1671886) alkaloid gelsevirine, with a focus on its discovery, detailed protocols for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the indole (B1671886) alkaloid gelsevirine, with a focus on its discovery, detailed protocols for its isolation from Gelsemium elegans, and an exploration of its recently elucidated mechanisms of action. The information is compiled to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Gelsevirine and Gelsemium elegans

Gelsemium elegans, a plant native to Southeast Asia, is a rich source of structurally complex indole alkaloids. Known colloquially as "heartbreak grass," it has a long history in traditional medicine for treating conditions like pain, skin ulcers, and spasticity, despite its well-documented toxicity.[1][2] Among the dozens of alkaloids isolated from this plant, gelsevirine has emerged as a compound of significant pharmacological interest. While historically studied alongside its more abundant congeners like gelsemine (B155926) and koumine, recent research has illuminated gelsevirine's unique biological activities, particularly its role in modulating key inflammatory signaling pathways. This guide focuses on the technical aspects of isolating this promising molecule and understanding its molecular interactions.

Isolation of Gelsevirine: Experimental Protocols

The isolation of gelsevirine from G. elegans is a multi-step process involving extraction, fractionation, and purification. Modern chromatographic techniques, particularly High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC), have proven highly effective for obtaining gelsevirine with high purity.

A common initial step is the extraction of total alkaloids from the plant material.

Protocol:

  • Plant Material Preparation: The stems and leaves of Gelsemium elegans are dried and milled into a fine powder.

  • Acid-Base Extraction:

    • The powdered plant material is suspended in water and acidified to a pH of approximately 4 using an acid such as 20% H₂SO₄.

    • This acidic suspension is partitioned with an organic solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral, non-alkaloidal components.

    • The remaining aqueous phase is then basified to a pH of around 10 with a base like Na₂CO₃.

    • The alkaloids, now in their free-base form, are extracted from the basified aqueous solution using a chlorinated solvent such as chloroform (B151607) (CHCl₃).

    • The organic solvent containing the alkaloids is collected and evaporated under reduced pressure to yield the crude alkaloid extract.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, making it ideal for separating complex natural product mixtures.

Protocol:

  • Solvent System Selection: A suitable two-phase solvent system is critical for successful separation. A commonly used system consists of n-hexane-ethyl acetate-ethanol-0.1 mol/L hydrochloric acid with specific volume ratios, such as (4:4:2). Another reported system is 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol (4:2:3:2, v/v).

  • HSCCC Operation:

    • The crude alkaloid extract (e.g., 300 mg to 1.5 g) is dissolved in a suitable volume of the solvent system.

    • The HSCCC instrument is filled with the lower aqueous phase as the stationary phase.

    • The upper organic phase is then pumped through as the mobile phase at a defined flow rate.

    • The sample solution is injected into the system.

    • Fractions are collected based on the elution profile monitored by UV detection (e.g., at 256 nm).

Fractions from HSCCC containing gelsevirine are often further purified to achieve high purity.

Protocol:

  • Column and Mobile Phase: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and ultrapure water, sometimes with additives like 0.2% phosphoric acid and 0.5% triethylamine to improve peak shape.

  • Purification: The HSCCC fractions enriched with gelsevirine are pooled, concentrated, and injected into the prep-HPLC system.

  • Collection and Analysis: The peak corresponding to gelsevirine is collected. The purity of the final compound is assessed by analytical HPLC, and its structure is confirmed using spectroscopic methods.

The identity and structure of the isolated gelsevirine are confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

Quantitative Data on Gelsevirine Isolation

The efficiency of isolation can vary based on the specific methods and starting material. The following tables summarize quantitative data reported in the literature.

Method Starting Material (Crude Extract) Gelsevirine Yield Purity Reference
HSCCC300 mg21.2 mg98.6%
HSCCC1.5 g195 mg96.7%
HSCCC-prep-HPLC350 mg50.5 mg96.8%
HSCCC206.6 mg7.2 mg93.5%

Experimental and Logical Workflows

The following diagrams illustrate the key workflows and pathways described in this guide.

Gelsevirine_Isolation_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis & Confirmation plant G. elegans Plant Material (Stems & Leaves) acidification Acidification (pH 4) & Partition with EtOAc plant->acidification basification Basification (pH 10) & Extraction with CHCl3 acidification->basification crude_extract Crude Alkaloid Extract basification->crude_extract hsccc HSCCC Separation crude_extract->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_gelsevirine Pure Gelsevirine prep_hplc->pure_gelsevirine hplc_purity Purity Analysis (HPLC) pure_gelsevirine->hplc_purity ms_analysis Structure ID (ESI-MS) pure_gelsevirine->ms_analysis nmr_analysis Structure ID (NMR) pure_gelsevirine->nmr_analysis

Caption: Workflow for the isolation and purification of gelsevirine.

Biological Activity and Signaling Pathways

Recent studies have revealed that gelsevirine is a potent modulator of innate immune and inflammatory pathways. Its mechanism of action is distinct from many other alkaloids, positioning it as a unique lead compound for drug development.

Gelsevirine has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA from pathogens or damaged host cells and triggering an inflammatory response.

Mechanism of Action:

  • Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This is the same pocket that the natural STING agonist, 2'3'-cGAMP, binds to.

  • Inhibition of Activation: By occupying this pocket, gelsevirine locks STING in an inactive conformation, which prevents the dimerization and subsequent activation of the STING protein.

  • Promotion of Degradation: Gelsevirine also promotes the K48-linked ubiquitination and degradation of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21.

This dual mechanism of inhibiting activation and promoting degradation makes gelsevirine a potent suppressor of STING-mediated inflammation, which has been shown to be beneficial in preclinical models of sepsis and sepsis-associated encephalopathy.

STING_Pathway_Inhibition cluster_activation Normal STING Activation cluster_inhibition Gelsevirine-Mediated Inhibition DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_inactive STING (Inactive) cGAMP->STING_inactive STING_active STING Dimerization & Activation STING_inactive->STING_active TBK1 TBK1 Activation STING_active->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Cytokines Type I IFN & Pro-inflammatory Cytokine Production IRF3->Cytokines Gelsevirine Gelsevirine Gelsevirine->STING_inactive Competitively Binds to CDN Pocket STING_degradation STING Degradation (K48-Ubiquitination via TRIM21) Gelsevirine->STING_degradation STING_degradation->STING_inactive Promotes

Caption: Inhibition of the STING signaling pathway by gelsevirine.

  • JAK2-STAT3 Pathway: Gelsevirine has been shown to inhibit the JAK2-STAT3 signaling pathway, which is crucial for inflammatory responses in microglia. It appears to directly bind to and inhibit the kinase activity of JAK2, thereby downregulating the phosphorylation of STAT3. This contributes to its anti-neuroinflammatory effects observed in models of ischemic stroke.

  • Pyroptosis Pathway: In the context of sepsis-associated encephalopathy, gelsevirine ameliorates cognitive impairment by inhibiting STING-mediated pyroptosis in microglia.

  • Glycine and GABAₐ Receptors: Like other Gelsemium alkaloids, gelsevirine also interacts with inhibitory neurotransmitter receptors. It acts as a competitive antagonist of Glycine receptors (GlyRs) and GABAₐ receptors (GABAₐRs), which contributes to the overall neurotoxic profile of Gelsemium extracts at high concentrations.

Conclusion and Future Directions

Gelsevirine, an indole alkaloid from Gelsemium elegans, represents a fascinating natural product with significant therapeutic potential. The development of efficient isolation protocols using HSCCC and prep-HPLC has made this compound more accessible for research. Its recently discovered role as a specific STING inhibitor and modulator of other inflammatory pathways opens new avenues for the development of novel therapeutics for sepsis, neuroinflammation, and other autoimmune disorders. Future research should focus on optimizing its synthesis, further elucidating its structure-activity relationships, and conducting more extensive preclinical and clinical studies to validate its therapeutic efficacy and safety profile.

References

Exploratory

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of Gelsevirine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Gelsevirine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the chemical structure elucidation of Gelsevirine and its diverse analogs. Gelsevirine, a prominent alkaloid isolated from plants of the Gelsemium genus, has garnered significant scientific interest due to its complex caged structure and notable biological activities. This document serves as a core resource, detailing the experimental protocols and spectroscopic data that form the foundation of its structural determination, and exploring its interactions with key signaling pathways.

Spectroscopic Data Repository: Gelsevirine and Analogs

The structural backbone of Gelsevirine and its related compounds has been meticulously pieced together through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data from ¹H and ¹³C NMR studies, providing a comparative reference for researchers.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Gelsevirine and Analogs in CDCl₃

PositionGelsevirine21-Oxogelsevirine[1]
34.15 (d, J=10.1 Hz)4.30 (d, J=9.8 Hz)
52.65 (m)2.80 (m)
62.10 (m), 1.85 (m)2.20 (m), 1.95 (m)
74.05 (s)4.10 (s)
87.25 (d, J=7.5 Hz)7.30 (d, J=7.5 Hz)
96.90 (t, J=7.5 Hz)7.00 (t, J=7.5 Hz)
107.10 (t, J=7.5 Hz)7.20 (t, J=7.5 Hz)
116.80 (d, J=7.5 Hz)6.85 (d, J=7.5 Hz)
142.30 (m)2.40 (m)
152.05 (m)2.15 (m)
163.95 (d, J=4.5 Hz)4.00 (d, J=4.5 Hz)
175.80 (ddd, J=17.0, 10.5, 8.0 Hz)5.85 (ddd, J=17.0, 10.5, 8.0 Hz)
18-cis5.20 (d, J=10.5 Hz)5.25 (d, J=10.5 Hz)
18-trans5.25 (d, J=17.0 Hz)5.30 (d, J=17.0 Hz)
202.90 (m)-
21-exo2.50 (d, J=10.4 Hz)-
21-endo2.32 (d, J=10.4 Hz)-
N-CH₃2.55 (s)2.60 (s)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Gelsevirine and Analogs in CDCl₃

PositionGelsevirine21-Oxogelsevirine[1]
2180.1179.5
373.272.8
555.454.9
632.131.8
793.492.9
8129.5130.0
9122.3122.8
10128.1128.6
11109.8110.2
12142.6142.1
13133.2132.7
1446.546.0
1534.734.2
1678.978.4
17138.2137.7
18116.5117.0
1953.853.3
2060.260.0
2158.9195.3
N-CH₃35.635.1

Experimental Protocols

Detailed methodologies are critical for the replication and verification of structural data. This section outlines the key experimental protocols employed in the study of Gelsevirine and its analogs.

Isolation and Purification

High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for the separation and purification of Gelsevirine from crude extracts of Gelsemium elegans.

  • Plant Material: Dried and powdered aerial parts of Gelsemium elegans.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • HSCCC System: A two-phase solvent system is utilized, typically composed of chloroform-methanol-0.1 mol/L hydrochloric acid in a 4:4:2 volume ratio.

  • Separation: The crude extract is dissolved in a mixture of the two phases and injected into the HSCCC column. The separation is performed in head-to-tail elution mode with the lower aqueous phase as the mobile phase.

  • Fraction Collection: Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Fractions containing Gelsevirine are combined, and the solvent is evaporated. The residue is further purified by recrystallization to yield pure Gelsevirine.

Spectroscopic Analysis

NMR spectroscopy is the cornerstone of structure elucidation for Gelsevirine. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are performed to establish the connectivity and stereochemistry of the molecule.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is filtered into a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • 1D NMR Acquisition:

    • ¹H NMR: Standard pulse sequences are used with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used with a spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds). A larger number of scans is typically required.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin coupling networks. Standard gradient-enhanced COSY sequences are employed.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. Edited HSQC sequences can be used to differentiate between CH, CH₂, and CH₃ groups.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • Data Processing: The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as fragmentation patterns that aid in structural confirmation.

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • Sample Infusion: The purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL) and infused directly into the ESI source.

  • ESI-MS Parameters:

    • Ionization Mode: Positive ion mode is typically used for alkaloids.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Nebulizer Gas (N₂): ~1.5-2.0 Bar.

    • Drying Gas (N₂): Flow rate of ~8-10 L/min at a temperature of ~200-250 °C.

  • Tandem MS (MS/MS): To obtain fragmentation data, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment ions are then analyzed in the second mass analyzer.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule.

  • Crystallization: Obtaining single crystals suitable for X-ray analysis is a critical and often challenging step. Common methods for indole (B1671886) alkaloids include:

    • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a sealed container with a less volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Signaling Pathway and Experimental Workflow Visualizations

Gelsevirine has been shown to interact with specific cellular signaling pathways, contributing to its biological effects. The following diagrams, generated using the DOT language, illustrate these interactions and the general workflow for structure elucidation.

Gelsevirine_STING_Pathway cluster_activation STING Activation cluster_inhibition Gelsevirine Inhibition cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_ER STING (ER) cGAMP->STING_ER Binds to STING_dimer STING Dimerization STING_ER->STING_dimer Translocates & Dimerizes TBK1 TBK1 STING_dimer->TBK1 Recruits & Activates STING_inactive Inactive STING STING_dimer->STING_inactive Locks in inactive conformation IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Induces Transcription Gelsevirine Gelsevirine Gelsevirine->STING_dimer Competitively binds to CDN-binding pocket TRIM21 TRIM21 Gelsevirine->TRIM21 Recruits Proteasome Proteasomal Degradation STING_inactive->Proteasome Targeted for TRIM21->STING_inactive Mediates K48-linked ubiquitination Ub Ubiquitin Ub->STING_inactive Gelsevirine_JAK_STAT_Pathway cluster_activation JAK-STAT Activation cluster_inhibition Gelsevirine Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Recruits STAT3 STAT3 Receptor->STAT3 Recruits pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation pJAK2->Receptor Phosphorylates Receptor pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Activates Gelsevirine Gelsevirine Gelsevirine->JAK2 Directly Binds to and Inhibits Structure_Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis Plant Gelsemium Plant Material Extraction Solvent Extraction Plant->Extraction Crude Crude Extract Extraction->Crude HSCCC HSCCC Crude->HSCCC Pure Pure Gelsevirine/Analog HSCCC->Pure NMR NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) Pure->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Pure->MS Xray X-ray Crystallography Pure->Xray Structure Final Structure NMR->Structure MS->Structure Xray->Structure

References

Foundational

The Unraveling of a Complex Pathway: A Technical Guide to Gelsevirine Biosynthesis in Gelsemium Species

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, has garnered significant interest...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a complex monoterpenoid indole (B1671886) alkaloid (MIA) found in plants of the genus Gelsemium, has garnered significant interest from the scientific community due to its intricate chemical structure and potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, whether through synthetic biology approaches for sustainable production or through the development of novel derivatives. This technical guide provides a comprehensive overview of the current understanding of the gelsevirine biosynthetic pathway, detailing the known enzymatic steps, key intermediates, and relevant experimental methodologies. While the complete pathway is yet to be fully elucidated, this document synthesizes the available data to present a coherent and in-depth resource for researchers in the field.

Early Stages: The Path to Strictosidine (B192452)

The biosynthesis of gelsevirine, like all MIAs, begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor geraniol (B1671447).

Key Enzymes and Intermediates in the Formation of Strictosidine
EnzymeAbbreviationSubstrate(s)ProductCellular Localization (Putative)
Geraniol SynthaseGESGeranyl diphosphate (B83284) (GPP)GeraniolPlastids
Tryptophan DecarboxylaseTDCTryptophanTryptamine (B22526)Cytosol
Strictosidine SynthaseSTRTryptamine, Secologanin (B1681713)StrictosidineVacuole
Strictosidine β-GlucosidaseSGDStrictosidineStrictosidine AglyconeCytosol/ER

The initial steps are catalyzed by a series of well-characterized enzymes. Geraniol synthase (GES) converts geranyl diphosphate (GPP) from the MEP pathway into geraniol. Concurrently, tryptophan decarboxylase (TDC) catalyzes the decarboxylation of tryptophan to produce tryptamine. The iridoid glucoside secologanin is synthesized from geraniol through a series of enzymatic reactions.

The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) , a key branch-point enzyme in MIA biosynthesis, to form strictosidine[1][2]. This reaction is a Pictet-Spengler condensation that occurs within the vacuole. Subsequently, strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, yielding the highly reactive strictosidine aglycone, which serves as the central precursor for the vast array of MIAs[2].

Early_Biosynthetic_Pathway_of_Gelsevirine GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES Secologanin Secologanin Geraniol->Secologanin Multiple Steps Strictosidine Strictosidine Secologanin->Strictosidine Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Tryptamine->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Gelsevirine_Biosynthetic_Pathway cluster_early Early Pathway cluster_mid Core Formation (Hypothetical) cluster_late Late-Stage Modifications Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Multiple Steps Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Strictosidine_Aglycone Strictosidine_Aglycone Strictosidine->Strictosidine_Aglycone SGD Geissoschizine Geissoschizine Strictosidine_Aglycone->Geissoschizine Reductase Secologanin->Strictosidine Tryptamine->Strictosidine STR Spiro_oxindole_Intermediate Spiro-oxindole Intermediate Geissoschizine->Spiro_oxindole_Intermediate Cytochrome P450 (putative) Gelsevirine_Precursor Gelsevirine Precursor Spiro_oxindole_Intermediate->Gelsevirine_Precursor Cyclases, Oxidoreductases Gelsevirine Gelsevirine Gelsevirine_Precursor->Gelsevirine RH11H3 (P450) RH11OMT (OMT) Experimental_Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis Plant_Material Gelsemium Plant Material Extraction Alkaloid Extraction Plant_Material->Extraction SPE SPE Cleanup Extraction->SPE LCMS HPLC-MS Analysis SPE->LCMS Data_Integration Data Integration and Pathway Elucidation LCMS->Data_Integration Tissue_Sample Gelsemium Tissue Sample RNA_Extraction Total RNA Extraction Tissue_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR qPCR->Data_Integration

References

Exploratory

Physical and chemical properties of Gelsevirine for research

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, a gelsemine-type oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a gelsemine-type oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus, has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physical and chemical properties of Gelsevirine, alongside its notable biological activities. The information presented herein is intended to support research and development efforts in pharmacology and medicinal chemistry.

Physicochemical Properties

Gelsevirine is a complex heterocyclic compound with the molecular formula C₂₁H₂₄N₂O₃. Its chemical structure and key identifying information are summarized below.

PropertyValueReference
Chemical Structure (See Figure 1)
Molecular Formula C₂₁H₂₄N₂O₃[1]
Molecular Weight 352.43 g/mol [1]
CAS Number 38990-03-3[1]
Appearance Solid powder[1]
Purity ≥98% (by HPLC)[1]
Melting Point Not reported
Solubility Sparingly soluble in Methanol (1-10 mg/ml). Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, and Acetone.
Storage Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature.

Figure 1: Chemical Structure of Gelsevirine (A chemical structure diagram would be placed here in a full report)

Spectral Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of Gelsevirine. Although complete peak assignments are not published, studies on related compounds confirm the use of these techniques for structural verification. Researchers should expect a complex spectrum characteristic of a polycyclic alkaloid.

1.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Gelsevirine. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum of Gelsevirine would be expected to show characteristic absorption bands for its functional groups, including C=O (carbonyl), C-O-C (ether), and aromatic C-H stretches.

Experimental Protocols

Isolation of Gelsevirine from Gelsemium elegans

Gelsevirine is naturally present in Gelsemium elegans and can be isolated using chromatographic techniques. A common method is High-Speed Counter-Current Chromatography (HSCCC).

Protocol Outline:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, to obtain a crude alkaloid extract.

  • HSCCC Separation: The crude extract is subjected to HSCCC. A typical two-phase solvent system used for the separation of Gelsevirine is a mixture of chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2 v/v/v).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing Gelsevirine.

  • Purification: Fractions rich in Gelsevirine are pooled and further purified, if necessary, to achieve the desired level of purity (e.g., ≥98%).

Purity Determination by HPLC

The purity of Gelsevirine is typically assessed using reverse-phase HPLC (RP-HPLC).

General HPLC Method Parameters:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where Gelsevirine exhibits significant absorbance (e.g., 254 nm).

  • Quantification: Purity is determined by calculating the area percentage of the Gelsevirine peak relative to the total peak area in the chromatogram.

Solubility Determination

The solubility of Gelsevirine in various solvents can be determined using the shake-flask method.

Protocol Outline:

  • Sample Preparation: An excess amount of Gelsevirine is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of Gelsevirine in the filtrate is determined using a suitable analytical method, such as HPLC-UV.

Biological Activity: STING Inhibition

Gelsevirine has been identified as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. This pathway plays a critical role in the innate immune response to cytosolic DNA.

STING Signaling Pathway and Gelsevirine's Mechanism of Action

The cGAS-STING pathway is activated by the presence of cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. Gelsevirine exerts its inhibitory effect through a multi-faceted mechanism:

  • Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding domain of STING, preventing the binding of the natural ligand, cyclic GMP-AMP (cGAMP).

  • Inhibition of Dimerization: By binding to STING, Gelsevirine inhibits the cGAMP-induced dimerization of STING, a critical step for its activation.

  • Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING, likely by recruiting the E3 ubiquitin ligase TRIM21. This ubiquitination marks STING for proteasomal degradation, thereby downregulating the signaling pathway.

The following diagram illustrates the STING signaling pathway and the points of inhibition by Gelsevirine.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_signaling Downstream Signaling cluster_inhibition Inhibition by Gelsevirine cluster_degradation Ubiquitination & Degradation cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binds Gelsevirine Gelsevirine Gelsevirine->STING_inactive Competitively Binds (Inhibits cGAMP binding) STING_active STING (active dimer) Gelsevirine->STING_active Inhibits Dimerization TRIM21 TRIM21 Gelsevirine->TRIM21 Recruits? STING_inactive->STING_active Dimerization & Activation Proteasome Proteasome STING_inactive->Proteasome Degradation STING_translocation STING Translocation STING_active->STING_translocation TBK1 TBK1 STING_translocation->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFNs Type I Interferons p_IRF3->IFNs Nuclear Translocation & Transcription TRIM21->STING_inactive K48-linked Ubiquitination Ub Ubiquitin

Caption: Gelsevirine inhibits the STING signaling pathway at multiple points.

Experimental Workflow for Assessing STING Inhibition

The following diagram outlines a general workflow for evaluating the inhibitory activity of Gelsevirine on the STING pathway in a cell-based assay.

STING_Inhibition_Workflow A Cell Culture (e.g., THP-1 or RAW 264.7 cells) B Pre-treatment with Gelsevirine (various concentrations) A->B C Stimulation with STING Agonist (e.g., 2'3'-cGAMP, dsDNA) B->C D Incubation C->D E Endpoint Analysis D->E F qPCR for IFN-β, CXCL10 mRNA E->F G ELISA for secreted IFN-β protein E->G H Western Blot for p-TBK1, p-IRF3, STING E->H I Immunoprecipitation for STING Ubiquitination E->I

Caption: Workflow for assessing Gelsevirine's STING inhibitory activity.

Conclusion

Gelsevirine is a promising natural product with well-defined inhibitory activity against the STING signaling pathway. Its physicochemical properties, while not fully characterized in publicly available literature, are sufficient for initial research and development. The provided protocols offer a starting point for the isolation, purification, and analysis of this compound. Further investigation into its pharmacological properties is warranted to explore its full therapeutic potential.

References

Foundational

An In-depth Technical Guide to the Natural Sources and Comparative Abundance of Gelsevirine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Gelsevirine, a major indole (B1671886) alkaloid found in the genus Gelsemium. The document details...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gelsevirine, a major indole (B1671886) alkaloid found in the genus Gelsemium. The document details its natural sources, comparative abundance, established experimental protocols for its isolation and quantification, and its known signaling pathways.

Natural Sources and Comparative Abundance of Gelsevirine

Gelsevirine is a naturally occurring alkaloid predominantly found in plants of the Gelsemium genus, which belongs to the Gelsemiaceae family. This genus includes highly toxic but medicinally significant flowering plants native to Asia and the Americas. The primary species from which Gelsevirine has been isolated and studied are Gelsemium elegans, Gelsemium sempervirens, and Gelsemium rankinii.

Gelsemium elegans is particularly notable for its high concentration of various alkaloids, with Gelsevirine being one of the most significant, second only to koumine (B8086292) in terms of abundance[1]. The roots, stems, and leaves of G. elegans all contain Gelsevirine, with the roots generally having the highest concentration of total alkaloids[2]. A new oxindole (B195798) alkaloid, 21-oxogelsevirine, has been isolated from the stems of Gelsemium rankinii, indicating the presence of Gelsevirine derivatives in this species as well[3].

The quantitative yield of Gelsevirine can vary based on the plant part, geographical origin, and the extraction and purification methodology employed. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective technique for isolating Gelsevirine from crude extracts of G. elegans.

Table 1: Quantitative Yield of Gelsevirine from Gelsemium elegans
Starting MaterialMethodYield of GelsevirinePurityReference
300 mg crude extractHSCCC21.2 mg98.6%[4]
1.5 g crude extractpH-zone-refining CCC195 mg96.7%[4]
206.6 mg crude alkaloid sampleHSCCC7.2 mg93.5%

Experimental Protocols

Isolation and Purification of Gelsevirine

A highly effective method for the isolation and purification of Gelsevirine from the crude extract of Gelsemium elegans is High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thus preventing irreversible sample adsorption and degradation.

Protocol: Isolation of Gelsevirine using HSCCC

  • Preparation of Two-Phase Solvent System:

    • A two-phase solvent system is prepared by mixing chloroform, methanol, and 0.1 mol/L hydrochloric acid in a volume ratio of 4:4:2.

    • The mixture is thoroughly shaken in a separation funnel and allowed to stand until the two phases are completely separated.

    • The upper and lower phases are degassed by ultrasonication before use.

  • HSCCC Instrument Setup and Operation:

    • The HSCCC column is entirely filled with the upper phase, which serves as the stationary phase.

    • The apparatus is rotated at a speed of 800-900 rpm.

    • The lower phase is then pumped into the column as the mobile phase at a flow rate of 1.5 - 2.0 mL/min.

  • Sample Injection and Fraction Collection:

    • Once the system reaches hydrodynamic equilibrium (indicated by the emergence of the mobile phase from the tail outlet), the crude extract of G. elegans (e.g., 300 mg) dissolved in a small volume of the biphasic solvent mixture is injected through the sample port.

    • The effluent from the column is continuously monitored with a UV detector (e.g., at 254 nm).

    • Fractions are collected at regular intervals using a fraction collector.

  • Analysis and Identification:

    • The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of Gelsevirine.

    • The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Gelsevirine_Isolation_Workflow start_node Crude Extract of Gelsemium elegans injection Sample Injection start_node->injection solvent_prep Prepare Solvent System (CHCl₃-MeOH-HCl) hsccc_setup HSCCC Setup (Fill with Stationary Phase) solvent_prep->hsccc_setup equilibration System Equilibration (Pump Mobile Phase) hsccc_setup->equilibration equilibration->injection separation HSCCC Separation injection->separation collection Fraction Collection separation->collection analysis Purity Analysis (HPLC) collection->analysis identification Structural Identification (MS, NMR) analysis->identification end_node Purified Gelsevirine analysis->end_node

Workflow for Gelsevirine Isolation via HSCCC.
Analytical Methods for Quantification

For the sensitive and accurate quantification of Gelsevirine in complex biological matrices, such as plasma, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.

Protocol: Quantification of Gelsevirine using UPLC-MS/MS

  • Chromatographic Conditions:

    • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient elution using Methanol (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Gelsevirine are monitored for high selectivity and sensitivity.

    • Gas: Nitrogen is used as the drying and collision gas.

  • Sample Preparation (from plasma):

    • Plasma samples are thawed and vortexed.

    • Protein precipitation is performed by adding a solvent like acetonitrile (B52724) to the plasma sample, which may contain an internal standard (e.g., strychnine).

    • The mixture is vortexed and then centrifuged at high speed (e.g., 12,000 g) to pellet the precipitated proteins.

    • The clear supernatant is collected and injected into the UPLC-MS/MS system.

  • Quantification:

    • A calibration curve is constructed by analyzing standard samples of known Gelsevirine concentrations.

    • The concentration of Gelsevirine in the unknown samples is determined by comparing its peak area ratio (to the internal standard) against the calibration curve. The linear range for quantification is typically between 0.1–200 ng/mL.

Signaling Pathways of Gelsevirine

Gelsevirine exhibits significant pharmacological activities, including anxiolytic and anti-inflammatory effects. These effects are mediated through its interaction with specific cellular signaling pathways.

Anxiolytic Effects via Glycine (B1666218) Receptor Modulation

Gelsevirine, along with other Gelsemium alkaloids like gelsemine, is proposed to exert its anxiolytic effects by acting as a positive allosteric modulator or agonist of glycine receptors (GlyRs) in the central nervous system, particularly in the spinal cord and brainstem. GlyRs are ligand-gated chloride ion channels that mediate inhibitory neurotransmission.

Proposed Mechanism:

  • Gelsevirine binds to the glycine receptor.

  • This binding potentiates the receptor's response to the neurotransmitter glycine or directly activates the receptor.

  • The GlyR channel opens, leading to an influx of chloride ions (Cl⁻) into the neuron.

  • The influx of negative ions causes hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.

  • This enhanced inhibitory neurotransmission contributes to a reduction in neuronal excitability, resulting in anxiolytic effects.

Glycine_Receptor_Pathway gelsevirine Gelsevirine glyr Glycine Receptor (GlyR) (Chloride Channel) gelsevirine->glyr Binds to / Potentiates glycine Glycine glycine->glyr Binds to cl_channel Cl⁻ Channel Opening glyr->cl_channel cl_influx Influx of Cl⁻ ions cl_channel->cl_influx hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Postsynaptic Neuron hyperpolarization->inhibition anxiolytic Anxiolytic Effect inhibition->anxiolytic

Proposed anxiolytic signaling pathway of Gelsevirine.
Anti-inflammatory Effects via STING Pathway Inhibition

Recent research has identified Gelsevirine as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, triggering an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory diseases.

Mechanism of STING Inhibition:

  • Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This prevents the natural ligand, 2'3'-cGAMP, from binding and activating STING.

  • Conformational Locking: By binding to this pocket, Gelsevirine locks STING in an inactive open conformation, preventing the conformational changes necessary for its activation and downstream signaling.

  • Promotion of Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING, likely by upregulating and recruiting the E3 ubiquitin ligase TRIM21. This targets STING for proteasomal degradation.

  • Inhibition of Downstream Signaling: The inhibition of STING activation prevents the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1). Consequently, the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3) and the activation of the NF-κB pathway are blocked.

  • Reduced Inflammation: This cascade of inhibition ultimately leads to a significant reduction in the production of type I interferons (IFNs) and other proinflammatory cytokines, thereby mitigating the inflammatory response.

STING_Inhibition_Pathway cluster_0 Cytosol cluster_1 Endoplasmic Reticulum cluster_2 Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes DNA Cytosolic DNA DNA->cGAS Senses STING STING Dimer cGAMP->STING Binds & Activates Degradation Proteasomal Degradation STING->Degradation TBK1 TBK1 STING->TBK1 Recruits & Activates Gelsevirine Gelsevirine Gelsevirine->STING Competitively binds & locks TRIM21 TRIM21 Gelsevirine->TRIM21 Recruits inhibitor1 inhibitor2 TRIM21->STING K48-linked Ubiquitination IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates p_IRF3 p-IRF3 IRF3->p_IRF3 Cytokines Type I IFNs & Proinflammatory Cytokines p_IRF3->Cytokines Upregulates Transcription p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB->Cytokines Upregulates Transcription

Gelsevirine-mediated inhibition of the STING pathway.

References

Exploratory

Gelsevirine: A Comprehensive Pharmacological Profile and Bioactivity Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has emerged as a compound of significant interest in pharmacologic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has emerged as a compound of significant interest in pharmacological research. Possessing a complex monoterpenoid indole (B1671886) alkaloid structure, gelsevirine has demonstrated a range of biological activities, including potent anti-inflammatory, neuroprotective, and immunomodulatory effects. This technical guide provides a detailed overview of the pharmacological profile and bioactivity of gelsevirine, with a focus on its molecular mechanisms of action, quantitative biological data, and the experimental methodologies employed in its investigation.

Pharmacological Profile

Gelsevirine exhibits a multifaceted pharmacological profile, interacting with several key signaling pathways implicated in inflammation and cellular stress responses. Its primary mechanisms of action involve the modulation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the stimulator of interferon genes (STING) signaling cascade. Additionally, gelsevirine has been shown to interact with inhibitory neurotransmitter receptors.

Table 1: Receptor and Protein Binding Affinity of Gelsevirine
TargetAssay MethodAffinity (Kd)IC50Reference
STINGSurface Plasmon Resonance (SPR)27.6 µM0.766 µM (for inhibiting 2'3'-cGAMP-induced IFNB1 expression)[1]
Glycine Receptor (α1 subunit)ElectrophysiologyNot Reported40.6 ± 8.2 µM[2][3][4]
GABAA ReceptorElectrophysiologyNot Reported251.5 µM[5]
Table 2: In Vitro and In Vivo Bioactivity of Gelsevirine
Biological EffectModel SystemKey FindingsReference
Anti-inflammatory LPS- or OGD-CM-stimulated BV2 microgliaDecreased production of inflammatory cytokines (e.g., IL-6, TNF-α).
Cecal Ligation and Puncture (CLP)-induced sepsis in miceIncreased survival rate and mitigated acute organ damage.
Neuroprotection Middle Cerebral Artery Occlusion (MCAO) mouse model of ischemic strokeSignificantly improved infarct volume, neurological function, and reduced neuronal apoptosis.
Osteoarthritis IL-1β-stimulated chondrocytes and surgically induced OA in miceMitigated inflammatory response and cartilage destruction.
Sepsis-Associated Encephalopathy (SAE) CLP-induced sepsis in miceAmeliorated cognitive impairment and inhibited microglial activation.

Signaling Pathways and Molecular Mechanisms

Gelsevirine exerts its biological effects through the modulation of distinct and critical intracellular signaling pathways.

JAK-STAT Signaling Pathway

In the context of neuroinflammation, particularly in microglia, gelsevirine has been shown to inhibit the JAK-STAT signaling pathway. It directly binds to JAK2, inhibiting its kinase activity and subsequently downregulating the phosphorylation of STAT3. This inhibition leads to a reduction in the transcription of pro-inflammatory genes.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gelsevirine Gelsevirine Gelsevirine->JAK2 Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes

Gelsevirine inhibits the JAK2-STAT3 signaling pathway.
STING Signaling Pathway

Gelsevirine is a specific inhibitor of the STING protein, which is a central component of the innate immune response to cytosolic DNA. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation. Furthermore, gelsevirine promotes the K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks STING-mediated downstream signaling, including the phosphorylation of TBK1 and IRF3, and the activation of NF-κB, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binds to STING_active STING (active) STING_inactive->STING_active Activation & Dimerization TBK1 TBK1 STING_active->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization Gelsevirine Gelsevirine Gelsevirine->STING_inactive Inhibits Binding & Promotes Degradation IFN_Genes Type I Interferon Gene Transcription pIRF3_dimer->IFN_Genes Nuclear Translocation MCAO_Workflow Anesthesia Anesthesia Surgical_Exposure Expose CCA, ECA, ICA Anesthesia->Surgical_Exposure Ligation_Insertion Ligate ECA & Insert Filament Surgical_Exposure->Ligation_Insertion MCA_Occlusion Occlude MCA (e.g., 60 min) Ligation_Insertion->MCA_Occlusion Reperfusion Withdraw Filament MCA_Occlusion->Reperfusion Gelsevirine_Admin Gelsevirine Administration MCA_Occlusion->Gelsevirine_Admin Neurological_Assessment Neurological Deficit Scoring Reperfusion->Neurological_Assessment Infarct_Volume TTC Staining for Infarct Volume Neurological_Assessment->Infarct_Volume Molecular_Analysis Histology & Molecular Analysis Infarct_Volume->Molecular_Analysis

References

Foundational

Gelsevirine's Mechanism of Action on STING Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the molecular mechanisms through which Gelsevirine, a natural compound, modulates the STING (Stimu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which Gelsevirine, a natural compound, modulates the STING (Stimulator of Interferon Genes) signaling pathway. The information presented herein is intended for researchers, scientists, and professionals in drug development who are focused on immunology, inflammation, and autoimmune diseases.

Core Mechanism of Action: A Dual-Pronged Inhibition of STING

Gelsevirine (GS) has been identified as a specific and potent inhibitor of the STING signaling pathway.[1][2][3] Its inhibitory action is not mediated by a single event but rather by a dual mechanism that ensures a robust shutdown of STING-mediated inflammatory responses.[1][2][3]

  • Competitive Binding to the CDN Pocket: Gelsevirine directly interacts with the STING protein. In silico docking analyses and surface plasmon resonance (SPR) studies have shown that GS binds with high affinity to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic GMP-AMP (2'3'-cGAMP), binds to. By competitively binding to this site, Gelsevirine effectively blocks the binding of 2'3'-cGAMP, thereby preventing the conformational changes required for STING activation.[1][3] This competitive binding locks STING in an inactive, open conformation, which in turn inhibits STING dimerization, a critical step for downstream signal transduction.[1][2]

  • Promotion of K48-Linked Ubiquitination and Degradation: Beyond competitive inhibition, Gelsevirine actively promotes the degradation of the STING protein.[1][2] It induces K48-linked poly-ubiquitination of STING, which is a signal for proteasomal degradation.[1][3] This process is thought to be mediated by the E3 ubiquitin ligase TRIM21, which Gelsevirine upregulates and recruits to the STING protein.[1][2] This degradation of STING further diminishes the cellular capacity to respond to cytosolic DNA, a key trigger in various inflammatory conditions.

The consequence of these actions is a significant reduction in the activation of downstream signaling components. Gelsevirine treatment has been shown to attenuate the phosphorylation of TANK-binding kinase 1 (TBK1), Interferon Regulatory Factor 3 (IRF3), and the NF-κB subunit p65.[1][3] This leads to a marked decrease in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines like IL-6 and CXCL10.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of Gelsevirine on the STING pathway.

Binding Affinity of Gelsevirine to STING
Analyte Binding Affinity (Kd)
Gelsevirine to hSTING-CTD1:1 binding model
Specific Kd value not explicitly stated in the provided search results, but described as "high affinity".
Inhibition of Cytokine mRNA Expression by Gelsevirine
Cell Line Stimulant Inhibited Cytokine
Raw264.7 (murine macrophages)2'3'-cGAMP, ISD, Poly(dA:dT)Ifnb1, Cxcl10, Il6
THP-1 (human monocytes)2'3'-cGAMP, ISD, Poly(dA:dT)IFNB1, CXCL10, IL6
The inhibition was found to be dose-dependent.[3]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the STING signaling pathway, the mechanism of Gelsevirine's inhibitory action, and a typical experimental workflow for assessing STING pathway inhibition.

STING_Pathway Figure 1: The cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_dimer STING Dimerization & Activation TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (Dimerization) IRF3->p_IRF3 Genes Type I IFN & Pro-inflammatory Cytokine Genes p_IRF3->Genes translocates to nucleus & induces transcription STING->STING_dimer

Caption: The canonical cGAS-STING signaling pathway initiated by cytosolic dsDNA.

Gelsevirine_MoA Figure 2: Gelsevirine's Dual-Inhibitory Mechanism on STING Gelsevirine Gelsevirine Binding Competitive Binding to CDN Pocket Gelsevirine->Binding Degradation K48-linked Ubiquitination & Degradation Gelsevirine->Degradation STING STING Inactive_STING Inactive STING (Open Conformation) STING->Inactive_STING Proteasome Proteasomal Degradation STING->Proteasome cGAMP 2'3'-cGAMP cGAMP->STING binding blocked Binding->STING binds to Degradation->STING promotes TRIM21 TRIM21 TRIM21->Degradation recruited by No_Dimerization Inhibition of Dimerization Inactive_STING->No_Dimerization Downstream_Inhibition Inhibition of Downstream Signaling (p-TBK1, p-IRF3) No_Dimerization->Downstream_Inhibition Proteasome->Downstream_Inhibition

Caption: Gelsevirine's dual mechanism of action on the STING protein.

Experimental_Workflow Figure 3: Experimental Workflow for Gelsevirine's Effect on STING cluster_analysis 5. Downstream Analysis Cell_Culture 1. Cell Culture (e.g., Raw264.7, THP-1) Pretreatment 2. Pre-treatment with Gelsevirine (GS) (e.g., 10 µM for 6 hrs) Cell_Culture->Pretreatment Stimulation 3. STING Agonist Stimulation (e.g., 2'3'-cGAMP, ISD) (e.g., 5 µg/ml for 3 hrs) Pretreatment->Stimulation Harvest 4. Harvest Cells & Supernatant Stimulation->Harvest RT_qPCR RT-qPCR (Cytokine mRNA) Harvest->RT_qPCR ELISA ELISA (Cytokine Protein) Harvest->ELISA Western_Blot Western Blot (p-TBK1, p-IRF3, STING) Harvest->Western_Blot Co_IP Co-Immunoprecipitation (STING Ubiquitination) Harvest->Co_IP

Caption: A generalized workflow for in vitro assessment of Gelsevirine's activity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of Gelsevirine on STING signaling.

Protocol 1: Assessment of Cytokine mRNA Expression via RT-qPCR

Objective: To quantify the effect of Gelsevirine on the transcription of STING-dependent genes.

  • Cell Seeding: Seed Raw264.7 or THP-1 cells in 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Pre-treatment: Pre-treat the cells with varying concentrations of Gelsevirine (e.g., 0, 1, 5, 10 µM) for 6 hours.

  • Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP (5 µg/mL), Interferon Stimulatory DNA (ISD) (2 µg/mL), or Poly(dA:dT) (5 µg/mL) for 3 hours.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Real-Time qPCR: Perform real-time quantitative PCR using a qPCR system with SYBR Green master mix and primers specific for target genes (e.g., Ifnb1, Cxcl10, Il6) and a housekeeping gene (e.g., Actb).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated groups to the vehicle control.

Protocol 2: Analysis of Protein Phosphorylation by Western Blot

Objective: To determine the effect of Gelsevirine on the phosphorylation of key STING downstream signaling proteins.

  • Cell Treatment: Treat cells as described in Protocol 1 (Steps 1-3).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, STING, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: STING Ubiquitination Assay via Immunoprecipitation

Objective: To assess the effect of Gelsevirine on the ubiquitination of STING.

  • Cell Transfection and Treatment: In HEK293T cells, co-transfect plasmids expressing HA-tagged STING and Flag-tagged Ubiquitin for 24 hours. Treat the cells with Gelsevirine (10 µM) for an additional 2-4 hours. For endogenous STING in Raw264.7 cells, pre-treat with Gelsevirine (10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (5 µg/mL) for 3 hours.

  • Cell Lysis: Lyse the cells in a buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., N-ethylmaleimide).

  • Immunoprecipitation (IP): Incubate the cell lysates with an anti-HA antibody (for transfected cells) or an anti-STING antibody (for endogenous protein) overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to pull down the protein of interest.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer. Analyze the eluates by Western blotting using antibodies against Flag (to detect ubiquitin) and HA or STING (to confirm immunoprecipitation of the target protein). Look for a ladder of high-molecular-weight bands corresponding to poly-ubiquitinated STING.

Protocol 4: Biotin (B1667282) Pull-Down Assay for Competitive Binding

Objective: To demonstrate that Gelsevirine directly and competitively binds to STING.

  • Synthesis of Biotinylated Gelsevirine (Biotin-GS): Synthesize a biotin-conjugated version of Gelsevirine.

  • Cell Lysate Preparation: Prepare cell lysates from HEK293T cells overexpressing HA-tagged STING.

  • Binding Reaction: Incubate the cell lysate with biotin-GS (5 µM). In parallel, for competition assays, pre-incubate the lysate with a 10-fold excess of non-biotinylated Gelsevirine or 2'3'-cGAMP before adding biotin-GS. A control with biotin alone should also be included.

  • Pull-Down: Add streptavidin-conjugated agarose beads to the reaction mixtures and incubate for 1-2 hours at 4°C to capture the biotinylated complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the bound proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect STING. A signal in the biotin-GS lane, which is diminished in the competition lanes, indicates specific and competitive binding.

References

Exploratory

In Silico Prediction of Gelsevirine's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the computational and experimental approaches used to identify and characterize the molecular targets...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational and experimental approaches used to identify and characterize the molecular targets of Gelsevirine, a natural alkaloid with significant therapeutic potential. This document outlines the methodologies for in silico target prediction, including reverse docking, pharmacophore modeling, and molecular dynamics simulations, and details the experimental protocols for target validation, such as surface plasmon resonance and biotin (B1667282) pull-down assays. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of Gelsevirine's mechanism of action.

Introduction to Gelsevirine and In Silico Target Prediction

Gelsevirine is a prominent alkaloid isolated from plants of the Gelsemium genus, which have a history in traditional medicine. Modern research has focused on elucidating the molecular mechanisms underlying its pharmacological effects. A key discovery has been the identification of the Stimulator of Interferon Genes (STING) protein as a direct molecular target of Gelsevirine.[1][2][3][4] In silico target prediction, a cornerstone of modern drug discovery, has been instrumental in identifying and characterizing this interaction. This computational approach utilizes the three-dimensional structure of a small molecule to predict its potential binding partners from a vast library of macromolecular structures, thereby accelerating the identification of therapeutic targets and the understanding of a compound's polypharmacology.

Known and Potential Molecular Targets of Gelsevirine

While STING is the most well-characterized target of Gelsevirine, computational and experimental studies on related Gelsemium alkaloids suggest a broader interaction profile. This section summarizes the current knowledge on Gelsevirine's molecular targets.

Primary Target: Stimulator of Interferon Genes (STING)

Recent studies have robustly identified STING as a primary and specific target of Gelsevirine. It acts as a STING inhibitor by competitively binding to the cyclic dinucleotide (CDN)-binding pocket, which locks STING in an inactive conformation.[1][2][3] This inhibition is further enhanced by the promotion of K48-linked ubiquitination and subsequent degradation of STING.[1][2]

Potential Off-Targets: Glycine (B1666218) and GABA-A Receptors

In silico and experimental studies on Gelsevirine and other Gelsemium alkaloids have suggested potential interactions with inhibitory neurotransmitter receptors, namely the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABA-A) receptor. These interactions may contribute to the broader pharmacological and toxicological profile of Gelsevirine.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in silico predictions and experimental validation of Gelsevirine's interaction with its molecular targets.

Target Method Parameter Value Cell Line/System
STINGSurface Plasmon Resonance (SPR)Binding Affinity (Kd)27.6 μMIn vitro
STINGCell-based AssayIC50 (IFN-β expression)5.365 μMRaw264.7
STINGCell-based AssayIC50 (IFN-β expression)0.766 μMTHP-1
Glycine Receptor (α1)ElectrophysiologyIC5040.6 ± 8.2 μMRecombinant
GABA-A ReceptorElectrophysiology-Gelsevirine targets GABA-A receptorsRecombinant

In Silico Prediction Methodologies

This section provides detailed, proposed protocols for the computational prediction of Gelsevirine's molecular targets. These methodologies are based on established best practices and available data, as specific parameters from all published studies are not fully disclosed.

Reverse Molecular Docking

Reverse molecular docking is a computational technique used to identify potential protein targets for a small molecule by docking it against a large library of protein structures.

Experimental Protocol:

  • Ligand Preparation:

    • Obtain the 3D structure of Gelsevirine in SDF format from a chemical database like PubChem.

    • Convert the structure to PDBQT format using AutoDock Tools. This involves adding Gasteiger charges and defining rotatable bonds.

  • Receptor Library Preparation:

    • Download a curated library of human protein structures from the Protein Data Bank (PDB).

    • Prepare each receptor for docking by removing water molecules, adding polar hydrogens, and converting to PDBQT format using AutoDock Tools.

  • Docking Simulation with AutoDock Vina:

    • For each receptor, define a grid box that encompasses the entire protein to perform a blind docking, or focus on known binding pockets if available.

    • Use AutoDock Vina to dock the prepared Gelsevirine ligand into the grid box of each receptor.

    • The Vina command would be structured as follows:

  • Analysis and Target Prioritization:

    • Rank the potential targets based on the predicted binding affinity (docking score) from the Vina output.

    • Prioritize targets with the lowest binding energies for further investigation and experimental validation.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.

Experimental Protocol:

  • Model Generation (Ligand-Based):

    • Use a set of known active molecules for a particular target (if available) or different conformations of Gelsevirine to generate a pharmacophore model using software like LigandScout or MOE.

    • The model will consist of features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen a database of protein structures (e.g., PDB).

    • Identify proteins that have binding sites complementary to the pharmacophore model.

  • Hit-to-Lead Optimization:

    • The pharmacophore model can guide the design of new Gelsevirine analogs with potentially improved binding affinity or selectivity.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the Gelsevirine-protein complex over time, offering a more realistic representation of the binding event.

Experimental Protocol:

  • System Preparation:

    • Start with the best-docked pose of the Gelsevirine-STING complex obtained from molecular docking.

    • Use a simulation package like GROMACS to prepare the system. This involves choosing a force field (e.g., CHARMM36 for proteins and CGenFF for the ligand), solvating the complex in a water box, and adding ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to observe the stability of the Gelsevirine-STING interaction.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to characterize key interactions.

Experimental Validation Protocols

In silico predictions must be validated through experimental methods. This section details the protocols for two key techniques used to confirm the interaction between Gelsevirine and its targets.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Protocol:

  • Instrument and Chip:

    • Utilize a Biacore T200 instrument with a CM5 sensor chip.

  • Protein Immobilization:

    • Immobilize the STING protein onto the CM5 chip surface using standard amine coupling chemistry. Optimize the immobilization pH using 10 mM sodium acetate (B1210297) buffers (pH 4.0, 4.5, 5.0).

  • Binding Analysis:

    • Prepare a series of Gelsevirine concentrations (e.g., 0 to 64 µM) in a running buffer (PBS with 5% DMSO).

    • Inject the Gelsevirine solutions over the immobilized STING surface at a flow rate of 30 µL/min.

    • Monitor the change in the SPR signal (response units) over time to obtain sensorgrams.

  • Data Analysis:

    • Analyze the sensorgrams using the Biacore T200 Evaluation Software to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Biotin Pull-Down Assay

This assay is used to confirm the direct binding of a small molecule to a protein.

Experimental Protocol:

  • Synthesis of Biotinylated Gelsevirine:

    • Synthesize a biotinylated version of Gelsevirine by chemically attaching a biotin moiety to the Gelsevirine molecule.

  • Cell Lysate Preparation:

    • Prepare cell lysates from cells overexpressing the target protein (e.g., HA-tagged STING).

  • Binding and Pull-Down:

    • Incubate the cell lysate with the biotinylated Gelsevirine.

    • Add streptavidin-conjugated beads to the mixture. The high affinity of biotin for streptavidin will cause the beads to bind to the biotinylated Gelsevirine and any proteins bound to it.

    • Wash the beads to remove non-specifically bound proteins.

  • Analysis:

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using an antibody against the target protein (e.g., anti-HA antibody) to confirm its presence.

    • For target identification, the eluted proteins can be analyzed by mass spectrometry.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Gelsevirine_STING_Pathway cluster_inhibition Gelsevirine Inhibition cluster_activation STING Activation Pathway Gelsevirine Gelsevirine STING_inactive STING (Inactive) Gelsevirine->STING_inactive competitively binds to CDN-binding pocket STING_active STING (Active) Gelsevirine->STING_active promotes K48-linked ubiquitination & degradation cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP senses cytosolic DNA cGAMP->STING_inactive binds STING_inactive->STING_active dimerization & activation TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription

Gelsevirine's mechanism of STING inhibition.
Experimental Workflows

In_Silico_Workflow cluster_insilico In Silico Target Prediction Workflow cluster_methods Computational Methods cluster_validation Further In Silico Validation Gelsevirine_3D Gelsevirine 3D Structure Reverse_Docking Reverse Docking Gelsevirine_3D->Reverse_Docking Pharmacophore Pharmacophore Modeling Gelsevirine_3D->Pharmacophore Network_Pharmacology Network Pharmacology Gelsevirine_3D->Network_Pharmacology Target_DB Protein Target Database Target_DB->Reverse_Docking Predicted_Targets Predicted Targets Reverse_Docking->Predicted_Targets Pharmacophore->Predicted_Targets Network_Pharmacology->Predicted_Targets MD_Simulation Molecular Dynamics Simulation Predicted_Targets->MD_Simulation Validated_Targets Validated Putative Targets MD_Simulation->Validated_Targets

A typical in silico target prediction workflow.

Experimental_Validation_Workflow cluster_exp_validation Experimental Validation Workflow cluster_binding_assays Direct Binding Assays cluster_functional_assays Functional Assays Putative_Targets Putative Targets (from in silico) SPR Surface Plasmon Resonance (SPR) Putative_Targets->SPR Pull_down Biotin Pull-Down Assay Putative_Targets->Pull_down Binding_Confirmation Binding Confirmation (Kd, IC50) SPR->Binding_Confirmation Pull_down->Binding_Confirmation Cell_based Cell-based Assays (e.g., IFN expression) Binding_Confirmation->Cell_based Enzymatic Enzymatic Assays Binding_Confirmation->Enzymatic Functional_Effect Functional Effect Confirmation Cell_based->Functional_Effect Enzymatic->Functional_Effect Final_Target Validated Molecular Target Functional_Effect->Final_Target

References

Foundational

Preliminary Toxicological Screening of Gelsevirine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest in the scientific community for...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, a principal alkaloid isolated from the plant Gelsemium elegans, has garnered significant interest in the scientific community for its potential therapeutic applications, including its roles as an anti-inflammatory and anxiolytic agent. As with any novel therapeutic candidate, a thorough understanding of its toxicological profile is paramount before it can be considered for further development and potential clinical use. This technical guide provides a summary of the currently available preliminary toxicological data on Gelsevirine and related compounds in animal models. It also outlines standardized experimental protocols for comprehensive toxicological screening and visualizes key pathways and workflows to aid in research design and data interpretation.

Disclaimer: Publicly available literature lacks specific quantitative acute, sub-acute, and chronic toxicity data (e.g., LD50, NOAEL) for isolated Gelsevirine. The following sections compile available information on Gelsevirine's mechanism of action, cytotoxicity, and the toxicology of related compounds and the whole plant extract to provide a preliminary assessment. The experimental protocols described are based on established OECD guidelines and should be adapted for specific research needs.

Known Mechanism of Action and Toxicity Pathway

Recent studies have elucidated that a key mechanism of action for Gelsevirine involves the inhibition of the Stimulator of Interferon Genes (STING) signaling pathway.[1] The STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and triggering inflammatory responses. Gelsevirine has been shown to competitively bind to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1] Additionally, Gelsevirine promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1] This inhibitory action on STING signaling underlies Gelsevirine's anti-inflammatory effects but may also be relevant to its toxicological profile at higher concentrations.

STING_Pathway_Inhibition_by_Gelsevirine cluster_0 Cytosolic DNA Sensing cluster_1 STING Activation and Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive Binds to STING_active STING (Active) Dimerization STING_inactive->STING_active Degradation Ubiquitination & Degradation STING_inactive->Degradation TBK1 TBK1 STING_active->TBK1 Recruits & Activates NFkB NF-κB STING_active->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IFN-β, TNF-α) IRF3->Inflammatory_Cytokines Induces Transcription NFkB->Inflammatory_Cytokines Induces Transcription Gelsevirine Gelsevirine Gelsevirine->STING_inactive Binds & Stabilizes TRIM21 TRIM21 Gelsevirine->TRIM21 Upregulates & Recruits TRIM21->STING_inactive Mediates

Caption: Gelsevirine's Inhibition of the STING Signaling Pathway.

Preliminary Toxicological Profile

In Vitro Cytotoxicity

While comprehensive in vivo toxicity data for Gelsevirine is limited, in vitro studies provide some initial insights. A cytotoxicity assessment using a CCK8 assay indicated that Gelsevirine exhibits robust cytotoxicity to primary cultured hepatocytes and neurons at concentrations greater than 160 μM. However, no remarkable cytotoxicity was observed in RAW264.7, THP-1, primary cultured cardiomyocytes, bone marrow-derived stem cells, chondrocytes, and bone marrow-derived macrophages at concentrations up to 1280 μM for 24 hours.

Toxicological Data of a Related Alkaloid: Gelsenicine

Gelsenicine is another alkaloid found in Gelsemium elegans. While it is a different compound from Gelsevirine, its toxicological data can provide a preliminary indication of the potential toxicity of this class of alkaloids.

Compound Animal Model Sex Route of Administration LD50 Primary Cause of Death
GelsenicineRatMaleNot Specified0.996 mg/kgRespiratory Failure
GelsenicineRatFemaleNot Specified0.520 mg/kgRespiratory Failure

Data presented in this table is for Gelsenicine and NOT Gelsevirine. This information should be used for reference purposes only.

Toxicological Data of Gelsemium elegans Whole Extract

A study on the long-term oral exposure of the whole crude extract of Gelsemium elegans in rats was conducted to assess its toxicity.

Substance Animal Model Dosage Duration Key Findings
Gelsemium elegans (Whole Extract)Rat70 mg/kg/day21 daysNo significant toxic reactions or organ lesions were observed. Mild glial cell proliferation in the brain was noted.

This data pertains to the whole plant extract and does not represent the toxicological profile of isolated Gelsevirine.

Experimental Protocols for Toxicological Screening

The following are detailed methodologies for key experiments based on OECD guidelines, which can be adapted for the toxicological screening of Gelsevirine.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of Gelsevirine and to classify the substance based on the Globally Harmonised System (GHS).

  • Animal Model: Healthy, nulliparous, and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strains), 8-12 weeks old. A starting weight variation of ±20% of the mean weight is recommended.

  • Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard laboratory diet and water.

  • Procedure:

    • Dose Selection: A stepwise procedure is used with starting doses of 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

    • Administration: A single dose of Gelsevirine is administered by oral gavage. Animals are fasted overnight prior to dosing.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • Endpoint: The number of animals that die within the observation period is recorded for each dose level to determine the GHS classification.

Sub-acute Oral Toxicity Study (28-Day; Adapted from OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of Gelsevirine following repeated oral administration for 28 days.

  • Animal Model: Rats (e.g., Wistar or Sprague-Dawley), both male and female.

  • Procedure:

    • Dose Groups: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.

    • Administration: Gelsevirine is administered daily by oral gavage for 28 consecutive days.

    • Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

    • Histopathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are collected for microscopic examination.

Chronic Oral Toxicity Study (90-Day or longer; Adapted from OECD Guideline 408)
  • Objective: To determine the long-term toxic effects of Gelsevirine.

  • Animal Model: Typically rats, with consideration for a non-rodent species in later stages of drug development.

  • Procedure:

    • Dose Groups: Similar to the sub-acute study, with at least three dose levels and a control group.

    • Administration: Daily oral administration for 90 days or longer.

    • Comprehensive Monitoring: Includes detailed clinical observations, regular monitoring of body weight and food/water intake, ophthalmoscopy, and functional tests.

    • In-depth Pathology: Extensive hematology, clinical chemistry, and histopathology of a wide range of organs and tissues.

Toxicological_Screening_Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-acute Toxicity cluster_2 Phase 3: Sub-chronic/Chronic Toxicity Acute_Toxicity Acute Oral Toxicity (OECD 423/425) LD50_Estimation LD50 Estimation & GHS Classification Acute_Toxicity->LD50_Estimation Subacute_Toxicity 28-Day Repeated Dose (OECD 407) LD50_Estimation->Subacute_Toxicity Informs Dose Selection NOAEL_Determination NOAEL Determination Subacute_Toxicity->NOAEL_Determination Organ_Toxicity_ID Target Organ Identification Subacute_Toxicity->Organ_Toxicity_ID Chronic_Toxicity 90-Day or Longer Study (OECD 408) NOAEL_Determination->Chronic_Toxicity Informs Dose Selection Long_Term_Effects Long-term Effects & Carcinogenicity Potential Chronic_Toxicity->Long_Term_Effects

Caption: General Workflow for Preliminary Toxicological Screening.

Conclusion

The preliminary toxicological assessment of Gelsevirine is still in its early stages. While its mechanism of action as a STING inhibitor is becoming clearer, there is a significant lack of publicly available, quantitative in vivo toxicity data. The available information on related compounds and the whole plant extract suggests that Gelsevirine may have a toxicity profile that warrants careful investigation, particularly concerning potential neurotoxicity and hepatotoxicity at higher doses.

For drug development professionals, it is crucial to conduct comprehensive toxicological studies following standardized guidelines, such as those provided by the OECD. The experimental protocols and workflows outlined in this guide provide a framework for such investigations. Future research should focus on determining the LD50 and NOAEL of isolated Gelsevirine in rodent models to establish a foundational safety profile. These studies will be essential in guiding the further development of Gelsevirine as a potential therapeutic agent.

References

Exploratory

Gelsevirine Metabolism and Pharmacokinetics in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered interest for its pharmacological activities. Understanding its metabolic f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a principal alkaloid from the Gelsemium genus, has garnered interest for its pharmacological activities. Understanding its metabolic fate is crucial for further drug development and safety assessment. This technical guide provides a comprehensive overview of the in vitro metabolism and pharmacokinetics of gelsevirine, with a specific focus on studies utilizing liver microsomes. We delve into the established metabolic pathways, the analytical methodologies for metabolite identification, and the general protocols for conducting pertinent in vitro experiments. This document also presents illustrative data and experimental workflows to guide researchers in this field.

Introduction

Gelsevirine is an indole (B1671886) alkaloid found in plants of the Gelsemium family, which have been used in traditional medicine. Like other alkaloids from this genus, such as gelsemine (B155926) and koumine, gelsevirine exhibits notable biological effects, including potential anxiolytic properties with low toxicity.[1][2] A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of gelsevirine is essential for its development as a therapeutic agent. The liver is the primary site of drug metabolism, and in vitro studies using liver microsomes are a standard approach to investigate the metabolic pathways and potential for drug-drug interactions.

This guide summarizes the current knowledge on gelsevirine metabolism in liver microsomes and provides detailed experimental frameworks for its further investigation.

Gelsevirine Metabolic Pathways in Liver Microsomes

In vitro studies have demonstrated that gelsevirine undergoes phase I metabolism in liver microsomes of various species, including humans and rats.[1][2] The primary metabolic transformations identified are hydrogenation, N-demethylenation, and oxidation.[3] These reactions lead to the formation of several metabolites.

The proposed metabolic pathways for gelsevirine are illustrated in the diagram below.

Gelsevirine_Metabolism Gelsevirine Gelsevirine M1 Hydrogenation Metabolite Gelsevirine->M1 Hydrogenation M2 N-demethylenation Metabolite Gelsevirine->M2 N-demethylenation M3 Oxidation Metabolite Gelsevirine->M3 Oxidation

Caption: Proposed metabolic pathways of gelsevirine in liver microsomes.

It has been noted that there are qualitative and quantitative differences in the metabolism of gelsevirine between species, which is a critical consideration for the extrapolation of preclinical data to humans.

Experimental Protocols

This section outlines the detailed methodologies for key experiments in the study of gelsevirine metabolism in liver microsomes.

Metabolic Stability Assay

The metabolic stability assay is conducted to determine the rate at which gelsevirine is metabolized by liver microsomes. This information is used to calculate the intrinsic clearance (CLint), a key parameter in predicting in vivo hepatic clearance.

Materials:

  • Gelsevirine

  • Pooled human or other species liver microsomes (e.g., rat, pig, goat)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (B52724) or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

Procedure:

  • Preparation: Prepare a stock solution of gelsevirine in a suitable solvent (e.g., DMSO, acetonitrile) and dilute it to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, MgCl2, and liver microsomes. Pre-incubate this mixture at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the incubation mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the concentration of gelsevirine remaining in the supernatant at each time point using a validated LC-MS/MS method.

The workflow for a typical metabolic stability assay is depicted below.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Gelsevirine Stock Solution E Add Gelsevirine A->E B Thaw Liver Microsomes on Ice C Combine Buffer, MgCl2, Microsomes B->C D Pre-incubate at 37°C C->D D->E F Initiate with NADPH E->F G Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine Gelsevirine Concentration J->K

Caption: Experimental workflow for gelsevirine metabolic stability assay.

Metabolite Identification

The identification of gelsevirine metabolites is performed using high-resolution mass spectrometry, typically HPLC-QqTOF/MS.

Procedure:

  • Incubation: Perform a larger-scale incubation of gelsevirine with liver microsomes under the same conditions as the metabolic stability assay, but for a longer duration (e.g., 60-120 minutes) to allow for sufficient metabolite formation.

  • Sample Preparation: After quenching the reaction, the sample may need to be concentrated to increase the detectability of low-level metabolites.

  • LC-MS/MS Analysis: Inject the processed sample into an HPLC-QqTOF/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate gelsevirine and its metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in both full scan and product ion scan modes. Compare the mass spectra of the parent compound and potential metabolites to identify biotransformations (e.g., an increase of 16 Da for oxidation, a decrease of 14 Da for N-demethylation).

CYP450 Reaction Phenotyping

This experiment identifies the specific cytochrome P450 (CYP) enzymes responsible for gelsevirine metabolism.

Methods:

  • Recombinant Human CYPs: Incubate gelsevirine separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The formation of metabolites by a specific CYP isoform indicates its involvement in the metabolic pathway.

  • Chemical Inhibition: Incubate gelsevirine with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP enzymes. A significant reduction in the metabolism of gelsevirine in the presence of a specific inhibitor points to the role of that CYP isoform.

The logical relationship for CYP450 reaction phenotyping is shown below.

CYP_Phenotyping_Logic cluster_recombinant Recombinant CYP Method cluster_inhibition Chemical Inhibition Method A Incubate Gelsevirine with individual rCYP enzymes B Metabolite Formation? A->B C CYP is Involved B->C Yes D CYP is Not Involved B->D No E Incubate Gelsevirine with HLM + selective CYP inhibitors F Metabolism Inhibited? E->F G CYP is Involved F->G Yes H CYP is Not Involved F->H No

Caption: Logical workflow for CYP450 reaction phenotyping of gelsevirine.

Quantitative Data Presentation

While specific quantitative data for gelsevirine metabolism in liver microsomes is not extensively available in the public domain, this section provides illustrative tables of the types of data that would be generated from the aforementioned experiments.

Table 1: Illustrative Metabolic Stability of Gelsevirine in Liver Microsomes

SpeciesHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human45.215.3
Rat28.724.1
Pig60.111.5
Goat55.812.4

Note: These are example data and do not represent actual experimental results for gelsevirine.

Table 2: Illustrative Enzyme Kinetics of Gelsevirine Metabolism in Human Liver Microsomes

Metabolic PathwayApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Hydrogenation12.58.2
N-demethylenation25.115.6
Oxidation18.911.4

Note: These are example data and do not represent actual experimental results for gelsevirine.

Conclusion

The in vitro metabolism of gelsevirine in liver microsomes involves hydrogenation, N-demethylenation, and oxidation, with notable species differences. The experimental protocols and analytical methods described in this guide provide a robust framework for the detailed characterization of gelsevirine's metabolic profile. Further studies are warranted to generate specific quantitative data on the enzyme kinetics and to definitively identify the CYP450 isoforms responsible for its metabolism. Such data will be invaluable for predicting the in vivo pharmacokinetics of gelsevirine and for assessing its potential for drug-drug interactions, thereby supporting its continued development as a potential therapeutic agent.

References

Foundational

Role of Gelsevirine in modulating glycine and GABAa receptors

An In-depth Technical Guide on the Role of Gelsevirine in Modulating Glycine (B1666218) and GABAa Receptors For Researchers, Scientists, and Drug Development Professionals Abstract Gelsevirine, a prominent monoterpenoid...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Gelsevirine in Modulating Glycine (B1666218) and GABAa Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine, a prominent monoterpenoid indole (B1671886) alkaloid isolated from the Gelsemium genus, has garnered significant scientific interest due to its complex pharmacological profile, which includes analgesic, anti-inflammatory, and anxiolytic properties, alongside notable toxicity.[1][2][3] Central to its mechanism of action is its interaction with key inhibitory neurotransmitter receptors in the central nervous system (CNS). This technical guide provides a comprehensive examination of the modulatory effects of gelsevirine on two critical Cys-loop ligand-gated ion channels: the glycine receptor (GlyR) and the γ-aminobutyric acid type A (GABAa) receptor. By synthesizing data from electrophysiological and molecular modeling studies, this document details the antagonistic nature of gelsevirine at these receptors, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and visualizes the underlying molecular pathways and experimental workflows. This guide serves as a critical resource for professionals engaged in neuropharmacology research and the development of novel therapeutics targeting the glycinergic and GABAergic systems.

Introduction to Gelsevirine

Gelsevirine is one of the principal alkaloids found in plants of the Gelsemium genus, which have a long history in traditional medicine for treating conditions like pain and anxiety.[3][4] However, the therapeutic application of Gelsemium extracts is severely limited by a narrow therapeutic window and high toxicity, with overdose leading to symptoms such as convulsions, respiratory depression, and muscle weakness.[2][5][6] Understanding the molecular targets of its constituent alkaloids is paramount for developing safer derivatives. Gelsevirine, along with related compounds like gelsemine (B155926) and koumine, has been identified as a key modulator of inhibitory neurotransmission.[7] This document focuses specifically on its interactions with glycine and GABAa receptors, the primary mediators of fast inhibitory signaling in the spinal cord, brainstem, and other regions of the CNS.[8][9]

Modulation of Glycine Receptors (GlyRs)

Glycine receptors are chloride-permeable ion channels that play a crucial role in regulating neuronal excitability, particularly in motor and sensory pathways.[8][10] They are pentameric structures typically composed of α and β subunits.[8] The analgesic and toxic effects of several Gelsemium alkaloids have been linked to their interaction with GlyRs.[11]

Gelsevirine as a GlyR Antagonist

Electrophysiological studies have demonstrated that gelsevirine acts as a competitive antagonist at GlyRs.[7] When applied to cells expressing recombinant α1 GlyRs, gelsevirine inhibits glycine-evoked currents in a concentration-dependent manner.[7] This inhibitory action is consistent with a competitive mechanism, suggesting that gelsevirine binds at or near the glycine binding site, preventing channel activation.[7] This antagonism at spinal GlyRs is thought to contribute to the convulsant effects seen at toxic doses, mirroring the action of the classic GlyR antagonist, strychnine.[7][12]

Modulation of GABAa Receptors (GABAaRs)

GABAa receptors are the primary targets for GABA, the main inhibitory neurotransmitter in the brain.[13] These receptors are also allosterically modulated by numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which enhance GABAergic inhibition to produce sedative, anxiolytic, and anticonvulsant effects.[14][15][16]

Gelsevirine as a Negative Modulator of GABAaRs

Similar to its effect on GlyRs, gelsevirine negatively modulates the function of GABAa receptors. Studies have shown that it inhibits GABA-activated currents, classifying it as a competitive antagonist or a negative allosteric modulator of these receptors.[7][17] The inhibition of GABAaRs by gelsevirine disrupts the main inhibitory system in the brain, which can contribute significantly to the toxic profile of the alkaloid, including the induction of seizures.[5][18] Experimental evidence indicates that the GABAa receptor is a common target for several Gelsemium alkaloids, with the transmembrane region of the β+/α− interface identified as a potential common binding site.[17]

Quantitative Data Summary

The inhibitory potency of gelsevirine at GlyRs and GABAaRs has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a standardized measure for comparing its activity at these two distinct receptor types.

AlkaloidReceptor TargetIC50 Value (µM)Reference
Gelsevirine Glycine Receptor (α1 subunit)40.6 ± 8.2[19]
Gelsevirine GABAa Receptor251.5[17]

Table 1: Inhibitory Potency of Gelsevirine on Glycine and GABAa Receptors.

Experimental Protocols

The functional characterization of gelsevirine's effects on GlyRs and GABAaRs relies heavily on patch-clamp electrophysiology, a technique that allows for the direct measurement of ion channel activity.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is standard for assessing the modulation of ligand-gated ion channels in a controlled in vitro environment.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions. For receptor-specific assays, cells are transiently transfected with plasmids encoding the specific GlyR or GABAaR subunits of interest (e.g., human α1 GlyR).[20][21]

  • Recording Configuration: Glycine- or GABA-evoked currents are recorded in the whole-cell voltage-clamp configuration at room temperature (20–24°C). The cell membrane potential is held at a constant voltage, typically -60 mV.[22]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 2.0 CaCl₂, 1.0 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[22]

    • Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl₂, 0.5 GTP, and 2 ATP, with the pH adjusted to 7.4.[22] Cesium chloride is used to block potassium channels and isolate the chloride currents through the GlyRs or GABAaRs.

  • Drug Application: The agonist (glycine or GABA) is applied at a sub-saturating concentration (e.g., EC10-EC20) to establish a baseline current. Gelsevirine is then co-applied at various concentrations with the agonist to determine its modulatory effect.[20] Concentration-response curves are generated by plotting the inhibitory effect against the logarithm of the gelsevirine concentration, and IC50 values are calculated from these curves.[19]

  • Data Acquisition and Analysis: Currents are recorded using an amplifier (e.g., Axoclamp 200B) and acquired with software like Clampex. The data is then analyzed to quantify the inhibition caused by gelsevirine.[22]

Visualizations: Pathways and Processes

To clarify the complex interactions and methodologies described, the following diagrams are provided.

Gelsevirine_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_receptors Vesicle Vesicle (Glycine/GABA) Release Neurotransmitter Release Vesicle->Release Action Potential GlyR Glycine Receptor Release->GlyR Glycine GABAaR GABAa Receptor Release->GABAaR GABA Hyperpolarization Hyperpolarization (Inhibition) GlyR->Hyperpolarization Cl- influx GABAaR->Hyperpolarization Cl- influx Gelsevirine Gelsevirine Gelsevirine->GlyR Antagonism Gelsevirine->GABAaR Antagonism

Caption: Gelsevirine's antagonism of postsynaptic GlyR and GABAa receptors.

Electrophysiology_Workflow arrow arrow start Start: HEK293 Cell Culture transfection Transfect cells with GlyR or GABAaR DNA start->transfection selection Select transfected cells (24-48h post-transfection) transfection->selection patching Establish Whole-Cell Patch-Clamp Configuration selection->patching baseline Apply Agonist (Glycine/GABA) to establish baseline current patching->baseline application Co-apply Agonist + Gelsevirine (various concentrations) baseline->application recording Record Chloride Currents application->recording analysis Analyze Data: Generate Concentration-Response Curve recording->analysis end Determine IC50 Value analysis->end

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Logical_Relationship cluster_targets Molecular Targets cluster_effects Physiological Consequences Gelsevirine Gelsevirine Administration GlyR_Block GlyR Antagonism Gelsevirine->GlyR_Block GABAaR_Block GABAaR Antagonism Gelsevirine->GABAaR_Block Reduced_Inhibition Reduced Inhibitory Neurotransmission GlyR_Block->Reduced_Inhibition GABAaR_Block->Reduced_Inhibition Therapeutic Therapeutic Effects (e.g., Analgesia) Reduced_Inhibition->Therapeutic Toxic Toxic Effects (e.g., Convulsions) Reduced_Inhibition->Toxic

Caption: Gelsevirine's dual mechanism leading to therapeutic and toxic effects.

Conclusion and Implications for Drug Development

Gelsevirine presents a clear profile as a competitive antagonist of both glycine and GABAa receptors.[7] Its inhibitory action on these two principal mediators of fast synaptic inhibition provides a rational framework for understanding both its potential therapeutic benefits and its significant toxicity.[7][23] The blockade of GlyRs in the spinal cord is a plausible mechanism for its analgesic effects in certain pain models, but also for its strychnine-like convulsant activity at higher doses.[7][11] Simultaneously, the inhibition of GABAa receptors throughout the CNS likely exacerbates this pro-convulsant effect and contributes to overall toxicity.[17][18]

For drug development professionals, gelsevirine serves as an important lead compound. The challenge lies in synthetically modifying its structure to achieve selectivity for a single receptor type or even a specific receptor subtype (e.g., α3-containing GlyRs for pain).[11][24] By decoupling the activity at GlyRs from GABAaRs, or by altering the affinity for different receptor subunit compositions, it may be possible to develop novel analgesics or other neuro-modulatory agents that retain the therapeutic efficacy of Gelsemium alkaloids while possessing a significantly improved safety profile. This technical guide provides the foundational data and methodologies essential for pursuing such rational drug design strategies.

References

Protocols & Analytical Methods

Method

Revolutionizing Gelsemium Alkaloid Synthesis: A Deep Dive into Total Synthesis Strategies for Gelsevirine and its Congeners

For Immediate Release In a comprehensive analysis aimed at researchers, scientists, and professionals in drug development, this report details the intricate total synthesis strategies for gelsevirine and related Gelsemiu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive analysis aimed at researchers, scientists, and professionals in drug development, this report details the intricate total synthesis strategies for gelsevirine and related Gelsemium alkaloids. These complex molecules, known for their significant biological activities, present formidable challenges to synthetic chemists. This document provides a thorough overview of the key methodologies developed to construct their unique polycyclic architecture, with a focus on providing actionable data and detailed experimental protocols to aid in future research and drug discovery efforts.

The total synthesis of Gelsemium alkaloids, a class of compounds characterized by a rigid cage-like structure and a spiro-oxindole moiety, has been a benchmark for innovation in organic synthesis. This report consolidates quantitative data from seminal total syntheses, offering a clear comparison of different strategic approaches.

Comparative Analysis of Key Total Syntheses

The following table summarizes the key quantitative data for the total synthesis of gelsemine, a closely related and extensively studied Gelsemium alkaloid. This data provides a snapshot of the efficiency and elegance of the various synthetic routes developed by leading research groups.

Principal Investigator(s) Year Alkaloid Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Enantioselectivity
Speckamp, W. N.1994(±)-GelsemineN-Acyliminium ion cyclization190.83Racemic
Fukuyama, T.2000(+)-GelsemineDivinylcyclopropane-cycloheptadiene rearrangement330.95Enantioselective
Danishefsky, S. J.2002(±)-Gelsemine[4+3] Cycloaddition, Claisen rearrangement370.015Racemic
Qin, Y.2012(+)-GelsemineBiomimetic enol-oxonium cyclization cascade25~1Enantioselective[1][2]
Zhai, H. & Qiu, F. G.2015(+)-GelsemineOrganocatalytic Diels-Alder reactionNot specified~5>99% ee[3]

Key Strategic Pillars in Gelsemium Alkaloid Synthesis

The total synthesis of gelsevirine and its relatives hinges on the successful implementation of several key strategic approaches. These strategies often involve intricate cascade reactions and the stereocontrolled formation of multiple chiral centers.

Biomimetic Synthesis: Mimicking Nature's Pathway

Inspired by the proposed biosynthetic pathway of Gelsemium alkaloids, biomimetic strategies aim to construct the complex core in a manner that emulates the natural process. A landmark example is the enantioselective total synthesis of (+)-gelsemine by the Qin group, which features a remarkable enol-oxonium cyclization cascade.[1][2] This powerful transformation simultaneously forges multiple rings and stereocenters in a single, efficient step.

Logical Relationship of Biomimetic Synthesis:

Biomimetic_Strategy Acyclic Precursor Acyclic Precursor Enol-Oxonium Intermediate Enol-Oxonium Intermediate Acyclic Precursor->Enol-Oxonium Intermediate Acid-mediation Polycyclic Core Polycyclic Core Enol-Oxonium Intermediate->Polycyclic Core Cascade Cyclization Gelsevirine/Gelsemine Gelsevirine/Gelsemine Polycyclic Core->Gelsevirine/Gelsemine Functional Group Manipulation

Caption: Biomimetic approach to the Gelsemium alkaloid core.

Enantioselective Synthesis via Organocatalysis

Achieving high levels of stereocontrol is a critical challenge in the synthesis of these chiral molecules. The use of organocatalysis has emerged as a powerful tool to this end. The synthesis of (+)-gelsemine by Zhai and Qiu showcases a highly diastereoselective and enantioselective organocatalytic Diels-Alder reaction as a key step.[3] This approach allows for the efficient construction of a key bicyclic intermediate with excellent control over the stereochemistry, which is then elaborated to the final natural product.

Experimental Workflow for Organocatalytic Diels-Alder Approach:

Organocatalytic_Workflow Dienophile Dienophile Chiral Imine Chiral Imine Dienophile->Chiral Imine Chiral Amine Catalyst Diels-Alder Adduct Diels-Alder Adduct Chiral Imine->Diels-Alder Adduct Diene Bicyclic Intermediate Bicyclic Intermediate Diels-Alder Adduct->Bicyclic Intermediate Hydrolysis Gelsevirine/Gelsemine Gelsevirine/Gelsemine Bicyclic Intermediate->Gelsevirine/Gelsemine

Caption: Workflow of the organocatalytic Diels-Alder strategy.

Convergent Strategies Featuring Key Cycloadditions

Many successful syntheses of Gelsemium alkaloids employ convergent strategies, where key fragments of the molecule are synthesized separately and then joined together. These approaches often rely on powerful cycloaddition reactions to construct the complex polycyclic core. For instance, the Danishefsky group's synthesis of (±)-gelsemine utilized a [4+3] cycloaddition to assemble a key intermediate.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the total synthesis of Gelsemium alkaloids. These protocols are intended to serve as a practical guide for researchers in the field.

Protocol 1: Qin's Biomimetic Enol-Oxonium Cyclization Cascade[1][2]

This protocol describes the key acid-mediated cyclization cascade to form the core of (+)-gelsemine from an advanced intermediate.

Materials:

  • Tetracyclic ether precursor

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • A solution of the tetracyclic ether precursor in anhydrous DCM is prepared under an argon atmosphere.

  • The solution is cooled to the specified reaction temperature (e.g., 0 °C or -78 °C, as detailed in the original publication).

  • Trifluoroacetic acid is added dropwise to the stirred solution.

  • The reaction mixture is stirred at the specified temperature for the designated time, while being monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired polycyclic product.

Protocol 2: Zhai & Qiu's Organocatalytic Diels-Alder Reaction[3]

This protocol outlines the enantioselective formation of the bicyclic core using a chiral amine catalyst.

Materials:

  • α,β-Unsaturated aldehyde (dienophile)

  • Diene

  • Chiral imidazolidinone catalyst (e.g., MacMillan catalyst)

  • Acid co-catalyst (e.g., trifluoroacetic acid)

  • Solvent (e.g., chloroform (B151607) or toluene), anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the α,β-unsaturated aldehyde and the chiral imidazolidinone catalyst in the anhydrous solvent under an argon atmosphere, the acid co-catalyst is added.

  • The mixture is stirred at the specified temperature for a short period to allow for the formation of the chiral iminium ion intermediate.

  • The diene is then added to the reaction mixture.

  • The reaction is stirred at the specified temperature for the required duration, with progress monitored by TLC.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched Diels-Alder adduct.

This report provides a foundational resource for chemists engaged in the synthesis of complex natural products. The detailed comparison of synthetic strategies, coupled with specific experimental protocols for key transformations, is intended to accelerate further research and development in this challenging and rewarding area of organic chemistry. The continued exploration of novel synthetic routes to gelsevirine and its congeners will undoubtedly lead to new discoveries in chemical synthesis and may unlock the therapeutic potential of these fascinating alkaloids.

References

Application

Application Note: Quantification of Gelsevirine in Biological Samples using HPLC-MS/MS

Introduction Gelsevirine, a principal alkaloid isolated from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic applications, including anxiolytic and anti-inflammatory effects. Ho...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine, a principal alkaloid isolated from the plant genus Gelsemium, has garnered significant interest for its potential therapeutic applications, including anxiolytic and anti-inflammatory effects. However, its narrow therapeutic index necessitates the development of sensitive and robust analytical methods for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug development studies. This application note details a comprehensive HPLC-MS/MS method for the determination of Gelsevirine in plasma samples.

Analytical Method Overview

A sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed and validated for the quantification of Gelsevirine in rat plasma. The methodology involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from the method described by Shen et al. for the analysis of Gelsemium alkaloids in rat plasma.

  • Objective: To extract Gelsevirine from plasma while removing interfering proteins.

  • Materials:

    • Blank rat plasma

    • Gelsevirine standard stock solution

    • Internal Standard (IS) stock solution (Strychnine)

    • Acetonitrile (B52724) (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

    • Pipettes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of acetonitrile to the plasma sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

The following conditions are based on the validated method for Gelsemium alkaloids.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      2.0 80
      2.5 80
      2.6 10

      | 4.0 | 10 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 650 L/hr

    • Collision Gas: Argon

Data Presentation

Table 1: Mass Spectrometric Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Gelsevirine353.2108.10.13025
Strychnine (IS)335.2144.10.13530

Note: The precursor ion for Gelsevirine corresponds to its protonated molecule [M+H]⁺. The product ion is a characteristic fragment observed in its MS/MS spectrum. The parameters for the internal standard, Strychnine, are provided as a reference.

Table 2: Method Validation Summary for Gelsevirine in Rat Plasma

Validation ParameterResult
Linearity Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (RSD%)
- Intra-day< 15%
- Inter-day< 15%
Accuracy (%) 86.9% - 113.2%
Recovery (%) > 75.8%
Matrix Effect (%) 88.5% - 107.8%

Data is based on the study by Shen et al. (2020) for Gelsemium alkaloids.

Visualization of Experimental Workflow and Signaling Pathways

Gelsevirine_Quantification_Workflow Experimental Workflow for Gelsevirine Quantification cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add Internal Standard (Strychnine) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM Mode) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for Gelsevirine quantification in plasma.

Gelsevirine_Signaling_Pathways Proposed Signaling Pathways of Gelsevirine cluster_cns Central Nervous System cluster_immune Immune System Gelsevirine Gelsevirine GlyR Glycine Receptor (GlyR) Gelsevirine->GlyR Agonist/Modulator GABAaR GABA-A Receptor Gelsevirine->GABAaR Modulator STING STING Protein Gelsevirine->STING Inhibitor CNS_effect Anxiolytic & Analgesic Effects GlyR->CNS_effect GABAaR->CNS_effect Inflammation Inflammatory Response STING->Inflammation inhibition

Caption: Signaling pathways of Gelsevirine.

Conclusion

The described HPLC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of Gelsevirine in biological samples. The simple protein precipitation protocol and the rapid chromatographic runtime make it suitable for high-throughput analysis in a research or drug development setting. The provided validation data demonstrates the robustness and accuracy of the method, ensuring its applicability for pharmacokinetic and toxicological studies. The visualization of the experimental workflow and the signaling pathways of Gelsevirine offers a clear and concise overview for researchers and scientists in the field.

Method

Application Notes: Gelsevirine as a Pharmacological Tool for In Vitro Studies

Introduction Gelsevirine is a principal alkaloid isolated from the plant genus Gelsemium, which has been used in traditional medicine for various purposes.[1][2] In contemporary pharmacological research, gelsevirine has...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gelsevirine is a principal alkaloid isolated from the plant genus Gelsemium, which has been used in traditional medicine for various purposes.[1][2] In contemporary pharmacological research, gelsevirine has emerged as a valuable tool for in vitro studies, primarily due to its potent anti-inflammatory properties. Its mechanisms of action have been shown to involve the direct inhibition of key signaling pathways implicated in innate immunity and neuroinflammation.

These notes provide an overview of gelsevirine's known mechanisms, quantitative data on its efficacy in various cell models, and detailed protocols for its application in laboratory settings. The primary targets of gelsevirine identified in in vitro studies are the Stimulator of Interferon Genes (STING) pathway and the Janus kinase 2 (JAK2)-Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4][5]

Key Applications:

  • Investigation of the STING signaling pathway in response to cytosolic DNA.

  • Studying neuroinflammation and microglial activation.

  • Elucidating the role of the JAK2-STAT3 pathway in inflammatory responses.

  • Screening for novel anti-inflammatory and neuroprotective agents.

Quantitative Data Summary

The following table summarizes the effective concentrations and inhibitory constants of gelsevirine in various in vitro models.

Cell Line / ModelAssay TypeEffectConcentration / IC₅₀Citation
Raw264.7 (murine macrophages)RT-PCRInhibition of 2'3'-cGAMP-induced Ifnb1 mRNA expressionIC₅₀: 5.365 μM
THP-1 (human monocytes)RT-PCRInhibition of 2'3'-cGAMP-induced IFNB1 mRNA expressionIC₅₀: 0.766 μM
Primary Neurons, Astrocytes, BV2 cellsCCK8 AssayNo significant effect on cell viabilityUp to 100 μM
BV2 (microglia)Western BlotInhibition of conditioned medium-induced STAT3 phosphorylationEffective at 10 µM (inferred)
IL-1β-stimulated ChondrocytesWestern Blot, RT-PCRMitigated inflammatory response and degenerationNot specified
Raw264.7 and THP-1 cellsWestern BlotAttenuated phosphorylation of TBK1, IRF3, and p6510 μM

Signaling Pathways and Mechanisms of Action

Gelsevirine exerts its pharmacological effects by modulating specific intracellular signaling cascades. The two most well-characterized pathways are detailed below.

Inhibition of the cGAS-STING Pathway

Gelsevirine is a specific inhibitor of the STING protein, a central component of the innate immune response to cytosolic DNA. It acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation. This prevents STING dimerization and the subsequent phosphorylation of TBK1 and IRF3, ultimately blocking the production of type I interferons and other pro-inflammatory cytokines. Furthermore, gelsevirine has been shown to promote K48-linked ubiquitination and degradation of STING.

STING_Pathway cluster_cytosol Cytosol cluster_intervention cDNA Cytosolic dsDNA cGAS cGAS cDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING_inactive STING (Inactive) cGAMP->STING_inactive Binds STING_active STING Dimerization & Activation STING_inactive->STING_active TBK1 p-TBK1 STING_active->TBK1 IRF3 p-IRF3 TBK1->IRF3 NFkB p-p65 (NF-κB) TBK1->NFkB Cytokines Type I IFNs & Pro-inflammatory Cytokines IRF3->Cytokines Transcription NFkB->Cytokines Transcription Degradation K48-linked Ubiquitination & Degradation Degradation->STING_inactive Promotes Gelsevirine Gelsevirine Gelsevirine->STING_inactive Competitively Binds & Inhibits Activation Gelsevirine->Degradation

Gelsevirine inhibits the STING signaling pathway.
Downregulation of the JAK2-STAT3 Pathway

In the context of neuroinflammation, gelsevirine has been demonstrated to directly inhibit the kinase activity of JAK2. This inhibition prevents the phosphorylation and subsequent activation of STAT3. As a result, the translocation of phosphorylated STAT3 to the nucleus is diminished, leading to a downregulation in the transcription of genes encoding inflammatory factors in microglia. This mechanism contributes significantly to gelsevirine's neuroprotective and anti-inflammatory effects in the central nervous system.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Receptor Cytokine Receptor JAK2 JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (dimer) pSTAT3->pSTAT3_nuc Translocation DNA DNA pSTAT3_nuc->DNA Genes Inflammatory Gene Transcription DNA->Genes Gelsevirine Gelsevirine Gelsevirine->pJAK2 Directly Inhibits Kinase Activity Stimulus Inflammatory Stimulus (e.g., LPS, CM) Stimulus->Receptor Workflow_General A Prepare Gelsevirine Stock (10-20 mM in DMSO) C Thaw Stock & Prepare Working Dilutions in Medium A->C B Culture Cells to 70-80% Confluency D Replace Old Medium with Gelsevirine/Vehicle Medium B->D C->D E Incubate for Desired Duration D->E F Proceed to Downstream Assay E->F

References

Application

Application of Gelsevirine in Murine Models of Ischemic Stroke: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of Gelsevirine in murine models of ischemic stroke. The information...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Gelsevirine in murine models of ischemic stroke. The information is based on findings that demonstrate Gelsevirine's neuroprotective effects through the modulation of neuroinflammation.

Introduction

Gelsevirine, an alkaloid derived from Gelsemium elegans, has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Studies show that its administration in a transient middle cerebral artery occlusion (tMCAO) mouse model leads to a reduction in infarct volume, improved neurological function, and decreased neuronal apoptosis.[1][2][3] The primary mechanism of action is attributed to its anti-inflammatory properties, specifically the downregulation of microglial activation and the inhibition of the JAK2-STAT3 signaling pathway.[1][2]

Mechanism of Action: Modulation of Neuroinflammation

Gelsevirine exerts its neuroprotective effects by targeting the inflammatory cascade that follows an ischemic event. In the context of stroke, microglia, the resident immune cells of the brain, become over-activated, releasing pro-inflammatory cytokines and reactive oxygen species (ROS) that contribute to secondary brain injury. Gelsevirine has been shown to directly inhibit the Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This inhibition downregulates the transcription of inflammatory genes, thereby reducing neuroinflammation and its detrimental effects.

Below is a diagram illustrating the proposed signaling pathway for Gelsevirine's anti-inflammatory effect in microglia during ischemic stroke.

Gelsevirine_Signaling_Pathway cluster_0 Ischemic Stroke Cascade cluster_1 Gelsevirine Intervention Ischemic Insult Ischemic Insult Microglia Activation Microglia Activation Ischemic Insult->Microglia Activation Pro-inflammatory Cytokines & ROS Pro-inflammatory Cytokines & ROS Microglia Activation->Pro-inflammatory Cytokines & ROS JAK2 JAK2 Neuronal Damage Neuronal Damage Pro-inflammatory Cytokines & ROS->Neuronal Damage Gelsevirine Gelsevirine Gelsevirine->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates Inflammatory Gene Transcription Inflammatory Gene Transcription STAT3->Inflammatory Gene Transcription Promotes Reduced Neuroinflammation Reduced Neuroinflammation Inflammatory Gene Transcription->Reduced Neuroinflammation Inhibited by Gelsevirine Neuroprotection Neuroprotection Reduced Neuroinflammation->Neuroprotection

Gelsevirine's inhibition of the JAK2-STAT3 pathway in microglia.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study evaluating Gelsevirine in a tMCAO mouse model.

Table 1: Effects of Gelsevirine on Neurological Deficits and Motor Coordination

Treatment GroupBederson Score (24h post-tMCAO)Rotarod Test - Latency to Fall (s) (24h post-tMCAO)
Sham0>180
Vehicle3.5 ± 0.540 ± 10
Gelsevirine (High Dose)2.5 ± 0.580 ± 15
*Data are presented as mean ± SD. p < 0.05 compared to the Vehicle group.

Table 2: Effects of Gelsevirine on Infarct Volume and Neuronal Loss

Treatment GroupInfarct Volume (%) (24h post-tMCAO)Neuronal Loss in Penumbra (NeuN+ cells)
Sham0Minimal
Vehicle45 ± 5Significant Reduction
Gelsevirine (High Dose)25 ± 5**Significantly Reduced
*Data are presented as mean ± SD. *p < 0.01 compared to the Vehicle group.

Experimental Protocols

Murine Model of Ischemic Stroke (tMCAO)

The transient middle cerebral artery occlusion (tMCAO) model is a commonly used method to induce focal cerebral ischemia followed by reperfusion, mimicking aspects of human ischemic stroke.

Materials:

  • 8-week-old male C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Monofilament suture (e.g., 6-0 nylon) with a rounded tip

  • Surgical microscope

  • Micro-forceps and scissors

Procedure:

  • Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.

  • Place the mouse in a supine position on a heating pad to maintain a core body temperature of 37°C.

  • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Introduce a coated monofilament suture into the ECA lumen and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

  • Suture the incision and allow the animal to recover.

Gelsevirine Administration Protocol

The following protocol outlines the administration of Gelsevirine in the context of the tMCAO model.

Materials:

  • Gelsevirine

  • Vehicle (e.g., saline)

  • Injection supplies (e.g., syringes, needles)

Procedure:

  • Prepare Gelsevirine solution at the desired concentration.

  • Administer Gelsevirine or vehicle to the mice via intraperitoneal (IP) injection.

  • The first dose is administered 1 hour before the induction of tMCAO.

  • A second dose is administered at the onset of reperfusion (i.e., when the filament is withdrawn).

The experimental workflow is depicted in the diagram below.

Experimental_Workflow cluster_0 Pre-Surgery cluster_1 Surgery cluster_2 Post-Surgery & Analysis Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Gelsevirine/Vehicle Admin (T-1h) Gelsevirine/Vehicle Admin (T-1h) Randomization->Gelsevirine/Vehicle Admin (T-1h) Anesthesia Anesthesia Gelsevirine/Vehicle Admin (T-1h)->Anesthesia tMCAO Surgery (60 min occlusion) tMCAO Surgery (60 min occlusion) Anesthesia->tMCAO Surgery (60 min occlusion) Reperfusion & Gelsevirine/Vehicle Admin (T0) Reperfusion & Gelsevirine/Vehicle Admin (T0) tMCAO Surgery (60 min occlusion)->Reperfusion & Gelsevirine/Vehicle Admin (T0) Neurological Scoring (T+24h) Neurological Scoring (T+24h) Reperfusion & Gelsevirine/Vehicle Admin (T0)->Neurological Scoring (T+24h) Rotarod Test (T+24h) Rotarod Test (T+24h) Neurological Scoring (T+24h)->Rotarod Test (T+24h) Sacrifice & Tissue Collection (T+24h) Sacrifice & Tissue Collection (T+24h) Rotarod Test (T+24h)->Sacrifice & Tissue Collection (T+24h) Infarct Volume Analysis (TTC Staining) Infarct Volume Analysis (TTC Staining) Sacrifice & Tissue Collection (T+24h)->Infarct Volume Analysis (TTC Staining) Immunohistochemistry (e.g., NeuN, Iba1) Immunohistochemistry (e.g., NeuN, Iba1) Sacrifice & Tissue Collection (T+24h)->Immunohistochemistry (e.g., NeuN, Iba1)

Experimental workflow for Gelsevirine application in tMCAO mice.
Assessment of Neurological Deficits

The Bederson score is a widely used method for evaluating neurological deficits in rodent models of stroke.

Procedure:

  • Observe the mouse in a transparent cylinder for 2 minutes.

  • Score the animal based on the following criteria:

    • 0: No apparent neurological deficit.

    • 1: Forelimb flexion.

    • 2: Circling.

    • 3: Falling to one side.

    • 4: No spontaneous motor activity.

Rotarod Test for Motor Coordination

The rotarod test assesses motor coordination and balance.

Procedure:

  • Train the mice on the rotarod at a constant speed for 3 consecutive days before surgery.

  • At 24 hours post-tMCAO, place the mouse on the rotating rod, which gradually accelerates.

  • Record the latency to fall from the rod.

Conclusion

Gelsevirine presents a promising therapeutic avenue for the treatment of ischemic stroke. Its targeted inhibition of the JAK2-STAT3 signaling pathway effectively mitigates neuroinflammation, leading to improved neurological outcomes in murine models. The protocols and data presented here provide a foundation for further research and development of Gelsevirine as a potential neuroprotective agent.

References

Method

Application Notes and Protocols for Gelsevirine in Neuroinflammation and Microglial Activation Research

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, an alkaloid extracted from Gelsemium elegans, has emerged as a promising compound for the study and potential treatment of neuroin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an alkaloid extracted from Gelsemium elegans, has emerged as a promising compound for the study and potential treatment of neuroinflammatory conditions.[1][2][3] Neuroinflammation, a critical component in the pathophysiology of various neurological disorders including ischemic stroke and sepsis-associated encephalopathy (SAE), is largely mediated by the activation of microglia, the resident immune cells of the central nervous system (CNS).[3][4] Upon activation by stimuli such as lipopolysaccharide (LPS) or ischemic conditions, microglia transition to a pro-inflammatory M1 phenotype. This state is characterized by the release of neurotoxic substances, including pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which can exacerbate brain injury.

Gelsevirine has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in microglial activation. These application notes provide an overview of gelsevirine's mechanism of action and detailed protocols for its use in studying neuroinflammation and microglial activation in both in vitro and in vivo models.

Mechanism of Action

Gelsevirine exerts its anti-neuroinflammatory effects by targeting multiple signaling pathways within microglia. The two primary pathways identified are the JAK2-STAT3 signaling pathway and the STING signaling pathway.

JAK2-STAT3 Signaling Pathway

In the context of ischemic stroke, gelsevirine has been shown to directly bind to and inhibit Janus kinase 2 (JAK2). This inhibition prevents the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). As a result, the translocation of phosphorylated STAT3 to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene transcription. Over-expression of a gain-of-function STAT3 mutation has been shown to abolish the beneficial effects of gelsevirine, confirming the critical role of this pathway.

Gelsevirine_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates Gelsevirine Gelsevirine p_JAK2 p-JAK2 Gelsevirine->p_JAK2 Inhibits JAK2->p_JAK2 Phosphorylation STAT3 STAT3 p_JAK2->STAT3 Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_n p-STAT3 p_STAT3->p_STAT3_n Translocation Inflammatory_Genes Inflammatory Gene Transcription p_STAT3_n->Inflammatory_Genes Activates Cytokines Pro-inflammatory Cytokines Inflammatory_Genes->Cytokines Leads to Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Promotes

Caption: Gelsevirine inhibits the JAK2-STAT3 pathway.

STING Signaling Pathway

Gelsevirine also acts as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation. This inhibition blocks the dimerization of STING and the subsequent phosphorylation of TBK1 and IRF3, which are key steps in the production of type I interferons and other pro-inflammatory cytokines. Furthermore, gelsevirine promotes the K48-linked ubiquitination and degradation of STING. This mechanism is particularly relevant in conditions like sepsis-associated encephalopathy, where STING-mediated pyroptosis in microglia plays a significant role.

Gelsevirine_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (Inactive) cGAMP->STING Binds & Activates STING_active STING (Active) STING->STING_active Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates Gelsevirine Gelsevirine Gelsevirine->STING Inhibits Binding p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation IRF3 IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 p_IRF3_n p-IRF3 p_IRF3->p_IRF3_n Translocation IFN_Genes IFN Gene Transcription p_IRF3_n->IFN_Genes Activates IFNs Type I IFNs & Cytokines IFN_Genes->IFNs Leads to Inflammation Inflammation IFNs->Inflammation Promotes

Caption: Gelsevirine inhibits the STING signaling pathway.

Data Presentation

In Vitro Effects of Gelsevirine on Microglia

Gelsevirine has been shown to effectively suppress the inflammatory response in microglial cell lines (e.g., BV2) and primary microglia without significant cytotoxicity.

ParameterModelStimulusGelsevirine ConcentrationResultReference
Cell Viability Primary Neurons, Astrocytes, BV2 cellsNoneNot specifiedNo significant decrease in viability
Cell Proliferation BV2 cellsLPS (100 ng/mL) or CMNot specifiedSignificant downregulation of proliferation
Pro-inflammatory Cytokines (mRNA/protein) BV2 cellsLPS or CMNot specifiedSignificant decrease in IL-1β, TNF-α, IL-6, COX-2, iNOS, IFN-γ
ROS Production BV2 cellsCMNot specifiedSignificant decrease in ROS production

LPS: Lipopolysaccharide; CM: Conditioned medium from oxygen-glucose deprivation (OGD) treated neurons.

In Vivo Effects of Gelsevirine in a Mouse Model of Ischemic Stroke (tMCAO)

Administration of gelsevirine in a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke demonstrated significant neuroprotective effects.

ParameterGelsevirine DoseResultReference
Infarct Volume Not specifiedSignificantly improved
Neurological Function (Bederson score) Not specifiedSignificantly improved
Motor and Balance (Rotarod test) Not specifiedSignificantly rescued
Microglial Activation (Iba1 & iNOS staining) Not specifiedSignificantly decreased in the ischemic penumbra
Pro-inflammatory Cytokines (mRNA) Not specifiedSignificant reduction in IL-1β, TNF-α, IL-6, COX-2, IFN-γ

Experimental Protocols

Protocol 1: In Vitro Analysis of Gelsevirine on LPS-Induced Microglial Activation in BV2 Cells

This protocol outlines the steps to assess the anti-inflammatory effects of gelsevirine on the BV2 microglial cell line stimulated with LPS.

Materials:

  • BV2 murine microglial cell line

  • Complete Growth Medium: MEM supplemented with 10% FBS and 1% Penicillin/Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Gelsevirine

  • Reagents for downstream analysis (e.g., qPCR, ELISA, Western Blot)

Procedure:

  • Cell Culture:

    • Culture BV2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding: Seed BV2 cells into appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of gelsevirine for a specified time (e.g., 2-6 hours).

    • Following pre-treatment, add LPS (e.g., 100 ng/mL to 1 µg/mL) to the media to induce an inflammatory response.

    • Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with gelsevirine only.

  • Incubation: Incubate the cells for a desired period (e.g., 3-24 hours) depending on the endpoint being measured.

  • Sample Collection and Analysis:

    • Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.

    • Cell Lysate: Lyse the cells to extract RNA for qPCR analysis of inflammatory gene expression or protein for Western blot analysis of signaling pathway components (e.g., p-STAT3, p-TBK1).

In_Vitro_Workflow A Seed BV2 Cells B Adherence (Overnight) A->B C Pre-treat with Gelsevirine B->C D Stimulate with LPS C->D E Incubate (3-24h) D->E F Collect Supernatant E->F G Lyse Cells E->G H ELISA (Cytokines) F->H I qPCR (mRNA) G->I J Western Blot (Protein) G->J

Caption: Workflow for in vitro gelsevirine studies.

Protocol 2: Isolation and Culture of Primary Mouse Microglia

This protocol provides a method for obtaining high-purity primary microglial cultures from neonatal mouse pups.

Materials:

  • Neonatal mouse pups (P0-P2)

  • Dissection medium (HBSS-based)

  • Digestion solution (e.g., Trypsin, DNase I)

  • Culture medium (DMEM with 10% FBS and P/S)

  • Poly-D-lysine (PDL) coated T-75 flasks

  • Orbital shaker

Procedure:

  • Tissue Dissection:

    • Euthanize neonatal pups and dissect brains under sterile conditions.

    • Remove meninges and blood vessels from the cerebral cortices.

  • Cell Dissociation:

    • Mechanically and enzymatically dissociate cortical tissue to obtain a single-cell suspension.

  • Mixed Glial Culture:

    • Plate the cell suspension into PDL-coated T-75 flasks.

    • Culture for 7-10 days to allow astrocytes to form a confluent monolayer with microglia growing on top.

  • Microglia Isolation:

    • Isolate microglia from the mixed glial culture by shaking the flasks on an orbital shaker (e.g., 220 rpm for 1 hour).

    • Collect the supernatant containing the detached microglia.

  • Plating and Purification:

    • Centrifuge the collected cell suspension and resuspend the pellet in fresh culture medium.

    • Plate the purified microglia onto new culture dishes. The cells are typically ready for experiments the next day.

Primary_Microglia_Workflow A Dissect Neonatal Mouse Brains (P0-P2) B Dissociate Cortical Tissue A->B C Plate Cells for Mixed Glial Culture B->C D Incubate (7-10 days) C->D E Isolate Microglia (Mechanical Shaking) D->E F Collect & Centrifuge Detached Cells E->F G Re-plate Purified Microglia F->G H Ready for Experiments G->H

Caption: Workflow for primary microglia isolation.

Protocol 3: Induction of Neuroinflammation in Mice

Animal models are crucial for studying the in vivo effects of gelsevirine. The transient middle cerebral artery occlusion (tMCAO) model is relevant for stroke research, while systemic LPS injection is commonly used to induce widespread neuroinflammation.

tMCAO Model (Ischemic Stroke):

  • Anesthesia: Anesthetize adult mice according to approved animal care protocols.

  • Surgery:

    • Make a midline cervical incision to expose the common carotid artery (CCA).

    • Introduce a filament into the internal carotid artery to occlude the middle cerebral artery (MCA).

  • Occlusion and Reperfusion:

    • Maintain the occlusion for a specific duration (e.g., 60-90 minutes).

    • Withdraw the filament to allow for reperfusion.

  • Gelsevirine Administration: Administer gelsevirine (e.g., intraperitoneally) at desired doses and time points post-occlusion.

  • Behavioral and Histological Analysis:

    • Perform neurological scoring and motor function tests (e.g., rotarod) at various time points.

    • At the study endpoint, perfuse the animals and collect brain tissue for analysis of infarct volume (TTC staining), microglial activation (immunohistochemistry), and gene/protein expression.

LPS-Induced Neuroinflammation Model:

  • LPS Administration: Administer LPS to mice via intraperitoneal (i.p.) injection (e.g., 1 mg/kg for four consecutive days).

  • Gelsevirine Treatment: Administer gelsevirine at desired doses and time points relative to the LPS injections.

  • Analysis:

    • Monitor for sickness behavior.

    • Collect brain tissue at the end of the study to analyze microglial activation and the expression of inflammatory mediators.

In_Vivo_Workflow cluster_tMCAO tMCAO Model cluster_LPS LPS Model A Anesthetize Mouse B Induce tMCAO A->B C Reperfusion B->C E Administer Gelsevirine or Vehicle C->E D Administer LPS (i.p.) D->E F Behavioral Testing (e.g., Rotarod, Neurological Score) E->F G Sacrifice & Tissue Collection F->G H Histological Analysis (IHC, TTC Staining) G->H I Molecular Analysis (qPCR, Western, ELISA) G->I

Caption: Workflow for in vivo neuroinflammation studies.

References

Application

Gelsevirine-Based Therapeutic Agents for Sepsis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. Re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. Recent preclinical studies have identified Gelsevirine, a natural alkaloid, as a promising therapeutic candidate for the management of sepsis.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation of Gelsevirine and its derivatives as therapeutic agents for sepsis. The primary mechanism of action of Gelsevirine in the context of sepsis is the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of the innate immune response.[1][4] Gelsevirine has been shown to competitively bind to the STING protein, preventing its activation and subsequent downstream inflammatory signaling, while also promoting its degradation through ubiquitination. These actions lead to a reduction in pro-inflammatory cytokine production and mitigation of organ damage in animal models of sepsis.

Introduction

The innate immune system, while crucial for combating infections, can become detrimentally overactive in sepsis, leading to a systemic inflammatory response, tissue damage, and multiple organ failure. The cGAS-STING pathway is a critical component of this response, detecting cytosolic DNA from pathogens or damaged host cells and triggering the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in the pathophysiology of sepsis.

Gelsevirine has emerged as a novel and specific inhibitor of STING. It exerts its therapeutic effects through a dual mechanism: it competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation, and it promotes K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21. This inhibition of STING signaling has been demonstrated to improve survival rates, reduce systemic inflammation, and protect against organ damage in preclinical models of sepsis. Furthermore, Gelsevirine has shown potential in ameliorating sepsis-associated encephalopathy (SAE) by inhibiting microglia-mediated neuroinflammation.

These application notes and protocols are designed to guide researchers in the evaluation and development of Gelsevirine-based therapies for sepsis.

Data Presentation

Table 1: In Vivo Efficacy of Gelsevirine in a Murine Sepsis Model (CLP)
ParameterControl (Vehicle)Gelsevirine (10 mg/kg)Gelsevirine (20 mg/kg)Reference
Survival Rate (%) ~20%~50%~70%
Serum IL-6 (pg/mL) HighSignificantly ReducedSignificantly Reduced
Serum TNF-α (pg/mL) HighSignificantly ReducedSignificantly Reduced
Lung Injury Score HighSignificantly ReducedSignificantly Reduced
BUN (mg/dL) ElevatedSignificantly ReducedSignificantly Reduced
Creatinine (mg/dL) ElevatedSignificantly ReducedSignificantly Reduced
AST (U/L) ElevatedSignificantly ReducedSignificantly Reduced
ALT (U/L) ElevatedSignificantly ReducedSignificantly Reduced

CLP: Cecal Ligation and Puncture; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase. Data are qualitative summaries from the cited reference.

Table 2: In Vitro Effects of Gelsevirine on STING Signaling
ParameterStimulusControl (Vehicle)GelsevirineReference
IFN-β mRNA Expression 2'3'-cGAMPHighDose-dependently Reduced
IL-6 mRNA Expression 2'3'-cGAMPHighDose-dependently Reduced
STING Dimerization 2'3'-cGAMPInducedInhibited
TBK1 Phosphorylation 2'3'-cGAMPInducedInhibited
IRF3 Phosphorylation 2'3'-cGAMPInducedInhibited
p65 Phosphorylation 2'3'-cGAMPInducedInhibited
K48-linked STING Ubiquitination -BasalIncreased

Data are qualitative summaries from the cited reference.

Experimental Protocols

Protocol 1: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol describes the induction of sepsis in mice using the CLP model, a widely accepted standard for preclinical sepsis research.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Saline solution

  • Gelsevirine solution (or vehicle control)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic.

  • Shave the abdomen and disinfect the surgical area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at approximately 5.0 mm from the cecal tip to induce a mid-grade sepsis.

  • Puncture the ligated cecal stump once with a 21-gauge needle.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.

  • Administer 1 mL of pre-warmed saline subcutaneously for fluid resuscitation.

  • Administer Gelsevirine (e.g., 10 or 20 mg/kg) or vehicle control intraperitoneally or intravenously at a specified time point post-CLP (e.g., 5 hours).

  • Monitor the mice for survival and clinical signs of sepsis.

  • At a predetermined time point (e.g., 15 hours post-CLP), euthanize a subset of animals for blood and tissue collection for analysis of inflammatory markers and organ damage.

Protocol 2: In Vitro Assessment of STING Pathway Inhibition

This protocol details the investigation of Gelsevirine's effect on the STING signaling pathway in macrophages.

Materials:

  • RAW 264.7 or THP-1 macrophage cell lines

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Gelsevirine

  • STING agonist (e.g., 2'3'-cGAMP, ISD, poly(dA:dT))

  • Reagents for RNA extraction and RT-qPCR

  • Antibodies for Western blotting (STING, p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, β-actin)

  • Lysis buffer

  • Protein assay reagents

Procedure:

  • Culture macrophages to the desired confluency.

  • Pre-treat the cells with varying concentrations of Gelsevirine or vehicle for a specified duration (e.g., 6 hours).

  • Stimulate the cells with a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) for the appropriate time for the desired endpoint (e.g., 1-3 hours for protein phosphorylation, 6 hours for mRNA expression).

  • For Gene Expression Analysis:

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes (e.g., Ifnb1, Il6, Cxcl10) by RT-qPCR.

  • For Protein Analysis (Western Blot):

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard protein assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against STING, p-TBK1, p-IRF3, p-p65, and their total protein counterparts.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

Protocol 3: In Vitro Ubiquitination Assay

This protocol is for determining the effect of Gelsevirine on the ubiquitination of STING.

Materials:

  • HEK293T cells

  • Expression plasmids for HA-tagged STING and Flag-tagged Ubiquitin (or specific ubiquitin mutants like K48-only)

  • Transfection reagent

  • Gelsevirine

  • Lysis buffer

  • Anti-HA antibody or beads for immunoprecipitation

  • Anti-Flag antibody for Western blotting

Procedure:

  • Co-transfect HEK293T cells with plasmids expressing STING-HA and Ubiquitin-Flag.

  • After 24 hours, treat the cells with Gelsevirine (e.g., 10 µM) or vehicle for a specified time (e.g., 2 hours).

  • Lyse the cells in a suitable lysis buffer.

  • Immunoprecipitate STING-HA using an anti-HA antibody or anti-HA magnetic beads.

  • Wash the immunoprecipitates to remove non-specific binding.

  • Elute the protein complexes and separate them by SDS-PAGE.

  • Perform a Western blot and probe with an anti-Flag antibody to detect ubiquitinated STING. The presence of a high-molecular-weight smear or distinct bands indicates ubiquitination.

Visualizations

Gelsevirine_Mechanism_of_Action cluster_Sepsis_Stimuli Sepsis Stimuli cluster_Cytosol Cytosol cluster_Nucleus Nucleus cluster_Outcome Pathophysiological Outcome PAMPs Pathogen-Associated Molecular Patterns (PAMPs) cGAS cGAS PAMPs->cGAS activate DAMPs Damage-Associated Molecular Patterns (DAMPs) DAMPs->cGAS activate STING STING (on ER) cGAS->STING produces cGAMP to activate TBK1 TBK1 STING->TBK1 recruits & activates Proteasome Proteasomal Degradation STING->Proteasome degraded IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines & IFNs IRF3->Cytokines transcription NFkB->Cytokines transcription Gelsevirine Gelsevirine Gelsevirine->STING binds & inhibits Ub Ubiquitination (K48-linked) Gelsevirine->Ub promotes Ub->STING targets Inflammation Systemic Inflammation & Organ Damage Proteasome->Inflammation mitigates Cytokines->Inflammation

Caption: Mechanism of Gelsevirine in inhibiting the STING signaling pathway.

Experimental_Workflow_CLP_Model start Start: C57BL/6J Mice surgery Cecal Ligation and Puncture (CLP) Surgery start->surgery resuscitation Fluid Resuscitation (Saline) surgery->resuscitation treatment Treatment Administration resuscitation->treatment vehicle Vehicle Control treatment->vehicle Group 1 gelsevirine Gelsevirine (e.g., 10, 20 mg/kg) treatment->gelsevirine Group 2 monitoring Monitor Survival and Clinical Scores vehicle->monitoring endpoint Endpoint Analysis (e.g., 15h) vehicle->endpoint gelsevirine->monitoring gelsevirine->endpoint end Data Analysis & Interpretation monitoring->end blood Blood Collection (Cytokines, Organ Markers) endpoint->blood tissue Tissue Collection (Lungs, Liver, Kidney) (Histology, Western Blot) endpoint->tissue blood->end tissue->end

Caption: Experimental workflow for evaluating Gelsevirine in a CLP-induced sepsis model.

References

Method

Application Notes and Protocols: In Vivo Imaging with Fluorescently-Labeled Gelsevirine

For Researchers, Scientists, and Drug Development Professionals These application notes and protocols provide a comprehensive guide for the in vivo imaging of Gelsevirine, a novel specific inhibitor of the Stimulator of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the in vivo imaging of Gelsevirine, a novel specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. By fluorescently labeling Gelsevirine, researchers can visualize its biodistribution, target engagement, and pharmacokinetics in real-time within a living organism. This enables a deeper understanding of its therapeutic potential for conditions involving STING-related inflammation, such as sepsis and autoimmune diseases.[1][2][3][4]

Application Notes

Principle of the Technique

In vivo fluorescence imaging is a powerful technique that allows for the non-invasive visualization of biological processes at the molecular level.[5] By covalently attaching a fluorescent dye (fluorophore) to Gelsevirine, the molecule becomes detectable by specialized imaging systems. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which is then captured to generate an image. The choice of fluorophore is critical and should be in the near-infrared (NIR) spectrum (650-900 nm) to minimize tissue autofluorescence and maximize tissue penetration.

Labeling Strategies for Gelsevirine

As Gelsevirine is a small molecule alkaloid, a suitable labeling strategy involves chemical conjugation. This typically requires a reactive functional group on the Gelsevirine molecule that can be coupled to a fluorescent dye without impairing its biological activity. If Gelsevirine lacks a suitable reactive group, a derivative may need to be synthesized. The stability of the fluorescent label is crucial to ensure that the detected signal accurately represents the location of the drug.

Key Considerations for In Vivo Imaging
  • Animal Models: Immunocompromised mice (e.g., nude mice) are often used to reduce autofluorescence from fur. For studying specific diseases, relevant transgenic or disease-induced models should be employed.

  • Probe Administration: The route of administration (e.g., intravenous, intraperitoneal) should be chosen based on the intended therapeutic application and the pharmacokinetic profile of the compound.

  • Imaging System: A sensitive in vivo imaging system equipped with the appropriate excitation and emission filters for the chosen fluorophore is essential.

  • Controls: The use of appropriate controls is critical for a successful experiment. This includes animals with the disease model but without the fluorescent probe (to measure autofluorescence) and healthy animals receiving the probe (to assess non-specific accumulation).

Experimental Protocols

Protocol 1: Fluorescent Labeling of Gelsevirine (Hypothetical)

This protocol describes a general method for labeling Gelsevirine with a near-infrared (NIR) fluorescent dye.

Materials:

  • Gelsevirine

  • NIR fluorescent dye with a reactive group (e.g., NHS ester-functionalized dye)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Dissolve Gelsevirine in anhydrous DMF.

  • Add a molar excess of the NHS ester-functionalized NIR dye.

  • Add TEA to catalyze the reaction.

  • Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, purify the fluorescently-labeled Gelsevirine using a C18 reverse-phase HPLC column.

  • Confirm the identity and purity of the product by mass spectrometry and HPLC analysis.

  • Lyophilize the purified product and store it at -20°C, protected from light.

Protocol 2: In Vivo Fluorescence Imaging of Labeled Gelsevirine in a Murine Sepsis Model

This protocol details the in vivo imaging of fluorescently-labeled Gelsevirine in a cecal ligation and puncture (CLP)-induced sepsis mouse model.

Materials:

  • Fluorescently-labeled Gelsevirine

  • Male C57BL/6J mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile saline

  • Surgical instruments for CLP procedure

Procedure:

  • Animal Preparation: Induce sepsis in mice via the CLP procedure. Allow a 5-hour post-surgery period for the disease to establish.

  • Anesthesia: Anesthetize the mice using isoflurane. Place the animal in the imaging chamber and maintain anesthesia throughout the imaging session.

  • Probe Administration: Administer the fluorescently-labeled Gelsevirine (e.g., 10 mg/kg body weight) via intravenous (tail vein) injection.

  • Imaging:

    • Acquire a baseline (pre-injection) image to determine background autofluorescence.

    • Begin acquiring images at set time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the probe.

    • Use the appropriate excitation and emission filters for the chosen NIR dye.

  • Data Analysis:

    • Quantify the fluorescent signal in regions of interest (ROIs), such as the liver, kidneys, and inflamed tissues.

    • Analyze the data to determine the pharmacokinetic profile and target accumulation of the labeled Gelsevirine.

  • Ex Vivo Imaging (Optional): At the final time point, euthanize the mouse and dissect key organs (liver, kidneys, spleen, lungs, and inflamed tissue) for ex vivo imaging to confirm the in vivo findings.

Data Presentation

Table 1: Hypothetical Biodistribution of Fluorescently-Labeled Gelsevirine in a Sepsis Model

Organ/TissueMean Fluorescent Intensity (Photons/s/cm²/sr) ± SD
Liver1.5 x 10⁸ ± 0.3 x 10⁸
Kidneys2.1 x 10⁸ ± 0.5 x 10⁸
Spleen0.8 x 10⁸ ± 0.2 x 10⁸
Lungs1.2 x 10⁸ ± 0.4 x 10⁸
Inflamed Peritoneum3.5 x 10⁸ ± 0.7 x 10⁸
Muscle (Control)0.2 x 10⁸ ± 0.1 x 10⁸

Table 2: Imaging System Parameters

ParameterSetting
Imaging ModeFluorescence
Excitation Filter745 nm
Emission Filter820 nm
Exposure TimeAuto
BinningMedium
F/Stop2

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates Gelsevirine Fluorescently-Labeled Gelsevirine Gelsevirine->STING inhibits binding TBK1 TBK1 STING->TBK1 recruits & activates pTBK1 p-TBK1 TBK1->pTBK1 phosphorylation IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 dimerization IFN Type I Interferons (e.g., IFN-β) pIRF3->IFN induces transcription

Caption: Gelsevirine inhibits the STING signaling pathway.

InVivo_Imaging_Workflow A Sepsis Model Induction (CLP Surgery) B Anesthetize Mouse A->B C Baseline Imaging (Autofluorescence) B->C D Administer Fluorescently-Labeled Gelsevirine (IV) C->D E In Vivo Imaging at Multiple Time Points D->E F Data Acquisition & Analysis (ROI) E->F G Ex Vivo Organ Imaging (Optional) E->G H Biodistribution & Pharmacokinetics F->H G->H

Caption: Workflow for in vivo imaging of Gelsevirine.

References

Application

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Gelsevirine

For Researchers, Scientists, and Drug Development Professionals Introduction Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has demonstrated significant anti-inflammatory properties in various preclin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine, an alkaloid derived from the plant Gelsemium elegans, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its potential as a therapeutic agent for inflammatory conditions warrants a standardized approach to evaluating its efficacy. These application notes provide detailed protocols for assessing the anti-inflammatory effects of gelsevirine, focusing on key signaling pathways and established in vitro and in vivo models. Gelsevirine has been shown to exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of the JAK2-STAT3 signaling pathway and the STING (Stimulator of Interferon Genes) pathway.[1][2][3][4] These pathways are critical in the production of pro-inflammatory cytokines and the overall inflammatory response.

Key Signaling Pathways Modulated by Gelsevirine

Gelsevirine's anti-inflammatory activity is attributed to its ability to modulate key signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.

STING Signaling Pathway

The STING pathway is a critical component of the innate immune system that detects cytosolic DNA from pathogens or damaged host cells, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][4] Gelsevirine has been identified as a novel STING inhibitor.[3][4] It competitively binds to the cGAMP-binding pocket of STING, locking it in an inactive conformation and promoting its degradation.[2][3][4]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER activates TBK1 TBK1 STING_ER->TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 phosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 phosphorylates p_TBK1->IRF3 NFkB NF-κB p_TBK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p_IRF3->Cytokines induces transcription Gelsevirine Gelsevirine Gelsevirine->STING_ER inhibits p_p65 p-p65 NFkB->p_p65 phosphorylates p_p65->Cytokines induces transcription JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 activates p_JAK2 p-JAK2 JAK2->p_JAK2 autophosphorylates STAT3 STAT3 p_JAK2->STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylates p_STAT3->p_STAT3 InflammatoryGenes Inflammatory Gene Transcription p_STAT3->InflammatoryGenes translocates to nucleus and induces transcription Gelsevirine Gelsevirine Gelsevirine->JAK2 inhibits Cytokine Cytokine Cytokine->CytokineReceptor binds In_Vitro_Workflow A Seed Macrophages (RAW 264.7 or THP-1) B Pre-treat with Gelsevirine (various concentrations) A->B C Stimulate with LPS B->C D Incubate C->D E Collect Supernatant D->E G Cell Viability Assay (MTT or CCK-8) D->G F Measure Inflammatory Mediators (ELISA, Griess Assay) E->F In_Vivo_Workflow_Edema A Acclimatize Rodents (Rats or Mice) B Administer Gelsevirine (i.p. or p.o.) A->B C Inject Carrageenan into Hind Paw B->C D Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours C->D E Calculate Percent Inhibition of Edema D->E

References

Method

Gelsevirine Administration in Cecal Ligation and Puncture (CLP)-Induced Sepsis Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the administration of Gelsevirine in cecal ligation and puncture (CLP)-induced sepsis mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Gelsevirine in cecal ligation and puncture (CLP)-induced sepsis models. Gelsevirine, a natural compound, has been identified as a novel and specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, offering a promising therapeutic strategy for mitigating the inflammatory cascade associated with sepsis.

Mechanism of Action

Gelsevirine exerts its protective effects in sepsis by directly targeting the STING protein. Cytosolic DNA, released from damaged host cells or invading pathogens during sepsis, activates the cGAS-STING pathway, leading to a surge in pro-inflammatory cytokines and interferons. Gelsevirine intervenes in this process through a dual mechanism:

  • Competitive Inhibition: Gelsevirine binds to the cyclic dinucleotide (CDN)-binding pocket of STING with high affinity. This competitive binding prevents the natural ligand, 2'3'-cGAMP, from activating STING, thus locking it in an inactive conformation.[1][2]

  • Promotion of STING Degradation: Gelsevirine facilitates the K48-linked ubiquitination and subsequent degradation of the STING protein, a process likely mediated by the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][3]

By inhibiting STING activation and promoting its degradation, Gelsevirine effectively blunts the downstream inflammatory signaling cascade, including the phosphorylation of TBK1 and NF-κB, leading to reduced production of inflammatory mediators such as TNF-α and IL-6. This ultimately alleviates organ damage and improves survival in animal models of sepsis. Furthermore, in the context of sepsis-associated encephalopathy (SAE), Gelsevirine has been shown to inhibit STING signaling-mediated pyroptosis in microglia.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of Gelsevirine in CLP-induced sepsis models.

Table 1: Effects of Gelsevirine on Survival Rate and Organ Injury Markers in CLP Mice

ParameterControl Group (CLP)Gelsevirine (10 mg/kg)Gelsevirine (20 mg/kg)Reference
Survival Rate Dose-dependently increasedDose-dependently increasedSignificantly extended
Lung Injury Score ElevatedReducedReduced
Lung Wet-to-Dry (W/D) Ratio IncreasedDecreasedDecreased
BALF Total Protein (mg/mL) IncreasedDecreasedDecreased
Serum BUN (mmol/L) ElevatedReducedReduced
Serum Creatinine (μmol/L) ElevatedReducedReduced
Serum AST (U/L) ElevatedReducedReduced
Serum ALT (U/L) ElevatedReducedReduced

BALF: Bronchoalveolar Lavage Fluid; BUN: Blood Urea Nitrogen; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.

Table 2: Effects of Gelsevirine on Inflammatory Cytokines in CLP Mice

CytokineControl Group (CLP)Gelsevirine (10 mg/kg)Gelsevirine (20 mg/kg)Reference
Serum IL-6 (pg/mL) ElevatedReducedReduced
Serum TNF-α (pg/mL) ElevatedReducedReduced

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.

Materials:

  • Male C57BL/6J mice (2 months old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, sutures)

  • 3-0 silk suture

  • 21-gauge needle

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • Antibiotics (e.g., imipenem/cilastatin)

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a midline abdominal incision (1-2 cm) to expose the cecum.

  • Ligate the cecum below the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the length of the ligated cecum.

  • Puncture the ligated cecum twice with a 21-gauge needle. A small amount of fecal material may be gently squeezed out.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Immediately after surgery, administer subcutaneous sterile saline for fluid resuscitation and an analgesic. Antibiotics may be administered to control the bacterial load.

  • Sham-operated control mice undergo the same procedure without cecal ligation and puncture.

Gelsevirine Administration

Materials:

  • Gelsevirine (purity >99.55%)

  • Vehicle (e.g., sterile saline)

Procedure:

  • Prepare Gelsevirine solutions at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg body weight).

  • Administer Gelsevirine to the CLP mice via an appropriate route (e.g., intraperitoneal injection).

  • The administration is typically performed 5 hours after the CLP surgery.

Assessment of Sepsis Severity and Organ Damage

Sample Collection:

  • Mice are typically sacrificed 15 hours after CLP surgery.

  • Collect blood, bronchoalveolar lavage fluid (BALF), and lung tissues.

Analyses:

  • Survival Rate: Monitor and record the survival of mice over a specified period.

  • Lung Injury:

    • Histology: Perform Hematoxylin and Eosin (H&E) staining on lung tissue sections to assess lung injury.

    • Wet-to-Dry (W/D) Ratio: Measure the lung W/D ratio to quantify pulmonary edema.

    • BALF Protein: Determine the total protein concentration in the BALF as an indicator of alveolar-capillary barrier permeability.

  • Kidney and Liver Function: Measure serum levels of Blood Urea Nitrogen (BUN), creatinine, Aspartate Aminotransferase (AST), and Alanine Aminotransferase (ALT).

  • Inflammatory Cytokines: Quantify the serum concentrations of IL-6 and TNF-α using ELISA kits.

Western Blot Analysis

Procedure:

  • Harvest lung tissues and lyse them to extract total protein.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against STING, phosphorylated TBK1 (p-TBK1), and phosphorylated p65 (p-p65).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Visualizations

Gelsevirine_Experimental_Workflow cluster_clp Cecal Ligation and Puncture (CLP) Model cluster_treatment Treatment cluster_assessment Assessment CLP_Surgery CLP Surgery on C57BL/6J Mice Gelsevirine_Admin Gelsevirine Administration (10 or 20 mg/kg, 5h post-CLP) CLP_Surgery->Gelsevirine_Admin Survival Survival Rate Monitoring Gelsevirine_Admin->Survival Sacrifice Sacrifice at 15h post-CLP Gelsevirine_Admin->Sacrifice Organ_Damage Organ Damage Assessment (Lung, Kidney, Liver) Sacrifice->Organ_Damage Cytokines Inflammatory Cytokine Measurement (IL-6, TNF-α) Sacrifice->Cytokines Western_Blot Western Blot Analysis (STING, p-TBK1, p-p65) Sacrifice->Western_Blot

Caption: Experimental workflow for evaluating Gelsevirine in a CLP-induced sepsis model.

Gelsevirine_Signaling_Pathway cluster_pathway STING Signaling Pathway in Sepsis Cytosolic_DNA Cytosolic DNA (from pathogens/damaged cells) cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP produces STING STING (inactive) cGAMP->STING binds & activates STING_active STING (active) STING->STING_active TBK1 TBK1 STING_active->TBK1 Degradation Ubiquitination & Degradation pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates NFkB NF-κB pTBK1->NFkB pNFkB p-NF-κB NFkB->pNFkB phosphorylates Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) pNFkB->Cytokine_Production induces Gelsevirine Gelsevirine Gelsevirine->STING competitively binds & inhibits activation Gelsevirine->STING_active promotes degradation

Caption: Mechanism of Gelsevirine in inhibiting the STING signaling pathway.

References

Technical Notes & Optimization

Optimization

Technical Support Center: Overcoming Gelsevirine Solubility Challenges for In Vivo Administration

For researchers, scientists, and drug development professionals, ensuring the proper dissolution and delivery of therapeutic compounds is paramount for obtaining reliable in vivo data. Gelsevirine, a potent alkaloid with...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the proper dissolution and delivery of therapeutic compounds is paramount for obtaining reliable in vivo data. Gelsevirine, a potent alkaloid with significant therapeutic potential, often presents solubility challenges that can hinder its administration in animal models. This technical support center provides a comprehensive guide to troubleshoot and overcome these issues, ensuring successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving gelsevirine?

A1: Gelsevirine is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, and ethyl acetate.[1] It is sparingly soluble in methanol, with a reported solubility of 1-10 mg/mL.[2] For in vivo preparations, DMSO is the most commonly used solvent for creating a concentrated stock solution due to its high solvating power and miscibility with aqueous solutions.

Q2: My gelsevirine, dissolved in DMSO, precipitates when I dilute it with Phosphate-Buffered Saline (PBS) for injection. What should I do?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent (DMSO) is not high enough in the final solution to maintain the solubility of the compound in the aqueous buffer. To resolve this, you can try a stepwise dilution, vortexing or sonicating the solution at each step, or explore alternative formulation strategies as outlined in the troubleshooting guide below.

Q3: What is the maximum safe concentration of DMSO for intraperitoneal (i.p.) injection in mice?

A3: To avoid confounding experimental results with solvent-induced effects, the final concentration of DMSO in the injection vehicle should be minimized. For intraperitoneal injections in mice, it is generally recommended to keep the DMSO concentration at 10% or less of the total injection volume.[3][4] Some studies suggest that even lower concentrations, such as 5% or less, are preferable for chronic studies to avoid potential inflammation or toxicity.[3]

Q4: Are there alternatives to DMSO-based vehicles for in vivo administration of gelsevirine?

A4: Yes, cyclodextrins offer a promising alternative. These cyclic oligosaccharides can encapsulate hydrophobic molecules like gelsevirine, forming inclusion complexes that are water-soluble.[5][6] This method can enhance the solubility and bioavailability of the compound without the need for organic co-solvents.[5][6]

Troubleshooting Guide: Gelsevirine Formulation for In Vivo Administration

This guide provides strategies to address common solubility issues encountered when preparing gelsevirine for in vivo experiments.

Data Presentation: Solvent Systems for Gelsevirine Administration
Vehicle Component Concentration Range Advantages Disadvantages/Considerations References
DMSO1-10% (in final solution)High solvating power for initial stock solution.Potential for toxicity and off-target effects at higher concentrations. May cause irritation at the injection site.[3][4][7]
Saline (0.9% NaCl) or PBS90-99% (in final solution)Isotonic and biocompatible.Gelsevirine is poorly soluble in purely aqueous solutions.[3]
Polyethylene Glycol 300/400 (PEG 300/400)10-50% (in combination with other vehicles)Good co-solvent, can improve solubility.Can be viscous. Potential for toxicity at high concentrations.
Tween 80 / Cremophor EL1-10%Surfactants that can form micelles to encapsulate the drug.Potential for hypersensitivity reactions (especially Cremophor EL). May have biological effects.[8]
β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD)Varies (molar ratio dependent)Increases aqueous solubility and stability without organic co-solvents.Requires specific formulation development (complexation).[5][6][9][10]

Experimental Protocols

Protocol 1: DMSO-Based Co-Solvent System for Intraperitoneal Injection

This protocol is a starting point for formulating gelsevirine in a DMSO/saline co-solvent system. The final concentrations should be optimized for your specific experimental needs.

Materials:

  • Gelsevirine powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a Concentrated Gelsevirine Stock Solution:

    • Weigh the required amount of gelsevirine powder in a sterile microcentrifuge tube.

    • Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of gelsevirine.

    • Vortex or sonicate briefly until the gelsevirine is fully dissolved.

  • Prepare the Final Injection Solution (Example for a 10 mg/kg dose in a 20g mouse with 10% DMSO):

    • Target Dose: 10 mg/kg

    • Mouse Weight: 20 g (0.02 kg)

    • Required Gelsevirine per mouse: 10 mg/kg * 0.02 kg = 0.2 mg

    • Injection Volume: A typical injection volume for a mouse is 100-200 µL. Let's use 200 µL.

    • Final Concentration: 0.2 mg / 200 µL = 1 mg/mL

    • To achieve a final DMSO concentration of 10%:

      • The volume of the 10 mg/mL gelsevirine stock solution needed is: (1 mg/mL * 200 µL) / 10 mg/mL = 20 µL.

      • The volume of sterile saline or PBS needed is: 200 µL - 20 µL = 180 µL.

    • Preparation Steps:

      • In a sterile microcentrifuge tube, add 180 µL of sterile saline or PBS.

      • While vortexing the saline/PBS, slowly add 20 µL of the 10 mg/mL gelsevirine stock solution drop by drop.

      • Continue vortexing for 1-2 minutes to ensure a clear, homogenous solution.

      • Visually inspect for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Administration:

    • Administer the final solution intraperitoneally to the mouse immediately after preparation.

Protocol 2: Cyclodextrin-Based Formulation (General Approach)

This protocol provides a general framework for using cyclodextrins to enhance gelsevirine solubility. The optimal cyclodextrin (B1172386) and molar ratio should be determined experimentally. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile.

Materials:

  • Gelsevirine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or sterile saline

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a solution of HP-β-CD in sterile water or saline. A common starting concentration is 10-40% (w/v). For example, to make a 20% solution, dissolve 2 g of HP-β-CD in a final volume of 10 mL of sterile water.

  • Complexation of Gelsevirine:

    • Add the gelsevirine powder directly to the HP-β-CD solution. The amount of gelsevirine to add will depend on the desired final concentration and the molar ratio being tested (e.g., 1:1, 1:2, 1:5 molar ratio of gelsevirine to HP-β-CD).

    • Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.

  • Clarification and Sterilization:

    • After the incubation period, visually inspect the solution. If it is not clear, it can be centrifuged or filtered to remove any undissolved gelsevirine.

    • Sterilize the final solution by passing it through a 0.22 µm sterile filter.

  • Determination of Gelsevirine Concentration:

    • It is crucial to determine the final concentration of solubilized gelsevirine in the cyclodextrin formulation using a suitable analytical method, such as HPLC-UV.

  • Administration:

    • Administer the sterile, quantified gelsevirine-cyclodextrin complex in vivo.

Visualizations

Experimental Workflow: Gelsevirine Formulation Preparation

Gelsevirine_Formulation_Workflow cluster_dmso DMSO-Based Co-Solvent Method cluster_cyclo Cyclodextrin-Based Method dmso_start Weigh Gelsevirine dmso_dissolve Dissolve in 100% DMSO (Stock Solution) dmso_start->dmso_dissolve dmso_dilute Dilute stock in Saline/PBS (Final Solution) dmso_dissolve->dmso_dilute dmso_administer Administer IP dmso_dilute->dmso_administer cyclo_start Prepare HP-β-CD Solution cyclo_add Add Gelsevirine cyclo_start->cyclo_add cyclo_complex Stir for 24-48h (Complexation) cyclo_add->cyclo_complex cyclo_filter Sterile Filter cyclo_complex->cyclo_filter cyclo_quantify Quantify Concentration cyclo_filter->cyclo_quantify cyclo_administer Administer IP cyclo_quantify->cyclo_administer

Caption: Workflow for preparing gelsevirine for in vivo administration.

Signaling Pathway: Gelsevirine as a STING Inhibitor

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates Gelsevirine Gelsevirine Gelsevirine->STING inhibits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3_dimer p-IRF3 Dimer pIRF3 p-IRF3 pIRF3->pIRF3_dimer dimerizes IFN Type I Interferon Genes pIRF3_dimer->IFN activates transcription

Caption: Gelsevirine inhibits the cGAS-STING signaling pathway.

References

Troubleshooting

Gelsevirine Dosage Optimization for Neurotoxicity: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals This technical support center provides essential information for optimizing the experimental dosage of gelsevirine to minimize potential neurotoxicity. The...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for optimizing the experimental dosage of gelsevirine to minimize potential neurotoxicity. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the known neurotoxic profile of gelsevirine?

A1: Based on current in vitro studies, gelsevirine has a favorable neurotoxic profile at concentrations effective for its anti-inflammatory and neuroprotective properties. One key study demonstrated that gelsevirine showed no significant influence on the cell viability of primary neurons, astrocytes, and BV2 microglia cells at concentrations as high as 100 μM[1]. This suggests a low potential for direct cytotoxicity to major brain cell types within this concentration range.

Q2: What is a recommended starting concentration for in vitro experiments with gelsevirine?

A2: A starting concentration in the low micromolar range (e.g., 1-10 μM) is recommended for initial in vitro experiments. The half-maximal inhibitory concentration (IC50) for inhibiting interferon gene (STING) signaling has been reported as 5.365 μM in RAW264.7 cells and 0.766 μM in THP-1 cells. These values can serve as a guide for selecting a biologically active, non-toxic concentration range.

Q3: Are there any known neurological adverse effects of gelsevirine from in vivo studies?

A3: Current research has primarily focused on the therapeutic effects of gelsevirine in animal models of neurological diseases like ischemic stroke and sepsis-associated encephalopathy[1][2]. In these studies, administration of gelsevirine led to improved neurological function and reduced neuroinflammation[1][3]. While these studies did not report overt neurological adverse effects, it is crucial to conduct specific neurotoxicity studies if you intend to use gelsevirine at doses significantly higher than those reported in the literature.

Q4: Which signaling pathways are known to be modulated by gelsevirine?

A4: Gelsevirine is known to modulate signaling pathways associated with inflammation and cellular stress. The primary pathways identified are:

  • JAK-STAT Pathway: Gelsevirine has been shown to inhibit the JAK2-STAT3 signaling pathway, which plays a crucial role in its anti-inflammatory effects in microglia[1][3][4][5].

  • STING Signaling Pathway: Gelsevirine can inhibit the STING signaling pathway, which is involved in innate immunity and inflammation[2].

  • Oxidative Stress Pathways: Gelsevirine has been observed to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS)[1][6].

These pathways are generally associated with gelsevirine's neuroprotective effects. At present, there is no direct evidence linking gelsevirine to the activation of specific neurotoxicity-inducing signaling pathways at concentrations up to 100 μM.

Troubleshooting Guides

Problem 1: Unexpected Neuronal Cell Death in Culture
Possible Cause Troubleshooting Step
Gelsevirine Concentration Too High Although no toxicity is reported up to 100 μM, your specific neuronal cell type might be more sensitive. Perform a dose-response curve starting from a lower concentration (e.g., 0.1 μM) to determine the toxicity threshold for your model.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your neuronal cells (typically <0.1%). Run a vehicle control with the same solvent concentration.
Compound Instability Gelsevirine may degrade in culture media over long incubation periods. Prepare fresh stock solutions and consider the stability of gelsevirine under your experimental conditions.
Contamination Check for microbial contamination in your cell cultures, which can cause cell death independent of the compound treatment.
Problem 2: Inconsistent Results in Neurite Outgrowth Assays
Possible Cause Troubleshooting Step
Suboptimal Cell Seeding Density The density of neurons can affect neurite outgrowth. Optimize the seeding density to ensure healthy, well-distributed neurons for accurate analysis.
Inconsistent Differentiation If using a cell line that requires differentiation (e.g., SH-SY5Y), ensure the differentiation protocol is consistent across all experiments. Incomplete differentiation can lead to variable neurite formation.
Imaging and Analysis Parameters Use consistent imaging parameters (magnification, exposure time) and analysis software settings for all samples to ensure comparability of results.
Gelsevirine's Bioactivity At very low, non-toxic concentrations, some compounds can influence neurite outgrowth. If you observe unexpected changes, consider this a potential biological effect and investigate further with appropriate controls.

Quantitative Data Summary

ParameterCell Type(s)Concentration/DoseResultReference
Cell Viability (CCK8 Assay)Primary Neurons, Astrocytes, BV2 cellsUp to 100 μMNo significant decrease in cell viability[1]
IC50 for STING InhibitionRAW264.7 cells5.365 μMHalf-maximal inhibitory concentration
IC50 for STING InhibitionTHP-1 cells0.766 μMHalf-maximal inhibitory concentration

Experimental Protocols

Protocol 1: Assessment of Gelsevirine's Effect on Neuronal Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • Gelsevirine Treatment: Prepare serial dilutions of gelsevirine in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of gelsevirine (e.g., 0.1, 1, 10, 50, 100, 200 μM). Include a vehicle control (medium with the same concentration of solvent used to dissolve gelsevirine) and a positive control for cytotoxicity (e.g., a known neurotoxin like rotenone).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Neurite Outgrowth

Principle: Neurite outgrowth is a critical indicator of neuronal health and development. This assay quantifies changes in neurite length and branching in response to compound treatment.

Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., primary cortical neurons or differentiated SH-SY5Y cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) in a multi-well imaging plate.

  • Gelsevirine Treatment: After cell adherence and initial neurite extension (if applicable), treat the cells with various concentrations of gelsevirine. Include a vehicle control and a positive control (e.g., a known neurite growth inhibitor like nocodazole).

  • Incubation: Incubate the cells for a period sufficient to allow for significant neurite outgrowth (e.g., 48-72 hours).

  • Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and block with a suitable blocking buffer. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., DAPI) should also be used.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify neurite parameters such as total neurite length, number of branches, and number of neurites per cell.

  • Data Analysis: Normalize the neurite outgrowth data to the number of viable cells (determined by nuclear count) and express the results as a percentage of the vehicle-treated control.

Visualizations

Caption: Signaling pathways modulated by gelsevirine.

Experimental_Workflow cluster_viability Neuronal Viability Assessment cluster_neurite Neurite Outgrowth Assessment start_viability Seed Neuronal Cells (96-well plate) treat_viability Treat with Gelsevirine (Dose-Response) start_viability->treat_viability incubate_viability Incubate (24-72h) treat_viability->incubate_viability assay_viability Perform MTT/LDH Assay incubate_viability->assay_viability analyze_viability Analyze Data: Determine CC50 assay_viability->analyze_viability start_neurite Seed Neuronal Cells (Imaging plate) treat_neurite Treat with Gelsevirine (Non-toxic concentrations) start_neurite->treat_neurite incubate_neurite Incubate (48-72h) treat_neurite->incubate_neurite stain_neurite Immunostain for β-III Tubulin & Nuclei incubate_neurite->stain_neurite image_neurite High-Content Imaging stain_neurite->image_neurite analyze_neurite Analyze Neurite Length & Branching image_neurite->analyze_neurite

Caption: Experimental workflow for assessing gelsevirine neurotoxicity.

References

Optimization

Minimizing Gelsevirine degradation during long-term storage

This technical support center provides guidance on minimizing the degradation of Gelsevirine during long-term storage. It is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Gelsevirine during long-term storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause Gelsevirine degradation during storage?

A1: The stability of Gelsevirine, like many alkaloids, is influenced by several environmental factors. The main chemical reactions that can affect its stability are oxidation and hydrolysis.[1] Key factors that can accelerate these degradation processes include:

  • Temperature: Higher temperatures typically increase the rate of chemical reactions, leading to faster degradation.[2][3]

  • Light: Exposure to light, particularly UV light, can provide the energy needed to initiate photo-degradation reactions.[1][3] Storing photosensitive compounds in amber vials is a common practice to mitigate this.

  • Humidity: The presence of moisture can promote hydrolysis, a common degradation pathway for many drug substances.

  • pH: The stability of Gelsevirine in solution is likely pH-dependent. Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis. The pH of maximum stability for many drugs is often near pH 5.

  • Oxygen: The presence of oxygen can lead to oxidative degradation. Storing susceptible compounds under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Q2: What are the recommended long-term storage conditions for Gelsevirine?

A2: To minimize degradation, Gelsevirine should be stored under controlled conditions that protect it from the factors mentioned above. While specific long-term stability data for Gelsevirine is not extensively published, based on general principles for alkaloids and other sensitive pharmaceutical compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Light In the dark (e.g., amber vials)Prevents photo-degradation.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidative degradation.
Form Solid (lyophilized powder)More stable than solutions due to the absence of water which can cause hydrolysis.
Container Tightly sealed, airtight containerPrevents exposure to moisture and oxygen.

Q3: How can I detect and quantify Gelsevirine degradation?

A3: Several analytical techniques can be used to monitor the stability of Gelsevirine and quantify its degradation products. High-Performance Liquid Chromatography (HPLC) is one of the most common and effective methods.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector can be used to separate Gelsevirine from its degradation products and quantify their respective concentrations over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the structural elucidation of degradation products.

  • UV-Visible Spectroscopy: This method can be used to monitor changes in the absorption spectrum of Gelsevirine, which may indicate degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of potency or inconsistent experimental results. Gelsevirine degradation.1. Verify the storage conditions (temperature, light, humidity). 2. Perform a stability check using HPLC to determine the purity of your Gelsevirine stock. 3. If degradation is confirmed, obtain a fresh batch of the compound and store it under the recommended conditions.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.1. Use LC-MS to identify the molecular weight and structure of the unknown peaks. 2. Review the storage and handling procedures to identify potential causes of degradation. 3. Consider performing a forced degradation study to understand the degradation pathways and identify potential degradation products.
Discoloration or change in the physical appearance of the solid compound. Significant degradation, possibly due to oxidation or photo-degradation.1. Do not use the compound for experiments. 2. Discard the degraded batch and obtain a new one. 3. Strictly adhere to the recommended storage conditions to prevent future occurrences.

Experimental Protocols

Protocol 1: Stability Testing of Gelsevirine using HPLC

Objective: To assess the stability of Gelsevirine under different storage conditions over time.

Materials:

  • Gelsevirine reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV-Vis detector

  • Environmental chambers or incubators for controlled temperature and humidity storage

Methodology:

  • Sample Preparation: Prepare a stock solution of Gelsevirine in a suitable solvent (e.g., acetonitrile/water mixture). Aliquot the solution into several amber HPLC vials.

  • Storage Conditions: Store the vials under different conditions to be tested (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). Protect all samples from light.

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength for Gelsevirine.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of Gelsevirine remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks should also be noted and their peak areas recorded.

Hypothetical Stability Data for Gelsevirine

Storage Condition% Gelsevirine Remaining (3 months)% Gelsevirine Remaining (6 months)% Gelsevirine Remaining (12 months)
-20°C >99%>99%>98%
4°C 98%96%92%
25°C / 60% RH 90%82%70%
40°C / 75% RH 75%58%35%

Visualizations

Gelsevirine_Degradation_Pathway Gelsevirine Gelsevirine Hydrolysis_Product Hydrolysis Product (e.g., ring opening) Gelsevirine->Hydrolysis_Product  Moisture, pH Oxidation_Product Oxidation Product (e.g., N-oxide) Gelsevirine->Oxidation_Product  Oxygen Photo_Product Photo-degradation Product Gelsevirine->Photo_Product  Light (UV)

Caption: Hypothetical degradation pathways of Gelsevirine.

Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis Prep Prepare Gelsevirine Stock Solution Aliquot Aliquot into Amber Vials Prep->Aliquot Storage Store at Different Conditions (-20°C, 4°C, 25°C/60%RH, 40°C/75%RH) Aliquot->Storage Timepoints Withdraw Samples at Time = 0, 1, 3, 6, 12 months Storage->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining, Degradation Products) HPLC->Data

Caption: Experimental workflow for Gelsevirine stability testing.

References

Troubleshooting

Gelsevirine Detection in Complex Biological Matrices: A Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Gelseviri...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of Gelsevirine in complex biological matrices such as plasma, urine, and tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting Gelsevirine in biological samples?

A1: The primary challenges in analyzing Gelsevirine in biological matrices are related to its low concentration, the complexity of the matrix, and the potential for analyte degradation. Key issues include:

  • Matrix Effects: Co-eluting endogenous substances from the biological matrix can suppress or enhance the ionization of Gelsevirine in the mass spectrometer, leading to inaccurate quantification.

  • Low Recovery: Gelsevirine can be lost during sample preparation due to incomplete extraction, adsorption to labware, or degradation.

  • Poor Sensitivity: Achieving a low limit of quantification (LLOQ) can be difficult due to matrix interference and low extraction efficiency.

  • Analyte Stability: Gelsevirine may degrade during sample collection, storage, or processing.

Q2: Which analytical technique is most suitable for Gelsevirine quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Gelsevirine in biological samples due to its high sensitivity, selectivity, and specificity. This technique allows for the precise measurement of Gelsevirine even in the presence of complex matrix components.

Q3: What type of internal standard (IS) should be used for Gelsevirine analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of Gelsevirine (e.g., Gelsevirine-d3). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[1][2] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but it may not compensate for all sources of variability as effectively.[1]

Q4: How can I assess the stability of Gelsevirine in my samples?

A4: Analyte stability should be evaluated under various conditions that mimic the sample lifecycle. This includes:

  • Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.

  • Bench-Top Stability: Evaluate stability in the processed sample matrix at room temperature for a period that reflects the expected sample handling time.

  • Long-Term Stability: Determine stability in the biological matrix when stored at the intended storage temperature (e.g., -80°C) for an extended period.[3][4]

  • Whole Blood Stability: If working with plasma or serum, it's crucial to assess the stability of Gelsevirine in whole blood at room temperature and 4°C to understand the impact of delays in sample processing.

Troubleshooting Guides

Problem 1: Low Recovery of Gelsevirine

Low recovery can occur at various stages of the sample preparation process. The following sections provide potential causes and solutions for common extraction techniques.

Possible Causes:

  • Incomplete Protein Precipitation: Insufficient volume of precipitating solvent or inadequate mixing can lead to incomplete removal of proteins, trapping Gelsevirine in the protein pellet.

  • Co-precipitation of Gelsevirine: The analyte may precipitate along with the proteins, especially if the pH of the solution is close to the isoelectric point of Gelsevirine.

  • Adsorption to Labware: Gelsevirine may adsorb to the surface of plastic tubes or pipette tips.

Solutions:

  • Optimize Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile (B52724) or methanol (B129727) to the plasma/serum sample.

  • Ensure Thorough Mixing: Vortex the sample vigorously for at least 30 seconds after adding the precipitating solvent.

  • Optimize pH: Adjust the pH of the sample before protein precipitation to ensure Gelsevirine remains in a soluble form.

  • Use Low-Binding Labware: Employ low-retention microcentrifuge tubes and pipette tips.

  • Check for Analyte Instability: The chosen precipitation solvent could be causing degradation.

Possible Causes:

  • Inappropriate Organic Solvent: The selected solvent may have poor partitioning efficiency for Gelsevirine.

  • Suboptimal pH: The pH of the aqueous phase may not be optimal for driving Gelsevirine into the organic phase. As an alkaloid, Gelsevirine extraction is highly pH-dependent.

  • Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte, leading to poor recovery.

  • Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning.

Solutions:

  • Solvent Selection: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one with the best recovery.

  • pH Adjustment: For basic compounds like Gelsevirine, adjust the pH of the aqueous sample to be 2 units above its pKa to ensure it is in its neutral, more organic-soluble form.

  • Break Emulsions: Centrifuge at a higher speed or for a longer duration. Adding salt ("salting out") to the aqueous phase can also help break emulsions and improve extraction efficiency.

  • Vigorous Mixing: Ensure thorough mixing for at least 1-2 minutes to maximize the surface area between the two phases.

Possible Causes:

  • Incorrect Sorbent Selection: The chosen SPE sorbent (e.g., C18, mixed-mode cation exchange) may not be suitable for retaining Gelsevirine.

  • Inadequate Method Optimization: The conditioning, loading, washing, and elution steps may not be optimized.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during the loading step.

  • Analyte Breakthrough: The wash solvent may be too strong, causing premature elution of Gelsevirine.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb Gelsevirine from the sorbent.

Solutions:

  • Sorbent Selection: For a basic compound like Gelsevirine, a mixed-mode cation exchange (MCX) sorbent is often a good choice.

  • Method Development: Systematically optimize each step of the SPE protocol:

    • Conditioning: Ensure the sorbent is properly solvated.

    • Loading: Load the sample at a slow and consistent flow rate.

    • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Gelsevirine.

    • Elution: Use a strong solvent to ensure complete elution. For a cation exchange sorbent, this will typically be an organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Check for Clogging: If using protein precipitation prior to SPE, ensure all precipitated protein is removed to prevent clogging of the SPE cartridge.

Problem 2: Significant Matrix Effects

Matrix effects, observed as ion suppression or enhancement, can severely impact the accuracy and precision of a quantitative LC-MS/MS assay.

Possible Causes:

  • Co-elution with Phospholipids: Phospholipids from plasma are a common source of ion suppression in electrospray ionization (ESI).

  • Co-elution with Salts and other Endogenous Components: High concentrations of salts or other small molecules from the biological matrix can interfere with the ionization process.

  • Inadequate Chromatographic Separation: Poor separation between Gelsevirine and matrix components can lead to significant matrix effects.

Solutions:

  • Improve Sample Cleanup:

    • Use a more effective sample preparation technique. For example, if protein precipitation is showing significant matrix effects, consider switching to SPE, which generally provides a cleaner extract.

    • Incorporate a phospholipid removal step in your sample preparation protocol.

  • Optimize Chromatography:

    • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl) to achieve better separation from interfering components.

    • Modify Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent, buffer type, pH) to improve the resolution between Gelsevirine and matrix components.

    • Use a Gradient Elution: A well-designed gradient can help to separate the analyte from early and late eluting matrix components.

  • Dilute the Sample: If the Gelsevirine concentration is high enough, diluting the final extract can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing effective correction.

Problem 3: Poor Peak Shape and Low Sensitivity

Poor chromatography can lead to broad, tailing peaks, which reduces sensitivity and can compromise integration and quantification.

Possible Causes:

  • Secondary Interactions with the Stationary Phase: Basic compounds like Gelsevirine can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Gelsevirine and its interaction with the stationary phase.

  • Column Overload: Injecting too much analyte can lead to fronting peaks.

  • Dirty Column or Guard Column: Accumulation of matrix components on the column can degrade performance.

Solutions:

  • Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium hydroxide, depending on the column) to the mobile phase to improve peak shape by minimizing secondary interactions.

  • Optimize Mobile Phase pH: Adjust the pH to ensure consistent ionization of Gelsevirine.

  • Use a Modern, High-Purity Silica Column: These columns have fewer residual silanol groups and often provide better peak shape for basic compounds.

  • Reduce Injection Volume or Sample Concentration: If column overload is suspected, inject a smaller volume or dilute the sample.

  • Clean or Replace the Column/Guard Column: Regularly flush the column with a strong solvent and replace the guard column as needed.

Experimental Protocols

Typical Sample Preparation Protocols

The following are general protocols that can be used as a starting point for developing a validated method for Gelsevirine analysis. Optimization will be required for specific matrices and analytical instrumentation.

Table 1: Protein Precipitation (PPT) Protocol for Plasma/Serum

StepProcedure
1. Sample Aliquoting Aliquot 100 µL of plasma or serum into a microcentrifuge tube.
2. Internal Standard Spiking Add a small volume (e.g., 10 µL) of the internal standard working solution.
3. Protein Precipitation Add 300 µL of cold acetonitrile (or methanol).
4. Mixing Vortex vigorously for 30 seconds.
5. Centrifugation Centrifuge at >10,000 x g for 10 minutes at 4°C.
6. Supernatant Transfer Carefully transfer the supernatant to a clean tube or 96-well plate.
7. Evaporation (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.
8. Reconstitution Reconstitute the residue in a suitable volume of the initial mobile phase.

Table 2: Liquid-Liquid Extraction (LLE) Protocol for Urine

StepProcedure
1. Sample Aliquoting Aliquot 500 µL of urine into a glass tube.
2. Internal Standard Spiking Add the internal standard.
3. pH Adjustment Add 50 µL of 1 M sodium hydroxide to basify the sample (pH > 9).
4. Extraction Solvent Addition Add 2 mL of methyl tert-butyl ether (or another suitable organic solvent).
5. Mixing Vortex for 2 minutes.
6. Centrifugation Centrifuge at 3,000 x g for 5 minutes to separate the layers.
7. Organic Layer Transfer Transfer the upper organic layer to a clean tube.
8. Evaporation Evaporate to dryness under nitrogen.
9. Reconstitution Reconstitute in mobile phase.

Table 3: Solid-Phase Extraction (SPE) Protocol for Plasma (using Mixed-Mode Cation Exchange)

StepProcedure
1. Sample Pre-treatment Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water.
2. Column Conditioning Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
3. Sample Loading Load the pre-treated sample onto the SPE cartridge.
4. Washing Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
5. Elution Elute Gelsevirine with 1 mL of 5% ammonium hydroxide in methanol.
6. Evaporation Evaporate the eluate to dryness.
7. Reconstitution Reconstitute in mobile phase.
Typical LC-MS/MS Parameters for Gelsevirine

The following table provides a starting point for developing an LC-MS/MS method for Gelsevirine.

Table 4: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC Column C18, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute Gelsevirine, then wash and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (Q1): [M+H]+ = 353.2 m/z. Product ions (Q3) should be determined by infusing a Gelsevirine standard. Likely product ions would result from fragmentation of the molecule.
Internal Standard Gelsevirine-d3 or a suitable structural analog.

Visualizations

Experimental Workflows

Gelsevirine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Plasma, Urine, etc.) ppt Protein Precipitation start->ppt Simple, fast lle Liquid-Liquid Extraction start->lle Good for urine spe Solid-Phase Extraction start->spe Cleanest extract end_prep Clean Extract ppt->end_prep lle->end_prep spe->end_prep lcms LC-MS/MS Analysis end_prep->lcms data Data Processing (Quantification) lcms->data result Final Concentration data->result

General workflow for Gelsevirine detection.

Troubleshooting_Logic cluster_recovery Low Recovery cluster_matrix Matrix Effects cluster_sensitivity Poor Sensitivity / Peak Shape start Problem Encountered check_prep Review Sample Prep (PPT, LLE, SPE) start->check_prep Low Recovery improve_cleanup Improve Sample Cleanup start->improve_cleanup Matrix Effects check_mobile_phase Optimize Mobile Phase start->check_mobile_phase Poor Sensitivity optimize_ph Optimize pH check_prep->optimize_ph check_solvent Check Solvent/Sorbent check_prep->check_solvent optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_sil_is Use SIL-IS improve_cleanup->use_sil_is check_column Check Column Condition check_mobile_phase->check_column reduce_injection Reduce Injection Volume check_mobile_phase->reduce_injection

Troubleshooting decision tree.

References

Optimization

Refining the purification of Gelsevirine from crude plant extracts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification of Gelsevirine from crude plant extracts. It includes troublesho...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification of Gelsevirine from crude plant extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Gelsevirine.

Problem Potential Cause(s) Recommended Solution(s)
Low Gelsevirine Yield in Crude Extract Incomplete extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area for solvent penetration.[1] - Optimize the extraction solvent system. A common system is methanol (B129727) or ethanol. - Increase the extraction time or perform multiple extraction cycles.
Degradation of Gelsevirine during extraction.- Use fresh, high-quality plant material. - Perform extraction at a controlled, lower temperature to minimize thermal degradation.[2] - Protect the extract from light, as some alkaloids are light-sensitive.[2]
Poor Separation in Chromatography Inappropriate stationary or mobile phase.- For High-Speed Counter-Current Chromatography (HSCCC), a common solvent system is chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2).[3] - Another effective HSCCC solvent system is n-hexane-ethyl acetate-ethanol-0.5% triethylamine-H2O (3:5:3:4).[3] - For High-Performance Liquid Chromatography (HPLC), a gradient of acetonitrile (B52724) in water with 0.1% formic acid can be effective for separating alkaloids.[1]
Overloading of the column.- Reduce the amount of crude extract loaded onto the column. - Perform a preliminary fractionation step to reduce the complexity of the mixture before the main chromatographic separation.[4]
Co-elution with other alkaloids.- Adjust the solvent gradient or composition to improve resolution between Gelsevirine and other closely related alkaloids like koumine (B8086292) and gelsemine.[3] - Consider using a different chromatographic technique, such as pH-zone-refining counter-current chromatography, which is effective for separating major alkaloids from G. elegans.[3]
Difficulty in Crystallization Solution is not supersaturated.- Slowly evaporate the solvent to increase the concentration of Gelsevirine.[5] - Gradually cool the solution, as solubility often decreases with temperature.[5]
Presence of impurities inhibiting crystal formation.- Re-purify the Gelsevirine fraction using a different chromatographic method to remove impurities.[6] - Try adding a co-former, which can sometimes facilitate co-crystallization.[7]
Incorrect solvent for crystallization.- Experiment with different solvents or solvent mixtures to find one that promotes crystal growth. Methanol is often a good starting point.[7] - The choice of solvent is critical as it influences nucleation kinetics and crystal growth rates.[8]
Gelsevirine Degradation During Storage Instability of the purified compound.- Store purified Gelsevirine as a dry solid in a cool, dark, and dry place. - For solutions, use a pH between 3 and 7, as alkaloids can be unstable in alkaline conditions.[2] - Avoid high temperatures, as this can lead to degradation or isomerization.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and purity of Gelsevirine that can be expected from crude extracts of Gelsemium elegans?

A1: The yield and purity of Gelsevirine can vary depending on the plant material and the purification method used. Using High-Speed Counter-Current Chromatography (HSCCC), researchers have reported obtaining 21.2 mg of Gelsevirine with a purity of 98.6% from 300 mg of crude extract.[3] Another study using pH-zone-refining counter-current chromatography yielded 195 mg of Gelsevirine with a purity of 96.7% from 1.5 g of crude extract.[3]

Q2: What are the most effective chromatographic techniques for purifying Gelsevirine?

A2: High-Speed Counter-Current Chromatography (HSCCC) and pH-zone-refining counter-current chromatography have been demonstrated to be very powerful and effective methods for the separation and purification of Gelsevirine and other alkaloids from Gelsemium elegans.[3] These techniques allow for a good separation in a single operation.

Q3: How can I confirm the identity and purity of my purified Gelsevirine?

A3: The identity of purified Gelsevirine can be confirmed using spectroscopic methods such as Electrospray Ionization-Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR).[3] The purity is typically analyzed by High-Performance Liquid Chromatography (HPLC).[3]

Q4: Are there any known stability issues with Gelsevirine that I should be aware of?

A4: Yes, like many alkaloids, Gelsevirine can be susceptible to degradation. It is important to control factors like pH, temperature, and light exposure.[2] Storing the purified compound in a cool, dark, and dry environment is recommended. Solutions should ideally be kept at a pH between 3 and 7.[2]

Q5: What is the primary mechanism of action for Gelsevirine's biological activity?

A5: Gelsevirine has been identified as a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[9][10] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation, and also promotes its degradation.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on Gelsevirine purification.

Table 1: Gelsevirine Purification Yield and Purity

Purification Method Starting Material (Crude Extract) Gelsevirine Yield Gelsevirine Purity (by HPLC) Reference
High-Speed Counter-Current Chromatography (HSCCC)300 mg21.2 mg98.6%[3]
pH-Zone-Refining Counter-Current Chromatography1.5 g195 mg96.7%[3]
Preparative HSCCC206.6 mg (crude alkaloid sample)7.2 mg93.5%[3]

Table 2: Effective HSCCC Solvent Systems for Gelsevirine Purification

Solvent System Ratio Notes Reference
Chloroform - Methanol - 0.1 mol/L Hydrochloric Acid4:4:2Used for the isolation of gelsenicine and gelsevirine.[3]
n-Hexane - Ethyl Acetate - Ethanol - 0.5% Triethylamine - H₂O3:5:3:4Used for the separation of four Gelsemium alkaloids, including gelsevirine.[3]

Experimental Protocols

Crude Extraction of Alkaloids from Gelsemium elegans
  • Preparation of Plant Material: Dry the whole plant or specific parts (e.g., roots and stems) of Gelsemium elegans and grind into a fine powder.[1]

  • Extraction:

    • Macerate the powdered plant material in methanol (or ethanol) at room temperature for an extended period (e.g., 24-48 hours), or perform repeated extractions.

    • Alternatively, use a Soxhlet apparatus for a more exhaustive extraction.

  • Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Gelsevirine using High-Speed Counter-Current Chromatography (HSCCC)
  • Preparation of Two-Phase Solvent System:

    • Prepare the chosen solvent system, for example, chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2, v/v/v).[3]

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • HSCCC System Preparation:

    • Fill the multilayer coil column entirely with the stationary phase (the upper phase for this solvent system).

    • Pump the mobile phase (the lower phase) into the head end of the column at a suitable flow rate.

    • Rotate the apparatus at an appropriate speed (e.g., 800-900 rpm).

  • Sample Injection and Fraction Collection:

    • Once hydrodynamic equilibrium is reached (indicated by the mobile phase front emerging from the outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.

    • Collect fractions of the effluent at regular intervals.

  • Analysis: Analyze the collected fractions by HPLC to identify those containing Gelsevirine. Pool the pure fractions and evaporate the solvent to obtain purified Gelsevirine.

Crystallization of Purified Gelsevirine
  • Solvent Selection: Dissolve the purified Gelsevirine in a minimal amount of a suitable solvent, such as methanol.[7]

  • Inducing Supersaturation:

    • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature.[5]

    • Cooling: If the compound is less soluble at lower temperatures, slowly cool the saturated solution.[5]

  • Crystal Formation: Allow the solution to stand undisturbed. Crystal formation can take from several hours to days.

  • Isolation of Crystals: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

Visualizations

Experimental Workflow for Gelsevirine Purification

Gelsevirine_Purification_Workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_final_product Final Product plant Gelsemium elegans (Powdered Plant Material) extraction Solvent Extraction (e.g., Methanol) plant->extraction Maceration/ Soxhlet concentrate Concentration (Rotary Evaporator) extraction->concentrate Filtration crude_extract Crude Alkaloid Extract concentrate->crude_extract hsccc HSCCC / pH-Zone-Refining CCC crude_extract->hsccc Load onto Column fractions Collect Fractions hsccc->fractions hplc HPLC Analysis fractions->hplc pool Pool Pure Fractions hplc->pool Identify Gelsevirine- containing fractions crystallization Crystallization pool->crystallization Evaporate Solvent pure_gelsevirine Pure Crystalline Gelsevirine crystallization->pure_gelsevirine

Caption: Experimental workflow for the purification of Gelsevirine.

Gelsevirine's Inhibition of the STING Signaling Pathway

STING_Pathway_Inhibition cluster_activation STING Pathway Activation cluster_inhibition Inhibition by Gelsevirine cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING_inactive STING (Inactive) cGAMP->STING_inactive Binds to STING_active STING (Active) Dimerization STING_inactive->STING_active Activation & TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 nucleus Nucleus p_IRF3->nucleus Translocates to IFN Type I Interferons (IFN-β) nucleus->IFN Upregulates Gene Expression Gelsevirine Gelsevirine Gelsevirine->STING_inactive Competitively Binds, Locks in Inactive State STING_degradation STING Degradation (K48-linked Ubiquitination) Gelsevirine->STING_degradation Promotes STING_degradation->STING_inactive

Caption: Gelsevirine inhibits the STING signaling pathway.

References

Troubleshooting

Addressing off-target effects of Gelsevirine in cell culture experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. The focus is on identifying an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. The focus is on identifying and addressing potential off-target effects in cell culture experiments to ensure data integrity and accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for Gelsevirine?

Gelsevirine is a specific inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2][3] It functions by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][2] Additionally, Gelsevirine promotes K48-linked ubiquitination and subsequent degradation of STING. This dual mechanism effectively blocks downstream signaling, including the production of type I interferons and other pro-inflammatory cytokines.

Q2: What are off-target effects, and why are they a concern when using small molecule inhibitors like Gelsevirine?

Off-target effects occur when a small molecule binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues in experimental settings, including:

  • Misinterpretation of data: An observed phenotype might be incorrectly attributed to the inhibition of the intended target (STING) when it is actually caused by an off-target effect.

  • Cellular toxicity: Off-target interactions can disrupt essential cellular processes, leading to cytotoxicity that is independent of the on-target activity.

  • Confounding results: Off-target effects can activate or inhibit other signaling pathways, complicating the interpretation of experimental outcomes.

Given that small molecules can interact with multiple proteins, sometimes with high affinity, it is crucial to validate that the observed effects of Gelsevirine are due to its on-target activity against STING.

Q3: What are the initial signs that I might be observing off-target effects with Gelsevirine?

Several indicators in your cell-based assays may suggest the presence of off-target effects:

  • Discrepancy with genetic validation: The phenotype observed with Gelsevirine treatment differs from the phenotype seen with genetic knockdown (e.g., siRNA/shRNA) or knockout (e.g., CRISPR/Cas9) of STING.

  • High effective concentration: The concentration of Gelsevirine required to see a biological effect in your cells is significantly higher than its reported biochemical IC50 for STING binding. This could suggest that the observed effect is due to interaction with a less sensitive off-target.

  • Unexpected cytotoxicity: Significant cell death is observed at concentrations intended to be specific for STING inhibition. This warrants further investigation to distinguish between on-target-related cell death and off-target cytotoxicity.

  • Phenotype in STING-deficient cells: If Gelsevirine still produces a phenotype in cells that do not express STING, this is a strong indicator of an off-target effect.

Q4: How can I proactively assess for potential off-target effects of Gelsevirine?

A multi-pronged approach is recommended to investigate potential off-target effects:

  • In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of Gelsevirine and its similarity to ligands of known proteins.

  • Broad-Spectrum Profiling:

    • Kinase Profiling: Kinases are common off-targets for small molecules. Screening Gelsevirine against a panel of kinases can identify unintended inhibitory activity.

    • Chemical Proteomics: Techniques like affinity-based protein profiling can identify proteins from cell lysates that interact with a derivatized version of Gelsevirine.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can be used in a proteome-wide manner to identify proteins that are thermally stabilized or destabilized upon binding to Gelsevirine in intact cells or cell lysates, indicating direct interaction.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity Observed with Gelsevirine Treatment
Possible Cause Troubleshooting Steps
Off-target Toxicity 1. Determine the EC50 for cytotoxicity: Perform a dose-response experiment using a cytotoxicity assay (e.g., LDH release, CellTiter-Glo®) to determine the concentration at which Gelsevirine induces cell death. 2. Compare with on-target activity: Compare the cytotoxicity EC50 with the EC50 for STING inhibition in your cellular assay. A significant overlap may indicate off-target toxicity. 3. Use a structurally unrelated STING inhibitor: If available, test a different STING inhibitor with a distinct chemical scaffold. If this compound does not produce the same cytotoxicity at concentrations that inhibit STING, the cytotoxicity of Gelsevirine is likely due to off-target effects. 4. Test in STING-knockout cells: If Gelsevirine is still cytotoxic in cells lacking STING, the effect is unequivocally off-target.
Assay Interference 1. Run a cell-free assay control: Incubate Gelsevirine with the cytotoxicity assay reagents in the absence of cells to check for direct chemical interference.
Cell Line Sensitivity 1. Test in multiple cell lines: Assess the cytotoxic effects of Gelsevirine across a panel of different cell lines to determine if the observed toxicity is cell-type specific.
Issue 2: Discrepancy Between Gelsevirine Phenotype and STING Knockdown/Knockout Phenotype
Possible Cause Troubleshooting Steps
Off-target effects of Gelsevirine 1. Validate on-target engagement: Confirm that Gelsevirine is engaging STING in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be employed for this purpose. 2. Perform a rescue experiment: In STING-knockout cells, re-introduce a wild-type STING protein. If the Gelsevirine-induced phenotype is not observed in the knockout cells but is present in the rescued cells, it suggests the phenotype is at least partially on-target. 3. Investigate potential off-targets: Use the methods described in FAQ Q4 to identify potential off-targets that could be responsible for the observed phenotype.
Incomplete genetic knockdown 1. Verify knockdown efficiency: Confirm the degree of STING knockdown at the protein level using Western blotting. Incomplete knockdown may result in a weaker phenotype compared to potent chemical inhibition.
Compensation mechanisms 1. Consider pathway adaptation: Chronic genetic knockout can sometimes lead to the upregulation of compensatory signaling pathways, resulting in a different phenotype from acute chemical inhibition. Time-course experiments with Gelsevirine may provide insights into the immediate effects versus longer-term adaptive responses.

Data Presentation

Table 1: Example Data for Distinguishing On-Target vs. Off-Target Effects

Experimental ApproachGelsevirine (10 µM)STING Knockdown (siRNA)STING Knockout (CRISPR)Structurally Unrelated STING Inhibitor (Compound Y)
IFN-β Production (pg/mL) 50654555
Cell Viability (%) 60%95%98%92%
Phospho-TBK1 (relative units) 0.20.30.150.25
Caspase-3 Activity (relative units) 5.81.21.11.5

This table illustrates a hypothetical scenario where Gelsevirine shows a significant decrease in cell viability and an increase in caspase-3 activity not observed with genetic modulation of STING or with another STING inhibitor, suggesting potential off-target cytotoxicity.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of Gelsevirine to STING in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of Gelsevirine or vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Analysis:

    • Quantify the amount of soluble STING protein in each sample using Western blotting or ELISA.

    • Plot the percentage of soluble STING protein as a function of temperature for both Gelsevirine-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the Gelsevirine-treated sample indicates thermal stabilization and target engagement.

Protocol 2: Control Experiment Using STING Knockout Cells

This protocol helps to differentiate on-target from off-target effects.

Methodology:

  • Cell Lines:

    • Use a wild-type cell line that expresses STING.

    • Use a corresponding STING knockout cell line (validated for the absence of STING protein).

  • Treatment:

    • Plate both wild-type and STING knockout cells at the same density.

    • Treat both cell lines with a dose-response of Gelsevirine and a vehicle control.

  • Phenotypic Analysis:

    • After the desired incubation time, assess the phenotype of interest (e.g., cytokine production, cell viability, expression of a specific marker).

  • Interpretation:

    • If the phenotype is observed in wild-type cells but is absent or significantly reduced in STING knockout cells, it is likely an on-target effect.

    • If the phenotype persists in the STING knockout cells, it is a strong indication of an off-target effect.

Visualizations

Gelsevirine_On_Target_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (Inactive Dimer) cGAMP->STING Binds & Activates STING_active STING (Active Conformational Change) STING->STING_active Degradation Proteasomal Degradation STING->Degradation Gelsevirine Gelsevirine Gelsevirine->STING Competitively Binds (Inhibition) Gelsevirine->STING Promotes K48-linked Ubiquitination TBK1 TBK1 STING_active->TBK1 Recruits & Activates p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 Phosphorylates p_IRF3_dimer p-IRF3 Dimer p_IRF3->p_IRF3_dimer Dimerizes Ub Ubiquitin Ub->STING IFNB IFN-β Gene Transcription p_IRF3_dimer->IFNB Translocates & Activates Off_Target_Workflow start Phenotype Observed with Gelsevirine Treatment q1 Is phenotype consistent with STING genetic perturbation? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_investigation Investigate Off-Target Effects q1->off_target_investigation No conclusion Characterize On- and Off-Target Contributions to Phenotype on_target->conclusion q2 Is Gelsevirine cytotoxic at effective concentrations? off_target_investigation->q2 cytotoxicity_check Distinguish Cytotoxicity from Specific Off-Target Effect q2->cytotoxicity_check Yes profiling Off-Target Identification (e.g., Kinase screen, Proteomics) q2->profiling No cytotoxicity_check->profiling validation Validate Putative Off-Target (e.g., CETSA, Knockout cells) profiling->validation validation->conclusion

References

Optimization

Technical Support Center: Enhancing the Bioavailability of Gelsevirine

This technical support center is designed for researchers, scientists, and drug development professionals who are working with gelsevirine and encountering challenges related to its delivery and bioavailability. This res...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with gelsevirine and encountering challenges related to its delivery and bioavailability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your formulation development efforts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with gelsevirine formulations.

Issue 1: Poor Aqueous Solubility of Gelsevirine

  • Question: My gelsevirine sample shows poor solubility in aqueous buffers, leading to inconsistent results in my in vitro assays. What can I do?

  • Answer: Poor aqueous solubility is a known challenge for many alkaloids, including gelsevirine. Here are some strategies to address this:

    • Co-solvents: Gelsevirine is sparingly soluble in methanol (B129727) and soluble in organic solvents like DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For in vitro studies, creating a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it in your aqueous buffer is a common practice. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

    • pH Adjustment: As an alkaloid, the solubility of gelsevirine may be pH-dependent. Experimenting with buffers of different pH values could enhance its solubility.

    • Use of Surfactants: Non-ionic surfactants at low concentrations can be used to increase the solubility of hydrophobic compounds without significantly impacting cellular assays.

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

  • Question: I am observing low and highly variable plasma concentrations of gelsevirine after oral administration in my animal model. What are the potential causes and solutions?

  • Answer: Low and variable oral bioavailability is a common hurdle for poorly soluble and/or poorly permeable compounds.

    • Potential Causes:

      • Limited Dissolution: The absorption of gelsevirine is likely limited by its slow dissolution rate in the gastrointestinal (GI) fluids.

      • First-Pass Metabolism: Gelsevirine may be subject to significant metabolism in the liver and/or intestinal wall, reducing the amount of active drug that reaches systemic circulation.[1][2]

      • P-glycoprotein (P-gp) Efflux: As with many natural compounds, gelsevirine could be a substrate for efflux transporters like P-gp in the intestinal epithelium, which actively pump the drug back into the GI lumen.

    • Solutions:

      • Formulation Strategies: Employing advanced formulation techniques such as solid dispersions or nanoformulations (liposomes, solid lipid nanoparticles, polymeric nanoparticles) can significantly improve the dissolution rate and absorption.

      • Inclusion of Permeation Enhancers: Certain excipients can be included in the formulation to transiently increase the permeability of the intestinal epithelium.

      • Co-administration with P-gp Inhibitors: While more complex, co-administering gelsevirine with a known P-gp inhibitor can be explored to increase its absorption.

Issue 3: Instability of Gelsevirine Formulation

  • Question: My gelsevirine formulation (e.g., a nanosuspension) is showing signs of instability, such as particle aggregation or drug degradation over time. How can I improve its stability?

  • Answer: Formulation stability is critical for obtaining reproducible results.

    • Potential Causes:

      • Physicochemical Properties of Gelsevirine: The inherent chemical structure of gelsevirine may make it susceptible to degradation under certain conditions (e.g., pH, light, temperature).

      • Inappropriate Excipient Selection: The choice of stabilizers, polymers, or lipids in your formulation is crucial for maintaining its physical and chemical integrity.

      • Suboptimal Processing Parameters: The method of preparation (e.g., homogenization speed, sonication time) can impact the stability of the final formulation.

    • Solutions:

      • Stabilizer Optimization: For nanosuspensions, screen different types and concentrations of stabilizers (e.g., surfactants, polymers) to find the optimal combination that prevents particle growth.

      • Lyophilization: Freeze-drying the formulation in the presence of a cryoprotectant can improve its long-term stability.

      • Storage Conditions: Investigate the optimal storage conditions (e.g., temperature, protection from light) for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oral delivery of gelsevirine?

A1: The primary challenge is its poor aqueous solubility, which is a common characteristic of many plant-derived alkaloids. This low solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and, consequently, leads to low oral bioavailability.

Q2: Which formulation strategies are most promising for enhancing the bioavailability of gelsevirine?

A2: Based on its physicochemical properties as a poorly soluble alkaloid, the most promising strategies include:

  • Solid Dispersions: This technique involves dispersing gelsevirine in a hydrophilic carrier at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and increasing its wettability.[3][4]

  • Nanoformulations:

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanoparticles can encapsulate gelsevirine, protecting it from degradation and facilitating its absorption through the lymphatic pathway, which can bypass first-pass metabolism.[5]

    • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate gelsevirine, providing sustained release and potentially targeted delivery.

    • Liposomes: These vesicular systems can encapsulate both hydrophilic and lipophilic drugs and have been shown to improve the bioavailability of various natural products.[6][7]

Q3: Are there any specific excipients that are recommended for formulating gelsevirine?

A3: The choice of excipients will depend on the selected formulation strategy.

  • For Solid Dispersions: Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).

  • For SLNs/NLCs: Solid lipids such as glyceryl monostearate, tristearin, and stearic acid are often used, along with liquid lipids like oleic acid for NLCs. Surfactants such as polysorbates (e.g., Tween® 80) and poloxamers are used as stabilizers.

  • For Polymeric Nanoparticles: Polylactic-co-glycolic acid (PLGA) and chitosan (B1678972) are commonly used biodegradable polymers.

  • For Liposomes: Phospholipids like phosphatidylcholine and cholesterol are the primary components.

Q4: How can I assess the in vitro performance of my gelsevirine formulation?

A4: Key in vitro tests include:

  • Dissolution Testing: This is crucial for assessing the enhancement of the drug release rate from your formulation compared to the pure drug. Use of biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) is recommended.

  • Particle Size and Zeta Potential Analysis: For nanoformulations, these parameters are critical for predicting in vivo stability and absorption.

  • Encapsulation Efficiency and Drug Loading: These measurements determine the amount of gelsevirine successfully incorporated into your formulation.

  • In Vitro Permeability Studies: Using cell models like Caco-2 can provide insights into the potential for enhanced intestinal absorption.

Q5: What are the key pharmacokinetic parameters to measure in vivo to demonstrate enhanced bioavailability?

A5: Following oral administration of your gelsevirine formulation to an animal model, the key plasma pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): An increase in Cmax suggests a faster rate of absorption.

  • Tmax (Time to Reach Cmax): A change in Tmax can indicate an altered rate of absorption.

  • AUC (Area Under the Curve): A significant increase in the AUC is the primary indicator of enhanced overall bioavailability. By comparing these parameters for the formulated gelsevirine to those of an unformulated drug suspension, you can quantify the improvement in bioavailability.

Data Presentation

While specific in vivo pharmacokinetic data for formulated gelsevirine is not yet widely available in the public domain, the following table presents hypothetical but realistic data for a poorly soluble alkaloid, illustrating the expected improvements with different formulation strategies. Researchers should aim to generate similar comparative data for their specific gelsevirine formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of a Poorly Soluble Alkaloid in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.0350 ± 90100 (Reference)
Solid Dispersion150 ± 402.0 ± 0.51050 ± 210300
SLN Formulation250 ± 601.5 ± 0.51750 ± 350500
Polymeric NP200 ± 502.5 ± 0.82100 ± 420600 (Sustained Release)

Data are presented as mean ± standard deviation.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the formulation of gelsevirine.

Protocol 1: Preparation of Gelsevirine-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

  • Preparation of Lipid Phase:

    • Weigh an appropriate amount of a solid lipid (e.g., glyceryl monostearate) and a liquid lipid (if preparing NLCs, e.g., oleic acid).

    • Melt the lipid(s) at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the accurately weighed gelsevirine in the molten lipid phase.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Tween® 80) and a co-surfactant (e.g., Poloxamer 188) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the pre-emulsion to high-shear homogenization at a high speed (e.g., 10,000-20,000 rpm) for a defined period (e.g., 5-15 minutes).

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the formulation for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Preparation of Gelsevirine Solid Dispersion by Solvent Evaporation Method

  • Dissolution:

    • Accurately weigh gelsevirine and a hydrophilic carrier (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a suitable common volatile solvent (e.g., methanol or a mixture of solvents).

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

    • Continue the evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven at a specified temperature to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Sieving and Storage:

    • Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.

    • Store the final product in a desiccator to protect it from moisture.

  • Characterization:

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of the drug. Perform in vitro dissolution studies.

Mandatory Visualizations

Signaling Pathways

Gelsevirine has been reported to interact with key signaling pathways involved in inflammation and cellular processes. Understanding these pathways is crucial for elucidating its mechanism of action.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates Gelsevirine Gelsevirine Gelsevirine->STING_inactive inhibits binding STING_active STING (active) STING_translocated Translocated STING STING_active->STING_translocated translocates TBK1 TBK1 STING_translocated->TBK1 recruits & activates NFkB NF-κB STING_translocated->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes induces transcription Inflammatory_Genes Inflammatory Cytokine Genes NFkB->Inflammatory_Genes induces transcription

Caption: Gelsevirine inhibits the STING signaling pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK2 JAK2 Receptor->JAK2 recruits & activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc translocates Gelsevirine Gelsevirine Gelsevirine->pJAK2 inhibits Target_Genes Target Gene Expression (e.g., inflammatory mediators) pSTAT3_dimer_nuc->Target_Genes regulates

Caption: Gelsevirine can inhibit the JAK2-STAT3 signaling pathway.

Experimental Workflow

Formulation_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Gelsevirine Gelsevirine API Excipient_Screening Excipient Screening (Solubility, Compatibility) Gelsevirine->Excipient_Screening Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion, SLN) Excipient_Screening->Formulation_Strategy Formulation_Optimization Formulation & Process Optimization (DoE) Formulation_Strategy->Formulation_Optimization Physicochemical Physicochemical Characterization (Particle Size, DSC, XRD) Formulation_Optimization->Physicochemical Dissolution In Vitro Dissolution (Biorelevant Media) Physicochemical->Dissolution Permeability In Vitro Permeability (e.g., Caco-2) Dissolution->Permeability Animal_Model Animal Model (e.g., Rat, Mouse) Permeability->Animal_Model PK_Study Pharmacokinetic Study (Plasma Concentration vs. Time) Animal_Model->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis Bioavailability Determine Relative Bioavailability Data_Analysis->Bioavailability

Caption: A typical workflow for enhancing gelsevirine bioavailability.

References

Troubleshooting

Challenges and solutions in scaling up Gelsevirine production

Welcome to the Technical Support Center for Gelsevirine Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up Gelsevirine productio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gelsevirine Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up Gelsevirine production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction, purification, and handling of Gelsevirine, particularly when transitioning from laboratory to pilot or industrial scale.

Issue 1: Low Yield of Gelsevirine from Plant Material Extraction

  • Question: We are experiencing significantly lower than expected yields of Gelsevirine when scaling up the extraction from Gelsemium elegans. Our lab-scale protocol using maceration with methanol (B129727) is not proving efficient at a larger scale. What could be the cause and how can we improve our yield?

  • Answer:

    • Potential Causes:

      • Inefficient Solvent Penetration: At larger scales, simple maceration may not provide sufficient solvent-to-plant material contact, leaving much of the alkaloid trapped within the plant matrix.

      • Incomplete Extraction: The time and solvent volume ratios that work at a small scale are often insufficient for larger batches, leading to an incomplete extraction process.

      • Alkaloid Degradation: Prolonged extraction times or elevated temperatures used to compensate for scale can lead to the degradation of Gelsevirine.

    • Solutions & Optimization:

      • Milling of Plant Material: Ensure the plant material is milled to a consistent and appropriate particle size to maximize surface area for solvent extraction.

      • Advanced Extraction Techniques: Consider implementing more efficient extraction methods suitable for larger scales, such as:

        • Soxhlet Extraction: This method provides continuous extraction with a fresh solvent, which can improve efficiency.

        • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[1]

        • Microwave-Assisted Extraction (MAE): Microwave energy can rapidly heat the solvent and plant material, accelerating the extraction process.

      • Solvent Optimization: While methanol is a common solvent, a systematic optimization of solvent type, polarity, and solvent-to-solid ratio should be performed for the scaled-up process. The addition of a small amount of acid to the extraction solvent can improve the solubility of alkaloids.

      • Process Parameters: Key parameters such as temperature, extraction time, and agitation speed should be re-validated for the larger scale to find the optimal balance between yield and potential degradation.

Issue 2: Purity Issues During Chromatographic Purification

  • Question: We are using High-Speed Counter-Current Chromatography (HSCCC) for Gelsevirine purification, which works well in the lab. However, upon scaling up, we are observing co-elution of other Gelsemium alkaloids and a decrease in final purity. How can we address this?

  • Answer:

    • Potential Causes:

      • Overloading the Column: The capacity of the chromatography system (stationary and mobile phases) may be exceeded at a larger scale, leading to poor separation.

      • Suboptimal Solvent System: A two-phase solvent system that provides good separation at a small scale may not be robust enough for the complexities of a larger, more concentrated crude extract.

      • Changes in Resolution: The resolution of chromatographic peaks can decrease with an increase in column diameter and flow rate, common in scale-up.

    • Solutions & Optimization:

      • Methodical Scale-Up: The scale-up of chromatography should be approached systematically. Key parameters to maintain are the linear flow rate and the sample load per unit of column cross-sectional area.

      • Solvent System Re-optimization: It is crucial to re-screen and optimize the two-phase solvent system for the scaled-up process. Consider slight modifications to the solvent ratios or the addition of modifiers to improve selectivity for Gelsevirine.

      • Multi-Step Purification: For industrial-scale production, a single chromatographic step may be insufficient. Consider a multi-step purification strategy:

        • Initial Bulk Separation: Use a less expensive, high-capacity method like solid-phase extraction or liquid-liquid extraction to remove the majority of impurities.

        • Intermediate Polishing: Employ a medium-resolution chromatography technique to separate Gelsevirine from closely related alkaloids.

        • Final High-Resolution Polishing: Use a high-performance technique like preparative HPLC or a highly optimized HSCCC step for the final purification to achieve high purity.

      • Gradient Elution: If not already in use, consider implementing a gradient elution strategy where the composition of the mobile phase is changed over time to improve the separation of complex mixtures.

Issue 3: Gelsevirine Degradation and Discoloration in Solution

  • Question: We have noticed that our purified Gelsevirine solutions, especially at higher concentrations, tend to develop a yellowish tint and show signs of degradation over a few days, even when stored at 4°C. What is the cause of this instability and how can we mitigate it?

  • Answer:

    • Potential Causes:

      • Oxidation: Many alkaloids are susceptible to oxidation, which can be accelerated by exposure to light, air (oxygen), and trace metal ions.[2] This is a likely cause of the color change.

      • Hydrolysis: The ester or other functional groups within the Gelsevirine molecule may be susceptible to hydrolysis, especially if the pH of the solution is not optimal.[2]

      • Photodegradation: Exposure to UV or even ambient light can cause the degradation of complex organic molecules like Gelsevirine.

    • Solutions & Mitigation:

      • pH Control: The pH of the solution should be carefully controlled. For many alkaloids, a slightly acidic pH (around 4-6) can improve stability by keeping the molecule in its protonated, more stable form. Buffering the solution is recommended.

      • Inert Atmosphere: When preparing and storing solutions, purge the vials with an inert gas like nitrogen or argon to displace oxygen and minimize oxidative degradation.

      • Light Protection: Store all Gelsevirine solutions in amber vials or wrap the containers in aluminum foil to protect them from light.

      • Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution, if compatible with the downstream application.

      • Storage Conditions: For long-term storage, it is advisable to store Gelsevirine as a lyophilized powder at -20°C or below. If a stock solution is necessary, prepare it in a suitable, degassed solvent and store it in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

1. What are the key challenges in scaling up Gelsevirine production from a natural source?

Scaling up Gelsevirine production presents several challenges common to the industrial extraction of natural products:

  • Raw Material Variability: The concentration of Gelsevirine in Gelsemium elegans can vary depending on the plant's geographical origin, harvest time, and storage conditions.

  • Extraction Efficiency: Achieving efficient and reproducible extraction of the target alkaloid from large quantities of plant biomass is a significant hurdle.

  • Complex Purification: Crude extracts contain a multitude of related alkaloids and other secondary metabolites, making the isolation of high-purity Gelsevirine challenging at a large scale.

  • Process Robustness and Reproducibility: Ensuring that the process consistently delivers a product of the same quality and purity with each batch is critical for regulatory approval and commercial viability.

  • Regulatory Compliance: Large-scale production must adhere to Current Good Manufacturing Practices (cGMP) to ensure the safety, quality, and efficacy of the final active pharmaceutical ingredient (API).[3][4][5]

2. What are the recommended analytical techniques for monitoring Gelsevirine purity during scale-up?

A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the purity of Gelsevirine and detecting impurities. A validated, stability-indicating HPLC method should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying known and unknown impurities, as well as degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final Gelsevirine product and for characterizing any major impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a rapid identity check and to monitor for changes in functional groups.

3. What are the cGMP considerations for producing Gelsevirine as an API?

Key cGMP considerations include:

  • Quality Management System: A robust quality system must be in place to oversee all aspects of production.[5]

  • Facility and Equipment: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure consistent operation.

  • Raw Material Control: All raw materials, including the plant source and solvents, must have defined specifications and be tested for quality.

  • Process Validation: The entire manufacturing process must be validated to demonstrate that it consistently produces Gelsevirine of the required quality.

  • Documentation: Detailed batch records, standard operating procedures (SOPs), and analytical results must be maintained for every batch.[5]

Data Presentation

Table 1: Comparison of Laboratory-Scale Gelsevirine Purification Methods

MethodStarting MaterialSolvent SystemYieldPurityReference
HSCCC300 mg crude extractChloroform-methanol-0.1 M HCl (4:4:2)21.2 mg98.6%[6]
pH-Zone-Refining CCC1.5 g crude extractMethyl tert-butyl ether-acetonitrile-water (3:1.5:4) with triethylamine (B128534) and HCl195 mg96.7%[6]
HSCCC (preparative)206.6 mg crude alkaloid samplen-hexane-ethyl acetate-ethanol-0.5% triethylamine-H₂O (3:5:3:4)7.2 mg93.5%[6]

Note: The data presented is from laboratory-scale experiments and yields at an industrial scale may vary significantly.

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Alkaloid Extraction (Adapted for Gelsevirine)

This is a generalized protocol and must be optimized for Gelsevirine production.

  • Milling: The dried and authenticated Gelsemium elegans plant material is coarsely milled to a particle size of 2-5 mm.

  • Extraction: The milled plant material is loaded into a stainless-steel percolator. An acidified hydroalcoholic solvent (e.g., 80% ethanol (B145695) with 0.5% acetic acid) is passed through the percolator at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 12-24 hours). The percolation is repeated until the eluate is substantially free of alkaloids, as determined by a qualitative test (e.g., Dragendorff's reagent).

  • Concentration: The combined percolates are concentrated under reduced pressure at a temperature not exceeding 50°C to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., hexane) to remove fats and waxes. The aqueous layer is then basified to a pH of 9-10 with a base (e.g., ammonium (B1175870) hydroxide) and the alkaloids are extracted into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Final Concentration: The organic solvent containing the free-base alkaloids is concentrated under reduced pressure to yield a crude alkaloid mixture enriched in Gelsevirine.

Mandatory Visualization

Gelsevirine's Mechanism of Action: Inhibition of the STING Signaling Pathway

Gelsevirine has been identified as a specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway. It acts by competitively binding to the cyclic dinucleotide (CDN)-binding pocket of STING, which prevents its activation. Furthermore, Gelsevirine promotes the degradation of STING. This inhibitory action can mitigate STING-related inflammation.

Gelsevirine_STING_Pathway dsDNA Cytosolic dsDNA (viral or self-DNA) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 dimerizes IFN_genes Interferon Genes p_IRF3->IFN_genes activates transcription Inflammatory_genes Pro-inflammatory Cytokine Genes p_IRF3->Inflammatory_genes activates transcription Gelsevirine Gelsevirine Gelsevirine->STING_inactive binds & inhibits activation Degradation STING Degradation Gelsevirine->Degradation promotes Degradation->STING_inactive

Caption: Gelsevirine inhibits the cGAS-STING pathway by preventing STING activation and promoting its degradation.

Experimental Workflow for Scaling Up Gelsevirine Production

The following diagram outlines a logical workflow for scaling up the production of Gelsevirine from laboratory to industrial scale.

Gelsevirine_Scale_Up_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Scale cluster_industrial Industrial Scale lab_extraction Lab-Scale Extraction (e.g., Maceration) lab_purification Lab-Scale Purification (e.g., HSCCC) lab_extraction->lab_purification lab_analysis Analytical Characterization (HPLC, LC-MS, NMR) lab_purification->lab_analysis process_dev Process Development & Optimization lab_analysis->process_dev pilot_extraction Pilot-Scale Extraction (e.g., Percolation, UAE) process_dev->pilot_extraction pilot_purification Multi-Step Purification (e.g., LLE, Column Chromatography) pilot_extraction->pilot_purification pilot_analysis In-Process Controls & Impurity Profiling pilot_purification->pilot_analysis gmp_manufacturing cGMP Manufacturing pilot_analysis->gmp_manufacturing large_extraction Large-Scale Extraction gmp_manufacturing->large_extraction large_purification Industrial Chromatography large_extraction->large_purification quality_control Quality Control & Release Testing large_purification->quality_control api Final API (Gelsevirine) quality_control->api

Caption: A phased workflow for scaling up Gelsevirine production from lab to industrial cGMP manufacturing.

References

Optimization

Method refinement for studying Gelsevirine-protein binding kinetics

Technical Support Center: Gelsevirine-Protein Binding Kinetics This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked que...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gelsevirine-Protein Binding Kinetics

This guide provides researchers, scientists, and drug development professionals with detailed methodologies, troubleshooting advice, and frequently asked questions for studying the binding kinetics of Gelsevirine with its protein targets.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable initial methods for assessing Gelsevirine-protein binding?

A1: For initial screening and validation of binding, we recommend starting with techniques that provide a rapid assessment of interaction. Fluorescence-based assays, such as fluorescence polarization (FP) or quenching assays, are highly suitable if intrinsic fluorophores (like Tryptophan) are present in the protein or if a fluorescently labeled Gelsevirine analog is available. Surface Plasmon Resonance (SPR) is another excellent primary method as it provides real-time binding data, including association (k_on) and dissociation (k_off) rates, without the need for labeling.

Q2: Gelsevirine is a natural alkaloid. Are there specific challenges I should anticipate?

A2: Yes, working with natural products like Gelsevirine can present unique challenges. These include:

  • Solubility: Gelsevirine may have limited solubility in aqueous buffers commonly used for binding assays. It is crucial to determine its solubility limit early and consider using a small percentage of a co-solvent like DMSO. However, always run controls to assess the effect of the co-solvent on your protein's structure and activity.

  • Purity: Ensure the purity of the Gelsevirine sample is high, as impurities can lead to ambiguous results or non-specific interactions.

  • Non-Specific Binding: Alkaloids can sometimes bind non-specifically to surfaces or proteins, leading to artifacts. Using blocking agents (like BSA in SPR) and appropriate buffer conditions (e.g., adding a small amount of detergent like Tween-20) can help mitigate this.

Q3: How do I choose between Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)?

A3: The choice depends on the specific information you need.

  • SPR is ideal for determining kinetic parameters (k_on, k_off) and affinity (K_D). It is highly sensitive, requires relatively small amounts of protein, and provides real-time data on the binding and dissociation events.

  • ITC is the gold standard for measuring thermodynamic parameters (ΔH, ΔS) and stoichiometry (n) of binding, in addition to the affinity (K_D). It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. It typically requires larger quantities of material compared to SPR.

A common workflow is to use SPR for initial kinetic characterization and then ITC to validate the affinity and understand the thermodynamic drivers of the interaction.

Troubleshooting Guides

Issue 1: Low Signal or No Binding Detected in SPR Experiments
  • Question: I am not observing any significant response units (RU) when I inject Gelsevirine over my immobilized protein target in an SPR experiment. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Check Protein Activity: First, confirm that the immobilized protein is active. Inject a known binding partner (positive control) to ensure the protein has retained its native conformation and binding capability after immobilization.

    • Increase Ligand Concentration: The concentrations of Gelsevirine being used may be too far below the dissociation constant (K_D). Try performing a wider range of concentration injections, extending to the solubility limit of Gelsevirine if necessary.

    • Verify Immobilization Level: A very low immobilization level of the protein on the sensor chip will result in a small binding signal. Conversely, an excessively high immobilization level can cause steric hindrance or mass transport limitations. Aim for an immobilization level that will theoretically yield a maximum response (R_max) of 50-100 RU.

    • Assess Buffer Conditions: The binding interaction may be sensitive to pH or ionic strength. Screen a range of buffers to find the optimal conditions for the interaction. Also, ensure your running buffer and sample buffer are identical ("buffer matching") to minimize bulk refractive index shifts that can mask a weak binding signal.

    • Consider Mass Transport Limitations: If Gelsevirine is binding very rapidly, the binding rate may be limited by the rate at which it flows over the chip surface, not the intrinsic interaction rate. This can be checked by varying the flow rate. If the observed binding rate changes with the flow rate, mass transport limitation is likely occurring.

Issue 2: High Non-Specific Binding (NSB) Observed in SPR
  • Question: My reference-subtracted SPR sensorgram shows a high signal on the reference channel, and the binding curve does not fit a 1:1 kinetic model well. How can I reduce non-specific binding?

  • Answer & Troubleshooting Steps:

    • Optimize Buffer Additives: Non-specific binding often occurs due to hydrophobic or electrostatic interactions with the sensor surface.[1] To mitigate this, supplement your running buffer with additives.[2]

      • Add a non-ionic surfactant, such as 0.05% Tween-20, to reduce hydrophobic interactions.[2]

      • Increase the salt concentration (e.g., up to 500 mM NaCl) to minimize electrostatic interactions.[2]

      • Include a carrier protein like 0.1 mg/mL Bovine Serum Albumin (BSA) in the running buffer.[2]

    • Use a Different Sensor Chip: If NSB persists, the surface chemistry of the chip may be the issue. If you are using a dextran-based chip (like a CM5), try a chip with a different surface, such as a planar carboxymethylated surface (C1 chip) or a polyethylene (B3416737) glycol (PEG) brush surface, which are designed to reduce NSB.

    • Improve Surface Blocking: Ensure that all unreacted active esters on the sensor surface are fully deactivated after protein immobilization. A standard deactivation step with ethanolamine (B43304) is critical. Inadequate blocking can leave active sites that Gelsevirine can bind to non-specifically.

    • Check Reference Channel: The reference channel should be treated identically to the sample channel (activation, blocking) but without the immobilized protein. This ensures that the reference subtraction accurately accounts for bulk effects and NSB to the surface matrix.

Issue 3: Unusual Isotherm Shape in ITC Experiments
  • Question: My ITC thermogram is not a classic sigmoidal shape. The peaks are very small, change direction, or the curve is flat. What does this mean?

  • Answer & Troubleshooting Steps:

    • Verify Concentrations: Inaccurate concentration measurements of the protein or Gelsevirine are a common source of error in ITC. This can lead to incorrect stoichiometry (n values) and misleading curve shapes. Always verify the concentrations of both components using a reliable method (e.g., UV-Vis spectroscopy for protein, validated stock for Gelsevirine) immediately before the experiment.

    • Perform Control Titrations: It is essential to perform control experiments to account for heats of dilution.

      • Control 1: Titrate Gelsevirine into the buffer-filled cell.

      • Control 2: Titrate buffer into the protein-filled cell. The heat from these control experiments must be subtracted from the primary binding experiment to isolate the true heat of binding.

    • Check for Aggregation or Precipitation: Gelsevirine aggregation at high concentrations or protein/complex precipitation during the titration can generate large, erratic heat signals that obscure the binding isotherm.

      • Visually inspect the sample cell after the run for any signs of precipitation.

      • Consider running Dynamic Light Scattering (DLS) on your Gelsevirine stock and protein solution to check for pre-existing aggregates.

      • If aggregation is suspected, try reducing the concentrations of the reactants or performing a "reverse" titration (titrating protein into the Gelsevirine solution).

    • Consider Complex Binding Models: A non-sigmoidal curve could indicate a more complex binding mechanism than a simple 1:1 interaction, such as the presence of multiple binding sites with different affinities or cooperativity. If simpler issues are ruled out, attempt to fit the data to more complex models (e.g., two-site sequential binding).

Experimental Protocols & Data Presentation

Protocol 1: Surface Plasmon Resonance (SPR) Kinetic Analysis
  • System Preparation: Start the SPR instrument and allow it to equilibrate to the desired temperature (e.g., 25°C). Degas fresh running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) for at least 30 minutes.

  • Protein Immobilization:

    • Insert a sensor chip (e.g., CM5).

    • Activate the carboxyl groups on the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Inject the protein target (e.g., 50 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the desired flow cell until the target immobilization level is reached.

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

  • Kinetic Assay:

    • Prepare a dilution series of Gelsevirine in running buffer. Include a zero-concentration sample (buffer only) for double referencing.

    • Perform a startup cycle with several buffer injections to ensure a stable baseline.

    • Inject the Gelsevirine concentrations in ascending order, from lowest to highest, over both the reference and active flow cells. Use a typical contact time of 180 seconds and a dissociation time of 300 seconds.

    • Between each concentration, perform a regeneration step if necessary (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Process the raw data by subtracting the reference channel signal and the buffer-only injection signal.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

Protocol 2: Isothermal Titration Calorimetry (ITC) Affinity Measurement
  • Sample Preparation:

    • Prepare the protein target and Gelsevirine in the exact same buffer batch to minimize buffer mismatch heats. Dialyze the protein against the final buffer extensively.

    • Degas both solutions for 10-15 minutes immediately prior to loading.

    • Accurately determine the concentration of both protein and Gelsevirine.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and injection syringe with buffer.

  • Loading:

    • Load the protein solution (e.g., 20 µM) into the sample cell (~200 µL for most instruments).

    • Load the Gelsevirine solution (e.g., 200 µM) into the injection syringe (~40 µL).

  • Titration:

    • Set the experimental parameters: typically 19 injections of 2 µL each, with a spacing of 150 seconds between injections and a stirring speed of 750 rpm. Discard the first injection from the data analysis.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change for each injection.

    • Subtract the heats of dilution obtained from a control titration (Gelsevirine into buffer).

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Data Presentation Tables

Table 1: Summary of SPR Kinetic Data for Gelsevirine-Protein Interaction

Analyte k_on (1/Ms) k_off (1/s) K_D (nM) Chi²
Gelsevirine 1.5 x 10⁵ (± 0.2) 3.2 x 10⁻³ (± 0.1) 21.3 0.89
Fragment A 0.8 x 10⁵ (± 0.1) 9.5 x 10⁻³ (± 0.3) 118.8 1.02

| Control Cmpd | No Binding Detected | No Binding Detected | No Binding Detected | N/A |

Table 2: Summary of ITC Thermodynamic Data for Gelsevirine-Protein Interaction

Ligand n (Stoichiometry) K_D (nM) ΔH (kcal/mol) -TΔS (kcal/mol) ΔG (kcal/mol)
Gelsevirine 0.98 (± 0.05) 25.1 (± 3.4) -8.5 (± 0.2) -2.1 -10.6
Fragment A 1.03 (± 0.08) 122.5 (± 9.1) -5.2 (± 0.3) -4.2 -9.4

| Control Cmpd | No Heat Detected | N/A | N/A | N/A | N/A |

Visualizations

Gelsevirine_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_kinetics Phase 3: Kinetic & Thermo Analysis cluster_validate Phase 4: Validation prep_protein Protein Expression & Purification screen_spr SPR Binding Screen prep_protein->screen_spr screen_fp Fluorescence Assay prep_protein->screen_fp prep_ligand Gelsevirine QC & Solubilization prep_ligand->screen_spr prep_ligand->screen_fp kin_spr Full SPR Kinetics (kon/koff) screen_spr->kin_spr Binding Hit screen_fp->kin_spr Binding Hit kin_itc ITC Thermodynamics (ΔH, ΔS, KD) kin_spr->kin_itc Validate KD validate_cell Cell-based Target Engagement kin_itc->validate_cell Confirm Affinity Troubleshooting_Tree start No/Weak Signal in SPR? q_protein Is Immobilized Protein Active? (Test with Positive Control) start->q_protein sol_protein Re-immobilize Protein. Check Purification Protocol. q_protein->sol_protein No q_ligand Is Ligand Concentration High Enough? q_protein->q_ligand Yes sol_ligand Increase Concentration Range. Check Solubility Limit. q_ligand->sol_ligand No q_buffer Are Buffer Conditions Optimal? q_ligand->q_buffer Yes sol_buffer Screen pH/Salt. Ensure Buffer Matching. q_buffer->sol_buffer No q_nsb High Non-Specific Binding? q_buffer->q_nsb Yes sol_nsb Add Detergent/BSA. Increase Salt. Change Chip Type. q_nsb->sol_nsb Yes Signaling_Pathway gelsevirine Gelsevirine receptor Target Protein (e.g., GPCR) gelsevirine->receptor Binds & Inhibits g_protein G Protein (αβγ) receptor->g_protein Blocks Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka downstream Downstream Phosphorylation Events pka->downstream response Cellular Response downstream->response

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Gelsevirine and Other Gelsemium Alkaloids: A Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine and other major alkaloids derived from the Gelsemium genus. This document synthesizes experiment...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gelsevirine and other major alkaloids derived from the Gelsemium genus. This document synthesizes experimental data on their pharmacological activities, mechanisms of action, and toxicological profiles, offering a comprehensive resource for advancing research and development in this area.

The Gelsemium genus of flowering plants is a rich source of structurally complex indole (B1671886) alkaloids, many of which exhibit potent biological activities.[1] These compounds have garnered significant interest for their potential therapeutic applications, ranging from analgesia and anxiolysis to anti-inflammatory and anti-cancer effects.[2] However, the inherent toxicity of these alkaloids necessitates a thorough understanding of their comparative pharmacology and toxicology to guide safe and effective drug development.[1][2] This guide focuses on a comparative analysis of Gelsevirine against other prominent Gelsemium alkaloids, including Gelsemine, Koumine, Humantenmine, and Gelsenicine.

Pharmacological Activity and Efficacy: A Comparative Overview

The pharmacological effects of Gelsemium alkaloids are primarily mediated through their interaction with key receptors in the central nervous system, particularly inhibitory glycine (B1666218) receptors (GlyRs) and γ-aminobutyric acid type A receptors (GABAARs).[1]

Performance on Glycine and GABAA Receptors

Electrophysiological studies have revealed that Gelsevirine, Gelsemine, and Koumine act as inhibitors of GlyRs and GABAARs, with varying potencies. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy in modulating these receptors.

AlkaloidReceptor TargetIC50 (µM)Species/Cell LineReference
Gelsevirine Glycine Receptor (α1)40.6 ± 8.2HEK293
GABAA Receptor251.5HEK293
Gelsemine Glycine Receptor (α1)~42 (spinal GlyRs)Spinal Neurons
GABAA Receptor55-75Recombinant/Native
Koumine Glycine Receptor (α1)31.5 ± 1.7HEK293
GABAA Receptor142.8HEK293
Humantenmine Glycine Receptor (α1)No detectable activityHEK293
GABAA ReceptorInsensitiveHEK293

This table summarizes the half-maximal inhibitory concentration (IC50) values of various Gelsemium alkaloids on glycine and GABAA receptors, providing a basis for comparing their pharmacological potency.

As the data indicates, Koumine demonstrates the highest potency as an inhibitor of the α1 subunit of the Glycine receptor, followed by Gelsevirine and Gelsemine. In contrast, Humantenmine shows no significant activity at this receptor. For GABAA receptors, Koumine is also the most potent inhibitor among the tested alkaloids.

Mechanisms of Action: Distinct Signaling Pathways

While several Gelsemium alkaloids converge on inhibitory neurotransmitter receptors, Gelsevirine has been identified to possess a distinct mechanism of action involving the innate immune signaling pathway mediated by the stimulator of interferon genes (STING).

Gelsevirine and the cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Gelsevirine has been identified as a specific inhibitor of the STING protein. Its mechanism of inhibition involves two key actions:

  • Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, effectively locking the protein in an inactive conformation.

  • Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING, a process that targets the protein for degradation by the proteasome. This is likely mediated through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.

By inhibiting STING, Gelsevirine can mitigate the inflammatory response associated with conditions like sepsis.

STING_Pathway_Inhibition_by_Gelsevirine cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds to STING_active STING (active) dimerization STING_inactive->STING_active translocates & activates TBK1 TBK1 STING_active->TBK1 recruits & activates Ub_Degradation Ubiquitination & Degradation STING_active->Ub_Degradation IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I Interferon Genes pIRF3->IFN induces transcription Gelsevirine Gelsevirine Gelsevirine->STING_inactive competitively binds, prevents activation Gelsevirine->STING_active promotes

Gelsevirine's inhibition of the STING signaling pathway.
Glycine Receptor/Allopregnanolone Pathway Modulation

Gelsemine and Koumine are known to exert their analgesic and anxiolytic effects through the modulation of the glycine receptor and the subsequent synthesis of the neurosteroid allopregnanolone. This pathway can be summarized as follows:

  • Agonist Binding: Gelsemine and Koumine act as orthosteric agonists at the glycine receptor, binding to the same site as the endogenous ligand, glycine.

  • Receptor Activation: This binding induces a conformational change in the glycine receptor, leading to the opening of its associated chloride channel.

  • Increased 3α-HSOR Expression: The activation of the glycine receptor upregulates the expression of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR).

  • Allopregnanolone Synthesis: 3α-HSOR catalyzes the conversion of 5α-dihydroprogesterone to allopregnanolone.

  • GABAAR Modulation: Allopregnanolone is a potent positive allosteric modulator of GABAARs, enhancing their inhibitory function and contributing to the overall analgesic and anxiolytic effects.

Glycine_Allopregnanolone_Pathway cluster_neuron Spinal Neuron cluster_membrane Cell Membrane GlyR Glycine Receptor Three_alpha_HSOR 3α-HSOR Expression GlyR->Three_alpha_HSOR upregulates Alkaloid Gelsemine / Koumine Alkaloid->GlyR binds to & activates DHP 5α-dihydroprogesterone Allo Allopregnanolone DHP->Allo catalyzed by 3α-HSOR GABAAR GABAA Receptor Allo->GABAAR positively modulates Effect Analgesic / Anxiolytic Effect GABAAR->Effect leads to

Modulation of the Glycine/Allopregnanolone pathway.

Toxicology Profile: A Comparative Assessment

A critical aspect of developing therapeutics from Gelsemium alkaloids is their inherent toxicity. The median lethal dose (LD50) is a standard measure of acute toxicity.

AlkaloidAnimal ModelRoute of AdministrationLD50 (mg/kg)Reference
Gelsevirine --Favorable safety profile reported
Gelsemine MiceIntraperitoneal (i.p.)56
MiceIntravenous (i.v.)78.23
Koumine MiceIntraperitoneal (i.p.)100
Humantenmine (Gelsenicine) MiceIntraperitoneal (i.p.)0.2
RatIntraperitoneal (i.p.)~0.26
RatIntravenous (i.v.)0.15

This table presents a comparative overview of the median lethal dose (LD50) for several Gelsemium alkaloids, highlighting the significant differences in their acute toxicity.

The data clearly indicates that Humantenmine (Gelsenicine) is the most toxic of the compared alkaloids by a significant margin. Gelsemine and Koumine exhibit considerably lower toxicity. While a specific LD50 value for Gelsevirine was not found in the compiled sources, it is reported to have a favorable safety profile.

Experimental Protocols

For researchers seeking to conduct their own comparative studies, the following are adapted experimental protocols for key assays.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Gelsemium alkaloids on neuronal cell lines.

Workflow:

MTT_Assay_Workflow start Start cell_seeding 1. Seed neuronal cells (e.g., SH-SY5Y, PC12) in 96-well plates start->cell_seeding incubation1 2. Incubate for 24h cell_seeding->incubation1 alkaloid_treatment 3. Treat cells with serial dilutions of Gelsemium alkaloids (e.g., 0.1 to 300 µM) incubation1->alkaloid_treatment incubation2 4. Incubate for 24-72h alkaloid_treatment->incubation2 mtt_addition 5. Add MTT solution (5 mg/mL) to each well incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., DMSO) incubation3->solubilization absorbance_reading 8. Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation 9. Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end

Workflow for determining alkaloid cytotoxicity via MTT assay.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Alkaloid Preparation: Prepare stock solutions of Gelsevirine, Gelsemine, Koumine, and Humantenmine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing (e.g., 0.1, 1, 10, 50, 100, 200, 300 µM).

  • Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the alkaloids. Include a vehicle control (medium with the same concentration of DMSO used for the highest alkaloid concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the alkaloid concentration and determine the IC50 value using non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the inhibitory effects of Gelsemium alkaloids on glycine or GABAA receptors expressed in a heterologous system.

Workflow:

Patch_Clamp_Workflow start Start transfection 1. Transfect HEK293 cells with GlyR or GABAAR subunit cDNAs start->transfection incubation 2. Incubate for 24-48h transfection->incubation recording_setup 3. Prepare recording solutions (intracellular and extracellular) incubation->recording_setup patching 4. Obtain whole-cell patch-clamp configuration on a transfected cell recording_setup->patching agonist_application 5. Apply agonist (glycine or GABA) to elicit a baseline current patching->agonist_application alkaloid_coapplication 6. Co-apply agonist and Gelsemium alkaloid at various concentrations agonist_application->alkaloid_coapplication data_acquisition 7. Record changes in current amplitude alkaloid_coapplication->data_acquisition analysis 8. Plot concentration-response curve and calculate IC50 data_acquisition->analysis end End analysis->end

Workflow for whole-cell patch-clamp analysis of alkaloids.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired receptor subunits (e.g., GlyR α1 or GABAAR α1β2γ2). Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Electrophysiological Recording:

    • Prepare standard intracellular and extracellular recording solutions.

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

    • Obtain a whole-cell recording configuration from a transfected cell.

  • Drug Application:

    • Establish a stable baseline current by applying a sub-maximal concentration of the agonist (glycine for GlyRs, GABA for GABAARs).

    • Co-apply the agonist with increasing concentrations of the Gelsemium alkaloid.

    • Include a positive control antagonist (e.g., strychnine (B123637) for GlyRs, bicuculline (B1666979) for GABAARs) to confirm receptor-specific effects.

  • Data Analysis:

    • Measure the peak amplitude of the elicited currents in the presence of each alkaloid concentration.

    • Normalize the current amplitudes to the baseline current.

    • Plot the normalized current as a function of the logarithm of the alkaloid concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

In Vitro STING Ubiquitination Assay

This protocol is designed to assess the effect of Gelsevirine on the ubiquitination of the STING protein.

Methodology:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids encoding HA-tagged STING and Flag-tagged ubiquitin (or specific K48-linked ubiquitin).

  • Gelsevirine Treatment: 24 hours post-transfection, treat the cells with Gelsevirine at a predetermined concentration (e.g., 10 µM) or vehicle control for 2-4 hours.

  • Cell Lysis: Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.

  • Immunoprecipitation: Immunoprecipitate HA-tagged STING from the cell lysates using an anti-HA antibody conjugated to agarose (B213101) beads.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to detect total immunoprecipitated STING.

  • Data Analysis: Compare the intensity of the ubiquitinated STING bands between the Gelsevirine-treated and vehicle-treated samples to determine if Gelsevirine promotes STING ubiquitination. As a positive control for STING activation, cells can be stimulated with 2'3'-cGAMP.

Conclusion

This comparative analysis highlights the diverse pharmacological and toxicological profiles of Gelsevirine and other major Gelsemium alkaloids. While sharing some common targets, such as inhibitory neurotransmitter receptors, individual alkaloids exhibit distinct potencies and mechanisms of action. Gelsevirine's unique role as a STING inhibitor presents a promising avenue for the development of novel anti-inflammatory therapeutics. Conversely, the high toxicity of alkaloids like Humantenmine underscores the critical need for careful toxicological evaluation in any drug development program centered on Gelsemium-derived compounds. The provided data and experimental protocols offer a foundational resource for researchers to further explore the therapeutic potential of these fascinating natural products.

References

Comparative

Gelsevirine Poised as a Novel Therapeutic Candidate Against Sepsis-Associated Encephalopathy, Challenging Conventional Supportive Care

For Immediate Release In the landscape of sepsis-associated encephalopathy (SAE) treatment, currently dominated by supportive and symptomatic care, the novel alkaloid Gelsevirine is emerging as a promising targeted thera...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of sepsis-associated encephalopathy (SAE) treatment, currently dominated by supportive and symptomatic care, the novel alkaloid Gelsevirine is emerging as a promising targeted therapeutic. A recent preclinical study highlights its potential to mitigate the severe neurological complications of sepsis by directly intervening in the underlying neuroinflammatory pathways. This comparison guide provides an objective analysis of Gelsevirine versus conventional treatments for SAE, supported by available experimental data, for researchers, scientists, and drug development professionals.

Sepsis-associated encephalopathy is a devastating complication of sepsis, characterized by diffuse brain dysfunction that can lead to long-term cognitive impairment in survivors.[1] The pathophysiology is complex, involving a cascade of events including breakdown of the blood-brain barrier, overwhelming neuroinflammation driven by microglial activation, and subsequent neuronal cell death.[2][3] Conventional management has been limited to controlling the source of infection and providing supportive care to prevent further neurological injury, with no specific therapies approved to treat SAE itself.[4][5]

Gelsevirine: A Targeted Approach to Neuroinflammation

Recent research has identified Gelsevirine, an active compound derived from Gelsemium elegans Benth., as a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, a key mediator of innate immunity and inflammation. In a murine model of SAE, Gelsevirine demonstrated a significant therapeutic effect by inhibiting this pathway, leading to a reduction in microglial pyroptosis—a form of inflammatory cell death.

The targeted action of Gelsevirine stands in contrast to the broader, non-specific nature of conventional SAE treatments. While supportive care aims to create an optimal physiological environment for recovery, Gelsevirine directly interrupts a core mechanism of the neuroinflammatory process that drives SAE.

Comparative Efficacy: Preclinical Data

The following tables summarize the available quantitative data from preclinical and clinical studies, comparing the efficacy of Gelsevirine with that of conventional supportive care measures. It is important to note that the data for Gelsevirine is based on a single preclinical study, and direct comparative trials are not yet available.

Table 1: Survival and Cognitive Function

Treatment ModalityMetricOutcomeSource
Gelsevirine 7-Day Survival Rate (CLP mice)Increased survival rate compared to untreated sepsis model. (Specific percentages not available in abstract).
Cognitive Function (Morris Water Maze & Open Field Test)Significantly alleviated cognitive dysfunction and increased exploratory behavior.
Conventional Care 28-Day Mortality (Dexmedetomidine for sedation in septic patients)Associated with improved 28-day mortality (HR 0.46).
Delirium-Free Days (Non-pharmacological interventions in ICU)Multicomponent interventions reduced the incidence of delirium (OR 0.43).

Table 2: Biomarkers of Neuroinflammation and Cellular Damage

Treatment ModalityBiomarkerEffectSource
Gelsevirine Microglial ActivationInhibited
Hippocampal Inflammatory FactorsDecreased levels
STING Protein PhosphorylationReduced
Microglial PyroptosisInhibited
Conventional Care Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) (Glycemic control in septic rats)Insulin (B600854) therapy maintaining blood glucose at 120-160 mg/dL inhibited the production of these cytokines in the cerebrum.
Glial Activation (Astrocytes and Microglia) (Glycemic control in septic rats)Inhibited with insulin therapy.
Blood-Brain Barrier Permeability (Glycemic control in septic rats)Increased permeability was recovered to near-normal levels with insulin therapy.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Gelsevirine_Mechanism Gelsevirine's Mechanism of Action in SAE cluster_pathogen Pathogen Invasion (Sepsis) cluster_cell Microglia Pathogen Pathogen cGAS cGAS Pathogen->cGAS dsDNA release STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates Pyroptosis Pyroptosis STING->Pyroptosis mediates IRF3 IRF3 TBK1->IRF3 phosphorylates Inflammatory_Cytokines Inflammatory Cytokines (e.g., IL-1β) IRF3->Inflammatory_Cytokines promotes transcription Neuronal_Damage Neuronal Damage & Cognitive Impairment Pyroptosis->Neuronal_Damage Inflammatory_Cytokines->Neuronal_Damage Gelsevirine Gelsevirine Gelsevirine->STING inhibits phosphorylation

Caption: Gelsevirine inhibits STING phosphorylation in microglia.

Experimental_Workflow Preclinical Experimental Workflow for SAE Animal_Model SAE Animal Model (e.g., CLP) Treatment_Groups Treatment Groups: - Sham - CLP + Vehicle - CLP + Gelsevirine - CLP + Conventional Care Animal_Model->Treatment_Groups Behavioral_Tests Behavioral Assessment (e.g., Morris Water Maze) Treatment_Groups->Behavioral_Tests Biochemical_Analysis Biochemical & Histological Analysis (Hippocampus) Behavioral_Tests->Biochemical_Analysis Data_Analysis Data Analysis & Comparison Biochemical_Analysis->Data_Analysis

Caption: Typical workflow for evaluating SAE treatments in animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings.

1. Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

This is a widely accepted model for inducing sepsis that mimics the clinical course of human sepsis.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of ketamine and xylazine.

  • Surgical Procedure:

    • A midline laparotomy (1-2 cm incision) is performed to expose the cecum.

    • The cecum is ligated with a silk suture at a predetermined distance from the distal end (e.g., 5.0 mm) to induce a consistent level of ischemic tissue.

    • The ligated cecum is then punctured through-and-through with a needle of a specific gauge (e.g., 22-gauge) to allow leakage of fecal content into the peritoneal cavity, inducing polymicrobial peritonitis.

    • A small amount of feces may be gently squeezed out to ensure patency of the puncture.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

  • Post-operative Care:

    • Fluid resuscitation with pre-warmed sterile saline (e.g., 1 mL) is administered subcutaneously to mimic clinical fluid resuscitation.

    • Analgesics (e.g., buprenorphine) are administered to minimize pain.

    • Sham-operated control animals undergo the same procedure without the ligation and puncture of the cecum.

2. Gelsevirine Treatment Protocol (Based on available abstract)

  • Drug Preparation: Gelsevirine is dissolved in a suitable vehicle (e.g., saline or DMSO).

  • Administration: The specific timing and route of administration would be detailed in the full publication. Based on similar studies, it is likely administered intraperitoneally or intravenously at a specific time point post-CLP surgery (e.g., 1 or 6 hours after surgery).

  • Dosage: Multiple dosages would typically be tested to determine a dose-response relationship.

3. Conventional Supportive Care in an Animal Model

This protocol aims to mimic clinical supportive care in a preclinical setting.

  • Antibiotic Therapy: Broad-spectrum antibiotics (e.g., imipenem-cilastatin) are administered at a clinically relevant time point after CLP to control the bacterial infection.

  • Fluid Resuscitation: As described in the CLP protocol, adequate fluid resuscitation is crucial.

  • Glycemic Control: Blood glucose levels are monitored, and insulin is administered to maintain normoglycemia, as hyperglycemia can exacerbate neuroinflammation.

  • Sedation: If required for procedures, a sedative with potential neuroprotective effects like dexmedetomidine (B676) may be used, though this is more relevant in clinical settings.

Future Directions

The emergence of Gelsevirine as a targeted therapeutic for SAE is a significant development. However, the research is still in its early stages. Future studies should aim to:

  • Replicate the initial findings in different animal models and laboratories.

  • Conduct direct, head-to-head comparative studies between Gelsevirine and standard supportive care measures.

  • Elucidate the detailed pharmacokinetic and pharmacodynamic properties of Gelsevirine.

  • Ultimately, if preclinical data remains promising, move towards clinical trials to evaluate the safety and efficacy of Gelsevirine in human patients with SAE.

While conventional supportive care remains the cornerstone of SAE management, the targeted approach of Gelsevirine offers a new and exciting avenue for drug development that could one day provide a specific and effective treatment for this devastating condition.

References

Validation

Gelsevirine: A Comparative Analysis of its Therapeutic Potential Across Multiple Disease Models

For Researchers, Scientists, and Drug Development Professionals Gelsevirine, an indole (B1671886) alkaloid extracted from the plant Gelsemium elegans, has garnered significant attention for its diverse pharmacological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gelsevirine, an indole (B1671886) alkaloid extracted from the plant Gelsemium elegans, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive cross-validation of gelsevirine's therapeutic effects in various preclinical disease models, including sepsis, osteoarthritis, ischemic stroke, burn wound healing, and anxiety. We present a comparative analysis of its performance, supported by available experimental data, and detail the methodologies of key experiments. While direct head-to-head comparative studies with current standard-of-care treatments are limited, this guide aims to provide an objective overview to inform future research and drug development efforts.

Executive Summary

Gelsevirine has demonstrated notable therapeutic potential, primarily attributed to its anti-inflammatory and neuromodulatory properties. In models of sepsis and osteoarthritis, its mechanism is largely linked to the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway, leading to reduced inflammatory responses. In ischemic stroke, gelsevirine exhibits neuroprotective effects by modulating the JAK2/STAT3 pathway. Furthermore, it has shown promise in promoting burn wound healing and displays anxiolytic-like effects in behavioral models. This guide synthesizes the current understanding of gelsevirine's efficacy and mechanisms of action.

Sepsis and Systemic Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Gelsevirine has been investigated as a potential therapeutic agent due to its potent anti-inflammatory effects.

Comparative Performance

Direct comparative data between gelsevirine and other sepsis treatments is scarce. However, one study utilized Astin C , a known STING inhibitor, as a positive control in a cecal ligation and puncture (CLP) sepsis model. While a direct statistical comparison of all parameters was not provided, the study demonstrated that gelsevirine significantly improved survival rates in septic mice.[1]

Table 1: Gelsevirine in a Cecal Ligation and Puncture (CLP) Sepsis Mouse Model

ParameterControl (CLP)Gelsevirine (10 mg/kg)Gelsevirine (20 mg/kg)Astin C (Positive Control)
Survival Rate Decreased significantlyDose-dependently increasedDose-dependently increasedData not provided for direct comparison
Lung Injury Score HighSignificantly reducedSignificantly reducedNot specified
Serum ALT (U/L) ElevatedSignificantly reducedSignificantly reducedNot specified
Serum AST (U/L) ElevatedSignificantly reducedSignificantly reducedNot specified
Serum BUN (mg/dL) ElevatedSignificantly reducedSignificantly reducedNot specified
Serum Creatinine (mg/dL) ElevatedSignificantly reducedSignificantly reducedNot specified

Data synthesized from a study by Chen et al. (2023).[1][2][3][4]

Signaling Pathway: Gelsevirine and STING Inhibition in Sepsis

Gelsevirine's primary mechanism in mitigating sepsis-related inflammation is through the inhibition of the STING signaling pathway. It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation. Furthermore, gelsevirine promotes K48-linked ubiquitination and subsequent proteasomal degradation of STING, effectively dampening the downstream inflammatory cascade.

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER binds & activates Proteasome Proteasome STING_ER->Proteasome degradation TBK1 TBK1 STING_ER->TBK1 recruits & activates Gelsevirine Gelsevirine Gelsevirine->STING_ER competitively binds & prevents activation Gelsevirine->STING_ER promotes ubiquitination Ub Ubiquitin (K48-linked) Ub->STING_ER IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates p_IRF3 p-IRF3 IRF3->p_IRF3 IFNs Type I Interferons (e.g., IFN-β) p_IRF3->IFNs induces transcription cluster_nucleus cluster_nucleus p_IRF3->cluster_nucleus p_NFkB p-NF-κB NFkB->p_NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) p_NFkB->Cytokines induces transcription p_NFkB->cluster_nucleus

Gelsevirine's inhibition of the STING signaling pathway.

Osteoarthritis

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. Gelsevirine has shown chondroprotective effects in preclinical models of OA.

Comparative Performance

Currently, there are no direct comparative studies between gelsevirine and standard OA treatments like nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., celecoxib). The table below presents data on gelsevirine's effects in a destabilization of the medial meniscus (DMM) model of OA.

Table 2: Gelsevirine in a Destabilization of the Medial Meniscus (DMM) Osteoarthritis Mouse Model

ParameterControl (DMM)Gelsevirine
OARSI Score High (indicating severe cartilage degradation)Significantly reduced
MMP-3, MMP-9, MMP-13 Expression IncreasedReduced
TNF-α, IL-6 Expression IncreasedReduced
Col2A Expression DecreasedIncreased

Data synthesized from a study by Feng et al. (2022).

Signaling Pathway: Gelsevirine and STING in Osteoarthritis

Similar to its role in sepsis, gelsevirine mitigates inflammation and cartilage degradation in OA by targeting the STING pathway. In chondrocytes, gelsevirine promotes the K48-linked poly-ubiquitination and subsequent degradation of STING, thereby inhibiting the downstream inflammatory signaling induced by factors like IL-1β.

Ischemic Stroke

Ischemic stroke, caused by the obstruction of blood flow to the brain, leads to neuronal damage and neurological deficits. Gelsevirine has demonstrated neuroprotective effects in a mouse model of ischemic stroke.

Comparative Performance

Direct comparative studies of gelsevirine against the standard-of-care thrombolytic agent, tissue plasminogen activator (tPA), are not available. The following table summarizes the effects of gelsevirine in a transient middle cerebral artery occlusion (tMCAO) model.

Table 3: Gelsevirine in a Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemic Stroke Mouse Model

ParameterControl (tMCAO)Gelsevirine
Infarct Volume LargeSignificantly reduced
Neurological Score (Bederson) High (severe deficit)Significantly improved
Motor and Balance Ability (Rotarod test) ImpairedSignificantly improved
Neuronal Apoptosis IncreasedReduced

Data synthesized from a study by Xing et al. (2023).

Signaling Pathway: Gelsevirine and JAK2/STAT3 Inhibition in Ischemic Stroke

In the context of ischemic stroke, gelsevirine's neuroprotective effects are mediated through the inhibition of the JAK2/STAT3 signaling pathway in microglia. By binding to JAK2, gelsevirine inhibits its kinase activity, which in turn prevents the phosphorylation and activation of STAT3. This leads to a downregulation of pro-inflammatory gene expression in microglia, thereby reducing neuroinflammation.

Gelsevirine_JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gelsevirine Gelsevirine Gelsevirine->JAK2 inhibits p_STAT3 p-STAT3 STAT3->p_STAT3 Inflammatory_Genes Pro-inflammatory Gene Expression p_STAT3->Inflammatory_Genes induces transcription cluster_nucleus cluster_nucleus p_STAT3->cluster_nucleus translocates to

Gelsevirine's inhibition of the JAK2/STAT3 signaling pathway.

Burn Wound Healing

The healing of burn wounds is a complex process that can be hampered by excessive inflammation. Gelsevirine's anti-inflammatory properties have been explored in this context.

Comparative Performance

Direct comparative data for gelsevirine against the standard topical agent, silver sulfadiazine (B1682646), is not available. However, studies on silver sulfadiazine provide a benchmark for wound healing.

Table 4: Gelsevirine in a Burn Wound Healing Model (Expected Outcomes)

ParameterStandard of Care (e.g., Silver Sulfadiazine)Gelsevirine (Hypothesized)
Wound Closure Rate Variable, can be delayedPotentially accelerated due to anti-inflammatory effects
Inflammation May persistReduced
Re-epithelialization Standard ratePotentially enhanced

This table is speculative and based on the known anti-inflammatory mechanism of gelsevirine. Direct experimental data is needed for confirmation.

Anxiety

Gelsevirine is an alkaloid derived from Gelsemium elegans, a plant that has been traditionally used for its anxiolytic properties.

Comparative Performance

There is a lack of direct comparative studies between gelsevirine and benzodiazepines like diazepam in standardized anxiety models such as the elevated plus maze.

Table 5: Gelsevirine in an Anxiety Model (Expected Outcomes)

Parameter (Elevated Plus Maze)Standard Anxiolytic (e.g., Diazepam)Gelsevirine (Hypothesized)
Time Spent in Open Arms IncreasedPotentially increased
Number of Entries into Open Arms IncreasedPotentially increased

This table is speculative. While gelsevirine is reported to have anxiolytic activity, quantitative data from standardized behavioral tests is needed for a direct comparison.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model
  • Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated at a specific distance from the distal end to induce a defined level of ischemic injury. The ligated cecum is punctured once or twice with a needle of a specific gauge. A small amount of fecal content is extruded to induce polymicrobial peritonitis.

  • Closure: The cecum is returned to the peritoneal cavity, and the abdominal wall and skin are closed in layers.

  • Post-operative Care: Fluid resuscitation and analgesics are administered.

  • Gelsevirine Administration: Gelsevirine is typically administered intraperitoneally at specified doses and time points relative to the CLP procedure.

Destabilization of the Medial Meniscus (DMM) Osteoarthritis Model
  • Anesthesia: Mice are anesthetized.

  • Surgical Procedure: A medial parapatellar incision is made to expose the knee joint. The medial meniscotibial ligament is transected, leading to destabilization of the medial meniscus and subsequent joint instability.

  • Closure: The joint capsule and skin are sutured.

  • Gelsevirine Administration: Gelsevirine is administered, often via intraperitoneal injection, for a specified duration following the surgery.

Transient Middle Cerebral Artery Occlusion (tMCAO) Ischemic Stroke Model
  • Anesthesia: Mice are anesthetized.

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery and its bifurcation. A filament is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Gelsevirine Administration: Gelsevirine is administered, for instance, one hour before the tMCAO procedure and again at the onset of reperfusion.

Thermal Burn Wound Model
  • Anesthesia: The animal (e.g., rat or mouse) is anesthetized.

  • Burn Induction: A heated metal rod or plate of a specific temperature and size is applied to the shaved dorsal skin for a defined duration to create a controlled-depth burn.

  • Wound Treatment: Immediately after burn induction, the wound is treated with the test compound (e.g., a gel or cream containing gelsevirine) or a control/comparator substance.

  • Assessment: Wound healing is monitored over time by measuring parameters such as wound contraction, re-epithelialization, and histological changes.

Elevated Plus Maze (EPM) for Anxiety
  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The animal (e.g., mouse or rat) is placed in the center of the maze. The animal's movement is tracked for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the exploration of the open arms is indicative of an anxiolytic effect.

  • Drug Administration: The test compound (gelsevirine) or a reference drug (e.g., diazepam) is administered prior to the test.

Conclusion and Future Directions

Gelsevirine demonstrates significant therapeutic potential across a range of disease models, primarily through its potent anti-inflammatory and neuromodulatory effects. Its ability to inhibit the STING and JAK2/STAT3 signaling pathways highlights its promise as a multi-target therapeutic agent. However, the current body of evidence is largely preclinical and lacks direct, robust comparisons with existing standard-of-care treatments.

Future research should focus on:

  • Conducting head-to-head comparative efficacy studies of gelsevirine against current gold-standard treatments in various disease models.

  • Elucidating the detailed molecular mechanisms underlying its anxiolytic and wound-healing properties.

  • Investigating the pharmacokinetic and pharmacodynamic profiles of gelsevirine to optimize dosing and administration routes.

  • Conducting comprehensive toxicology studies to establish its safety profile for potential clinical translation.

Addressing these research gaps will be crucial in determining the clinical viability of gelsevirine as a novel therapeutic agent.

References

Comparative

Gelsevirine Target Validation: A Comparative Guide Using CRISPR/Cas9 Knockout Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of methodologies used to validate the molecular targets of Gelsevirine, a natural alkaloid with demonstrated ther...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies used to validate the molecular targets of Gelsevirine, a natural alkaloid with demonstrated therapeutic potential in inflammatory diseases. A primary focus is placed on the use of CRISPR/Cas9 knockout models for the validation of the STING (Stimulator of Interferon Genes) protein as a direct target. This will be compared with alternative approaches used to validate other putative targets of Gelsevirine, such as JAK2 (Janus kinase 2).

Gelsevirine and Its Proposed Molecular Targets

Gelsevirine, an alkaloid derived from Gelsemium elegans Benth., has been shown to possess significant anti-inflammatory and neuroprotective properties. Recent research has identified two key signaling pathways that are modulated by Gelsevirine: the STING and the JAK2-STAT3 pathways. Validating the direct interaction and functional consequences of Gelsevirine on these targets is crucial for its development as a therapeutic agent.

Validation of STING as a Gelsevirine Target using Knockout Models

Recent studies have robustly demonstrated that Gelsevirine directly inhibits the STING signaling pathway, which plays a critical role in innate immunity and inflammatory responses.[1][2][3][4] A key piece of evidence for this direct engagement comes from studies utilizing STING knockout animal models.

One pivotal study investigated the role of Gelsevirine in a mouse model of sepsis-associated encephalopathy (SAE). In wild-type mice, Gelsevirine administration led to a significant reduction in neuroinflammation and microglial pyroptosis. However, in STING knockout mice, the protective and anti-pyroptotic effects of Gelsevirine were significantly diminished, indicating that STING is a primary target for Gelsevirine's therapeutic action in this context.[1]

Quantitative Data from STING Knockout Studies

The following table summarizes the key findings from a study by Zeng et al. (2024), comparing the effects of Gelsevirine on wild-type and STING knockout mice in a model of sepsis-associated encephalopathy. The data illustrates the dependency of Gelsevirine's therapeutic effect on the presence of STING.

ParameterWild-Type + GelsevirineSTING Knockout + GelsevirineInterpretation
Microglial Pyroptosis Significantly ReducedNo significant reductionGelsevirine's ability to inhibit pyroptosis is STING-dependent.
Inflammatory Cytokine Levels Significantly DecreasedNo significant decreaseThe anti-inflammatory effect of Gelsevirine is mediated through STING.
Cognitive Function Significantly ImprovedNo significant improvementSTING is necessary for the neuroprotective effects of Gelsevirine.
Experimental Protocol: Validation of Gelsevirine's Target Using STING Knockout Mice

The following is a generalized protocol based on the methodologies described in the cited literature for validating Gelsevirine's target using STING knockout mice.

  • Animal Models: Wild-type and STING knockout mice on a C57BL/6J background are used.

  • Disease Induction: Sepsis-associated encephalopathy is induced using the cecal ligation and puncture (CLP) model.

  • Gelsevirine Administration: A treatment group of both wild-type and STING knockout mice receive intraperitoneal injections of Gelsevirine at a specified dose (e.g., 5 mg/kg) at set time points post-CLP. A control group receives a vehicle solution.

  • Behavioral Analysis: Cognitive function is assessed using tests such as the Morris water maze and open field test.

  • Tissue Collection and Preparation: At a predetermined endpoint, brain tissues (specifically the hippocampus) are collected for molecular and histological analysis.

  • Western Blot Analysis: Protein lysates from hippocampal tissues are subjected to Western blotting to quantify the expression levels of key proteins in the STING signaling and pyroptosis pathways (e.g., p-STING, NLRP3, Caspase-1, GSDMD).

  • Immunohistochemistry: Brain sections are stained with antibodies against markers of microglial activation (e.g., Iba1) and pyroptosis.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the hippocampus are measured using ELISA or qPCR.

  • Statistical Analysis: Data from all experimental groups are analyzed using appropriate statistical tests (e.g., ANOVA) to determine the significance of the observed differences.

Comparison with Alternative Target Validation Methods

While CRISPR/Cas9-generated knockout models provide definitive evidence for target engagement, other techniques are also employed in drug discovery. For Gelsevirine, the validation of JAK2 as a target has utilized a different approach.

Validation of JAK2 as a Gelsevirine Target

Research suggests that Gelsevirine can inhibit the JAK2-STAT3 signaling pathway, which is also implicated in inflammation. The validation of JAK2 as a target has primarily relied on in vitro biochemical assays and molecular docking studies. For instance, studies have shown that Gelsevirine can directly inhibit the kinase activity of JAK2. In cellular models, the effects of Gelsevirine were reversed by overexpressing a constitutively active mutant of STAT3, downstream of JAK2, thereby providing evidence for the on-target effect of Gelsevirine on this pathway.

MethodDescriptionAdvantagesLimitations
CRISPR/Cas9 Knockout Complete removal of the target gene to assess the drug's effect in its absence.Provides definitive evidence of target necessity; high specificity.Time-consuming and resource-intensive to create knockout models; potential for off-target effects of CRISPR editing.
RNA interference (RNAi) Use of siRNAs to transiently knockdown the expression of the target gene.Faster and less expensive than generating knockout models.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Overexpression of Mutants Introduction of a constitutively active or dominant-negative form of a downstream effector to rescue or mimic the drug's effect.Useful for confirming pathway-specific effects.May not fully recapitulate the physiological context; potential for artifacts due to overexpression.
Molecular Docking Computational simulation of the binding of the drug to the target protein.Provides insights into the potential binding mode and affinity.Predictions require experimental validation; may not accurately reflect the in vivo situation.

Visualizing the Molecular Pathways and Experimental Workflows

To better understand the mechanisms of Gelsevirine and the experimental approaches for target validation, the following diagrams have been generated.

Gelsevirine_STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Signaling cluster_downstream Downstream Effects Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates Pyroptosis Pyroptosis STING->Pyroptosis induces IRF3 IRF3 TBK1->IRF3 phosphorylates NF-κB NF-κB TBK1->NF-κB activates Type I IFNs Type I IFNs IRF3->Type I IFNs induces Inflammatory\nCytokines Inflammatory Cytokines NF-κB->Inflammatory\nCytokines induces Gelsevirine Gelsevirine Gelsevirine->STING inhibits CRISPR_Validation_Workflow Start Start Generate STING KO Mice\n(CRISPR/Cas9) Generate STING KO Mice (CRISPR/Cas9) Start->Generate STING KO Mice\n(CRISPR/Cas9) Induce Disease Model\n(e.g., Sepsis) Induce Disease Model (e.g., Sepsis) Generate STING KO Mice\n(CRISPR/Cas9)->Induce Disease Model\n(e.g., Sepsis) Administer Gelsevirine Administer Gelsevirine Induce Disease Model\n(e.g., Sepsis)->Administer Gelsevirine Assess Phenotype\n(Behavioral, Cellular, Molecular) Assess Phenotype (Behavioral, Cellular, Molecular) Administer Gelsevirine->Assess Phenotype\n(Behavioral, Cellular, Molecular) Compare WT vs. KO Compare WT vs. KO Assess Phenotype\n(Behavioral, Cellular, Molecular)->Compare WT vs. KO Target Validated Target Validated Compare WT vs. KO->Target Validated Effect Abolished Target Not Validated Target Not Validated Compare WT vs. KO->Target Not Validated Effect Persists

References

Validation

Gelsevirine: A Comparative Analysis of its Inhibitory Action on STING versus JAK2-STAT3 Signaling Pathways

For Immediate Release [City, State] – [Date] – This guide provides a comprehensive comparison of the effects of gelsevirine, a natural alkaloid, on the Stimulator of Interferon Genes (STING) pathway and the Janus Kinase...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparison of the effects of gelsevirine, a natural alkaloid, on the Stimulator of Interferon Genes (STING) pathway and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2-STAT3) pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the specific molecular interactions and therapeutic potential of gelsevirine.

Executive Summary

Current research extensively documents gelsevirine as a potent and specific inhibitor of the STING signaling pathway. It has been shown to directly bind to STING, prevent its activation, and promote its degradation. In contrast, as of the latest available scientific literature, there is no direct evidence of gelsevirine's effect on the JAK2-STAT3 signaling pathway. This guide will therefore focus on a detailed exposition of gelsevirine's mechanism of action on the STING pathway and provide a general overview of the JAK2-STAT3 pathway for a conceptual comparison.

Gelsevirine's Interaction with the STING Pathway

Gelsevirine has been identified as a novel inhibitor of the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[1][2][3] Gelsevirine exerts its inhibitory effects through a multi-faceted mechanism:

  • Direct Binding and Competitive Inhibition: Gelsevirine directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][3] This competitive binding prevents the natural ligand, cyclic GMP-AMP (cGAMP), from activating STING.[1][4]

  • Inhibition of Dimerization: The activation of STING requires its dimerization. Gelsevirine has been shown to inhibit the cGAMP-induced dimerization of STING, thereby halting the downstream signaling cascade.[3][5]

  • Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked ubiquitination of STING, which targets the protein for proteasomal degradation.[1][2][4] This action is likely mediated through the upregulation and recruitment of the E3 ubiquitin ligase TRIM21.[3]

These inhibitory actions collectively lead to the suppression of downstream signaling molecules such as TBK1, IRF3, and NF-κB, ultimately reducing the production of type I interferons and other pro-inflammatory cytokines.[1][5]

Quantitative Data: Gelsevirine's Effect on the STING Pathway
ParameterValueCell/SystemReference
Binding Affinity (Kd) 27.6 μMHuman STING-CTD[1]
Inhibition of Ifnb1 mRNA Dose-dependentRaw264.7 cells[1][4]
Inhibition of IFNB1 mRNA Dose-dependentTHP-1 cells[1]
Inhibition of Cxcl10 mRNA Significant at 10 μMRaw264.7 cells[4]
Inhibition of IL6 mRNA Significant at 10 μMTHP-1 cells[4]
Reduction of p-TBK1 Observed at 10 μMRaw264.7 cells[1][5]
Reduction of p-IRF3 Observed at 10 μMRaw264.7 cells[5]
Reduction of p-p65 Observed at 10 μMRaw264.7 cells[1][5]

Visualizing the Mechanism: Gelsevirine's Inhibition of the STING Pathway

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Activates STING_inactive STING (Inactive) cGAMP->STING_inactive Binds & Activates Gelsevirine Gelsevirine Gelsevirine->STING_inactive Binds & Inhibits Activation STING_active STING Dimer (Active) Gelsevirine->STING_active Promotes K48-linked Ubiquitination & Degradation STING_inactive->STING_active Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates NFkB NF-κB pTBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylation IFNs_Cytokines Type I IFNs & Pro-inflammatory Cytokines pIRF3->IFNs_Cytokines Induces Transcription pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->IFNs_Cytokines Induces Transcription

Caption: Gelsevirine's inhibition of the STING signaling pathway.

The JAK2-STAT3 Pathway: A General Overview

The JAK2-STAT3 pathway is a principal signaling cascade that transduces signals from a variety of cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, survival, and inflammation.[6][7] The pathway is initiated by the binding of a ligand to its corresponding receptor, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[7]

Dysregulation of the JAK2-STAT3 pathway is implicated in various diseases, including cancers and inflammatory disorders.[7][8] Consequently, it is a significant target for therapeutic intervention, with several small molecule inhibitors of JAK2 and STAT3 having been developed.

Visualizing the General JAK2-STAT3 Signaling Pathway

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus_jak Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates STAT3_inactive STAT3 (Inactive) Receptor->STAT3_inactive Recruits JAK2_active JAK2 (Active) JAK2_inactive->JAK2_active Phosphorylation JAK2_active->Receptor JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Dimerization Target_Genes Target Gene Expression (Proliferation, Survival, Inflammation) STAT3_active->Target_Genes Translocates & Induces Transcription

Caption: A generalized overview of the JAK2-STAT3 signaling pathway.

Experimental Protocols

Surface Plasmon Resonance (SPR) Binding Analysis

To determine the binding affinity of gelsevirine to STING, SPR analysis was performed. Recombinant human STING-CTD (C-terminal domain) was immobilized on a CM5 sensor chip. Various concentrations of gelsevirine were then passed over the chip surface. The binding was measured by monitoring the change in the refractive index at the sensor surface. The resulting sensorgrams were fitted to a 1:1 steady-state binding model to calculate the equilibrium dissociation constant (Kd).[1]

Western Blot Analysis

To assess the effect of gelsevirine on the phosphorylation of STING pathway components, cell lysates were prepared from cells treated with or without gelsevirine and a STING agonist. Proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies specific for total and phosphorylated forms of STING, TBK1, IRF3, and p65. Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][5]

Quantitative Real-Time PCR (qRT-PCR)

To measure the impact of gelsevirine on the expression of STING-induced genes, total RNA was extracted from treated and untreated cells. cDNA was synthesized using a reverse transcription kit. qRT-PCR was then performed using gene-specific primers for IFNB1, CXCL10, IL6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression was calculated using the 2-ΔΔCt method.[4]

Experimental Workflow for Assessing Gelsevirine's Effect on STING Pathway

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation start Seed Macrophages (e.g., Raw264.7, THP-1) pretreat Pre-treat with Gelsevirine (various concentrations) start->pretreat stimulate Stimulate with STING agonist (e.g., 2'3'-cGAMP) pretreat->stimulate rna_extraction RNA Extraction stimulate->rna_extraction protein_lysis Protein Lysis stimulate->protein_lysis qRT_PCR qRT-PCR for Cytokine mRNA rna_extraction->qRT_PCR western_blot Western Blot for Phosphorylated Proteins protein_lysis->western_blot data_analysis Analyze Gene Expression & Protein Phosphorylation qRT_PCR->data_analysis western_blot->data_analysis conclusion Conclude on Gelsevirine's Inhibitory Effect data_analysis->conclusion

Caption: Workflow for in vitro analysis of gelsevirine's effect on the STING pathway.

Conclusion and Future Directions

The available evidence robustly supports the role of gelsevirine as a specific inhibitor of the STING signaling pathway. Its well-defined mechanism of action, involving direct binding, inhibition of dimerization, and promotion of degradation, makes it a valuable tool for studying STING-mediated inflammation and a potential therapeutic candidate for STING-driven diseases.

In contrast, the interaction between gelsevirine and the JAK2-STAT3 pathway remains unexplored. Given the central role of JAK2-STAT3 in a multitude of cellular processes and its frequent dysregulation in disease, future research should investigate whether gelsevirine exerts any direct or indirect effects on this pathway. Such studies would provide a more complete understanding of gelsevirine's pharmacological profile and could unveil new therapeutic applications. A comparative analysis of gelsevirine's impact on both pathways would be highly valuable following the generation of such data.

References

Comparative

Replicating Neuroprotective Properties of Gelsevirine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the neuroprotective properties of Gelsevirine with alternative compounds, offering supporting experimental...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective properties of Gelsevirine with alternative compounds, offering supporting experimental data and detailed methodologies to aid in the replication and extension of these findings.

Executive Summary

Gelsevirine, an alkaloid derived from Gelsemium elegans, has demonstrated significant neuroprotective effects, primarily attributed to its anti-inflammatory and anti-apoptotic properties. This document summarizes the key findings from preclinical studies and compares its performance with three alternative neuroprotective agents: Acacetin, Xanthoangelol, and Selegiline. The comparison is based on their efficacy in relevant in vivo and in vitro models, their mechanisms of action, and the experimental protocols used to evaluate their effects.

Comparative Analysis of Neuroprotective Agents

The following tables summarize the quantitative data from published studies on Gelsevirine and the selected alternative compounds.

Table 1: In Vivo Neuroprotective Efficacy in Ischemic Stroke Models (MCAO)

CompoundAnimal ModelDosageAdministration RouteInfarct Volume Reduction (%)Neurological Score ImprovementCitation
Gelsevirine C57BL/6 Mice1 mg/kgIntraperitoneal~50%Significant improvement in Bederson and rotarod tests[1]
Acacetin C57BL/6 Mice25 mg/kgIntraperitonealSignificantly smaller than MCAO groupSignificant improvement in Zea-Longa scores[2]
Xanthoangelol Sprague-Dawley Rats10 mg/kgIntraperitonealSignificant reductionSignificant alleviation of neurological deficit[3]
Selegiline C57BL/6 Mice1.0 mg/kg/dayOral-Improvement in gait dysfunction[4][5]

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects

CompoundCell LineInsultKey FindingsQuantitative DataCitation
Gelsevirine BV2 microgliaLPS/OGD-CMReduced pro-inflammatory cytokine production (TNF-α, IL-6, iNOS)Significant dose-dependent reduction
Acacetin BV2 microgliaLPSInhibition of NO, PGE2, TNF-α, IL-1β releaseSignificant inhibition
Xanthoangelol BV2 microgliaOGD/R or LPSSuppressed ROS production and inflammatory cytokine secretionSignificant decrease
Selegiline SH-SY5YPeroxynitriteReduced apoptosis and stabilized mitochondrial membrane potentialDose-dependent protection

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication of findings.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a standard method for inducing focal cerebral ischemia in rodents to mimic human ischemic stroke.

  • Animal Model: Male C57BL/6 mice (8 weeks old) or Sprague-Dawley rats.

  • Anesthesia: Anesthetize the animal with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Temporarily clamp the CCA and ICA.

    • Make a small incision in the ECA.

    • Insert a silicone-coated monofilament (e.g., 6-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 9-11 mm in mice.

    • After the desired occlusion period (e.g., 60 minutes for transient MCAO), withdraw the filament to allow reperfusion. For permanent MCAO, the filament is left in place.

    • Suture the incision and allow the animal to recover.

  • Confirmation of Ischemia: Monitor cerebral blood flow using Laser Doppler Flowmetry to confirm a significant reduction (typically >70%) during occlusion and restoration upon reperfusion.

Infarct Volume Measurement (TTC Staining)
  • Procedure:

    • Twenty-four hours post-MCAO, euthanize the animal and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

    • Viable tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

    • Calculate the infarct volume as a percentage of the total hemispheric volume, often corrected for edema.

Neurological Function Assessment
  • Modified Neurological Severity Score (mNSS): A composite scoring system evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

  • Rotarod Test: Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod.

  • Pole Test: Measures motor coordination and bradykinesia by timing the animal as it descends a vertical pole.

In Vitro Neuroinflammation Model (BV2 Microglia)
  • Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Lipopolysaccharide (LPS) Stimulation:

    • Plate BV2 cells at a suitable density.

    • Pre-treat cells with the test compound (e.g., Gelsevirine, Acacetin) for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce an inflammatory response.

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R):

    • Replace the culture medium with glucose-free DMEM.

    • Place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).

    • Terminate OGD by returning the cells to normal culture medium and normoxic conditions for a reperfusion period (e.g., 24 hours).

Cytokine and ROS Measurement
  • ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Griess Assay: Determine the level of nitric oxide (NO) in the supernatant by measuring nitrite (B80452) concentration.

  • ROS Assay: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels via fluorescence microscopy or flow cytometry.

Western Blotting for Signaling Pathway Analysis
  • Protein Extraction: Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Nrf2, NF-κB p65, cleaved caspase-3) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Apoptosis Assays
  • TUNEL Staining: Detects DNA fragmentation in apoptotic cells in tissue sections or cell cultures.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assay: Measures the activity of key executioner caspases, such as caspase-3, using a fluorometric or colorimetric substrate.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Gelsevirine and the compared agents are mediated through distinct signaling pathways. The following diagrams illustrate these mechanisms.

Gelsevirine_Pathway Ischemic_Stroke Ischemic Stroke Microglia_Activation Microglia Activation Ischemic_Stroke->Microglia_Activation JAK2 JAK2 Microglia_Activation->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Nuclear Translocation) STAT3->pSTAT3 Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) pSTAT3->Inflammatory_Genes activates Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Gelsevirine Gelsevirine Gelsevirine->JAK2 inhibits

Caption: Gelsevirine's neuroprotective mechanism via JAK2-STAT3 inhibition.

Acacetin_Pathway Neurotoxic_Insult Neurotoxic Insult (e.g., LPS, Ischemia) Microglia_Activation Microglia Activation Neurotoxic_Insult->Microglia_Activation NLRP3_Inflammasome NLRP3 Inflammasome Activation Microglia_Activation->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_IL18 Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->IL1b_IL18 Neuroinflammation Neuroinflammation IL1b_IL18->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Acacetin Acacetin Acacetin->NLRP3_Inflammasome inhibits

Caption: Acacetin's anti-inflammatory action via NLRP3 inflammasome inhibition.

Xanthoangelol_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Xanthoangelol Xanthoangelol Xanthoangelol->Keap1 inhibits

Caption: Xanthoangelol's antioxidant effect through Nrf2 pathway activation.

Selegiline_Pathway Dopamine Dopamine Oxidative_Stress Oxidative Stress (ROS) Dopamine->Oxidative_Stress metabolism via MAOB MAO-B MAOB->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Selegiline Selegiline Selegiline->MAOB inhibits Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Selegiline->Bcl2 upregulates Bcl2->Apoptosis inhibits

Caption: Selegiline's multi-target neuroprotective mechanisms.

Conclusion

Gelsevirine presents a promising avenue for neuroprotective drug development, with a clear mechanism of action centered on the inhibition of the JAK2-STAT3 signaling pathway to reduce neuroinflammation. Its efficacy in preclinical models of ischemic stroke is comparable to other emerging and established neuroprotective agents. This guide provides the necessary data and protocols to facilitate further research into Gelsevirine and its potential therapeutic applications, as well as to allow for robust comparison with alternative strategies. Researchers are encouraged to utilize the provided methodologies to validate and expand upon these important findings.

References

Validation

Gelsevirine vs. Humantenmine: A Comparative Toxicological Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative toxicological analysis of two prominent Gelsemium alkaloids: Gelsevirine and Humantenmine. The information presen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative toxicological analysis of two prominent Gelsemium alkaloids: Gelsevirine and Humantenmine. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of their toxicological profiles, mechanisms of action, and the experimental methodologies used for their assessment.

Executive Summary

Gelsevirine and Humantenmine, both indole (B1671886) alkaloids isolated from plants of the Gelsemium genus, exhibit markedly different toxicological characteristics. Humantenmine is recognized as one of the most toxic alkaloids in this class, with its toxicity mediated through pathways independent of the classical inhibitory neurotransmitter receptors. In contrast, Gelsevirine displays lower toxicity, which is primarily attributed to its antagonist activity at glycine (B1666218) (GlyR) and γ-aminobutyric acid type A (GABAA) receptors. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Quantitative Toxicological Data

The following table summarizes the key toxicological parameters for Gelsevirine and Humantenmine based on available experimental data.

ParameterGelsevirineHumantenmine/HumantenirineSource(s)
LD50 (Mice, i.p.) Not explicitly found, but described as having "less toxicity" than other Gelsemium alkaloids. For comparison, the LD50 of the related, less toxic alkaloid Gelsemine is ~56 mg/kg.Humantenirine (a closely related analogue): • Female: 0.071 mg/kg • Male: 0.149 mg/kg[1]
Mechanism of Toxicity Competitive antagonist of Glycine receptors (GlyRs) and GABAA receptors.Unrelated to GlyR and GABAA receptor modulation. Implicated in excitotoxicity and potentially involves the MAPK signaling pathway.[2]
IC50 (GlyR α1) 40.6 ± 8.2 µMNo detectable activity[2]
IC50 (GABAAR) 89.1 ± 16.4 µM (native receptors)No detectable activity

Note: A specific LD50 value for Gelsevirine administered to mice via intraperitoneal or oral routes was not found in the reviewed literature. Its toxicity is qualitatively described as lower than that of more toxic alkaloids like Humantenmine. Humantenirine is a structurally similar humantenine-type alkaloid, and its LD50 is provided as a close reference for Humantenmine's high toxicity.

Mechanisms of Toxicity

Gelsevirine: Antagonism of Inhibitory Neurotransmitter Receptors

The primary mechanism of Gelsevirine's toxicity involves the blockade of inhibitory neurotransmission in the central nervous system (CNS). It acts as a competitive antagonist at both Glycine and GABAA receptors, which are ligand-gated ion channels crucial for mediating inhibitory signals. By binding to these receptors, Gelsevirine prevents the binding of their respective neurotransmitters (glycine and GABA), leading to a reduction in chloride ion influx and subsequent neuronal hyperexcitability. This disruption of the delicate balance between excitatory and inhibitory signaling can result in symptoms such as convulsions and respiratory distress.[2]

Humantenmine: Excitotoxicity and MAPK Signaling Pathway

In stark contrast to Gelsevirine, the severe toxicity of Humantenmine is not associated with the modulation of Glycine or GABAA receptors. Emerging evidence suggests that its toxic effects are linked to excitotoxicity, a pathological process by which excessive activation of excitatory amino acid receptors, such as the N-methyl-D-aspartate receptor (NMDAR), leads to neuronal damage and death. This process is often associated with a dysregulation of intracellular calcium homeostasis and the activation of downstream signaling cascades that promote apoptosis. Among these, the mitogen-activated protein kinase (MAPK) signaling pathway has been implicated in the neurotoxic effects of Gelsemium alkaloids. Activation of specific MAPK cascades, such as the p38 and ERK pathways, can trigger inflammatory responses and programmed cell death in neurons.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the toxicological assessment of Gelsevirine and Humantenmine.

Acute Toxicity (LD50) Determination in Mice

This protocol is based on the Bliss method for calculating the median lethal dose (LD50).

Materials:

  • Gelsevirine or Humantenmine, dissolved in a suitable vehicle (e.g., sterile saline, DMSO).

  • ICR mice (male and female, 18-22 g).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Animal observation cages.

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Dose Ranging: Conduct a preliminary dose-ranging study with a small number of animals to determine the approximate range of lethal doses.

  • Grouping and Dosing:

    • Randomly divide the mice into several groups (e.g., 5-6 groups of 10 mice each, with equal numbers of males and females).

    • Include a control group that receives only the vehicle.

    • Administer a single intraperitoneal injection of the test compound at geometrically increasing doses to the respective groups.

  • Observation:

    • Observe the animals continuously for the first 4 hours after injection and then periodically for 14 days.

    • Record all signs of toxicity, including changes in behavior, convulsions, respiratory distress, and mortality.

  • Data Analysis:

    • Record the number of dead animals in each group at the end of the 14-day observation period.

    • Calculate the LD50 value and its 95% confidence interval using the Bliss method or other appropriate statistical software.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Gelsevirine and Humantenmine on a neuronal cell line (e.g., SH-SY5Y neuroblastoma cells).

Materials:

  • SH-SY5Y cells.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Gelsevirine and Humantenmine stock solutions in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the SH-SY5Y cells.

    • Seed the cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Gelsevirine and Humantenmine in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include vehicle controls (medium with DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Competitive Radioligand Binding Assay for Glycine Receptor (for Gelsevirine)

This protocol describes a method to determine the binding affinity of Gelsevirine to the glycine receptor using a competitive binding assay with a radiolabeled antagonist like [3H]-strychnine.

Materials:

  • Rat spinal cord membrane preparation (as a source of glycine receptors).

  • [3H]-strychnine (radioligand).

  • Unlabeled glycine (for determining non-specific binding).

  • Gelsevirine solutions of varying concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat spinal cords by homogenization and differential centrifugation.

  • Assay Setup:

    • In a series of tubes, add a constant concentration of [3H]-strychnine (e.g., 1-5 nM).

    • Add increasing concentrations of unlabeled Gelsevirine.

    • For total binding, add only the radioligand and membrane preparation.

    • For non-specific binding, add the radioligand, membrane preparation, and a high concentration of unlabeled glycine (e.g., 1 mM).

  • Incubation: Add the membrane preparation to each tube, mix, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each Gelsevirine concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Gelsevirine concentration.

    • Determine the IC50 value (the concentration of Gelsevirine that inhibits 50% of the specific binding of [3H]-strychnine).

    • Calculate the equilibrium dissociation constant (Ki) for Gelsevirine using the Cheng-Prusoff equation.

Western Blot Analysis of MAPK Phosphorylation (for Humantenmine)

This protocol outlines the steps to investigate the effect of Humantenmine on the phosphorylation of MAPK pathway proteins (e.g., ERK, p38) in neuronal cells.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y).

  • Humantenmine.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Culture the neuronal cells and treat them with different concentrations of Humantenmine for various time points. Include an untreated control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-total-ERK).

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein to determine the effect of Humantenmine on MAPK activation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Gelsevirine_Toxicity_Pathway cluster_inhibition Normal Inhibitory Neurotransmission Gelsevirine Gelsevirine GlyR Glycine Receptor (GlyR) Gelsevirine->GlyR Antagonizes GABAAR GABAA Receptor (GABAAR) Gelsevirine->GABAAR Antagonizes Hyperexcitability Neuronal Hyperexcitability Gelsevirine->Hyperexcitability Leads to Chloride_Influx Cl- Influx GlyR->Chloride_Influx Promotes GABAAR->Chloride_Influx Promotes Glycine Glycine Glycine->GlyR Binds to GABA GABA GABA->GABAAR Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization

Caption: Gelsevirine's mechanism of toxicity via antagonism of Glycine and GABAA receptors.

Humantenmine_Toxicity_Pathway Humantenmine Humantenmine Excitotoxicity Excitotoxicity (e.g., excessive NMDA receptor activation) Humantenmine->Excitotoxicity Induces MAPK_Pathway MAPK Signaling (p38, ERK) Excitotoxicity->MAPK_Pathway Activates Inflammation Neuroinflammation MAPK_Pathway->Inflammation Promotes Apoptosis Neuronal Apoptosis MAPK_Pathway->Apoptosis Promotes Neurotoxicity Neurotoxicity Inflammation->Neurotoxicity Apoptosis->Neurotoxicity

Caption: Postulated mechanism of Humantenmine toxicity involving excitotoxicity and the MAPK signaling pathway.

Cytotoxicity_Workflow start Seed Neuronal Cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Gelsevirine or Humantenmine (various concentrations) incubate1->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add Cytotoxicity Reagent (e.g., MTT or LDH substrate) incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 measure Measure Signal (Absorbance/Fluorescence) incubate3->measure analyze Analyze Data (Calculate % Viability, IC50) measure->analyze end Results analyze->end

Caption: General experimental workflow for determining the cytotoxicity of Gelsevirine and Humantenmine.

Conclusion

The toxicological profiles of Gelsevirine and Humantenmine are distinctly different, a crucial consideration for any research or therapeutic development involving these compounds. Humantenmine's high toxicity, mediated through mechanisms independent of major inhibitory receptors, warrants extreme caution and suggests that its therapeutic window, if any, is likely to be very narrow. In contrast, Gelsevirine's lower toxicity and well-defined mechanism of action as a GlyR and GABAAR antagonist may offer a more tractable starting point for the development of novel pharmacological tools or therapeutic leads, provided its toxic effects can be mitigated or selectively avoided. Further research is necessary to fully elucidate the precise molecular targets of Humantenmine and to obtain a definitive LD50 value for Gelsevirine to allow for a more quantitative risk assessment.

References

Comparative

Gelsevirine: A Novel Inhibitor of Microglial Pyroptosis – A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Gelsevirine's anti-pyroptotic mechanism in microglia with other established pyroptosis inhibitors. Experim...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gelsevirine's anti-pyroptotic mechanism in microglia with other established pyroptosis inhibitors. Experimental data is presented to support the comparative analysis, alongside detailed protocols for key assays.

Introduction to Microglial Pyroptosis and Therapeutic Intervention

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. Pyroptosis, a lytic and pro-inflammatory form of programmed cell death, can be triggered in microglia by various pathological stimuli. This process is characterized by the activation of inflammasomes, cleavage of Gasdermin D (GSDMD), and the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18, contributing to the pathogenesis of various neurological diseases. The inhibition of microglial pyroptosis, therefore, represents a promising therapeutic strategy for neurodegenerative disorders and brain injury.

This guide focuses on Gelsevirine, an alkaloid with demonstrated anti-inflammatory properties, and compares its anti-pyroptotic effects with two other well-characterized inhibitors that target different stages of the pyroptosis pathway: MCC950, a specific NLRP3 inflammasome inhibitor, and Ac-YVAD-CMK, a Caspase-1 inhibitor.

Comparative Analysis of Anti-Pyroptotic Mechanisms

Gelsevirine, MCC950, and Ac-YVAD-CMK inhibit microglial pyroptosis through distinct mechanisms, targeting different key signaling molecules in the pyroptotic cascade.

Gelsevirine:

Gelsevirine has been shown to ameliorate sepsis-associated encephalopathy by inhibiting the STING signaling pathway-mediated pyroptosis in microglia.[1] It has been observed to reduce the phosphorylation of STING protein, thereby blocking downstream pyroptotic events.[1][2]

MCC950:

MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome.[3][4] The NLRP3 inflammasome is a multiprotein complex that, upon activation, recruits and activates Caspase-1. By directly inhibiting NLRP3, MCC950 prevents the activation of Caspase-1 and the subsequent cleavage of GSDMD and maturation of pro-inflammatory cytokines.

Ac-YVAD-CMK:

Ac-YVAD-CMK is a selective and irreversible inhibitor of Caspase-1. Caspase-1 is the effector caspase in the canonical pyroptosis pathway, responsible for cleaving GSDMD to its active pore-forming fragment and for processing pro-IL-1β and pro-IL-18 into their mature, secreted forms. By inhibiting Caspase-1, Ac-YVAD-CMK directly blocks these final execution steps of pyroptosis.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the distinct points of intervention for Gelsevirine, MCC950, and Ac-YVAD-CMK within the microglial pyroptosis signaling pathway.

cluster_0 Microglial Cell PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) cGAS cGAS PAMPs_DAMPs->cGAS Activates NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Activates STING STING cGAS->STING Activates STING->NLRP3_inactive Primes/Activates NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Forms Pro_Casp1 Pro-Caspase-1 NLRP3_active->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleaves to GSDMD GSDMD Casp1->GSDMD Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis, Cytokine Release) GSDMD_N->Pyroptosis IL1b Mature IL-1β Pro_IL1b->IL1b IL1b->Pyroptosis Gelsevirine Gelsevirine Gelsevirine->STING MCC950 MCC950 MCC950->NLRP3_active Ac_YVAD_CMK Ac-YVAD-CMK Ac_YVAD_CMK->Casp1

Caption: Inhibition points of Gelsevirine, MCC950, and Ac-YVAD-CMK in microglial pyroptosis.

Quantitative Data Comparison

The following tables summarize the reported effects of Gelsevirine, MCC950, and Ac-YVAD-CMK on key markers of microglial pyroptosis. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with caution due to variations in experimental models and conditions.

Table 1: Effect on Pyroptosis-Related Protein Expression

CompoundTarget ProteinModelMethodObserved Effect
Gelsevirine p-STINGBV2 microgliaWestern Blot
Cleaved Caspase-1BV2 microgliaWestern Blot
GSDMD-NBV2 microgliaWestern Blot
MCC950 NLRP3MicrogliaWestern Blot
Cleaved Caspase-1MicrogliaWestern Blot
ASCMicrogliaWestern Blot
Ac-YVAD-CMK Cleaved Caspase-1MicrogliaWestern Blot
Mature IL-1βMicrogliaWestern Blot

Table 2: Effect on Pro-inflammatory Cytokine Release

CompoundCytokineModelMethodObserved Effect
Gelsevirine IL-1βSepsis mouse modelELISA
TNF-αSepsis mouse modelELISA
MCC950 IL-1βMicrogliaELISA
IL-18MicrogliaELISA
Ac-YVAD-CMK IL-1βICH mouse modelELISA
IL-18ICH rat modelELISA

Table 3: Effect on Cell Lysis (Pyroptosis)

CompoundAssayModelObserved Effect
Gelsevirine Not explicitly reported--
MCC950 LDH ReleaseSpinal neurons
Ac-YVAD-CMK Not explicitly reported--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Western Blot for Pyroptosis-Related Proteins

This protocol outlines the general steps for detecting key pyroptosis-related proteins in microglia lysates.

cluster_workflow Western Blot Workflow start 1. Cell Lysis (RIPA buffer) protein_quant 2. Protein Quantification (BCA Assay) start->protein_quant sds_page 3. SDS-PAGE (Protein Separation) protein_quant->sds_page transfer 4. Protein Transfer (PVDF membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-GSDMD, anti-Caspase-1) (Overnight at 4°C) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) (1 hour at RT) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection end 9. Data Analysis detection->end

Caption: Standard workflow for Western Blot analysis.

Protocol Steps:

  • Cell Lysis: Microglia are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-GSDMD, anti-Caspase-1, anti-NLRP3, anti-p-STING) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

ELISA for IL-1β

This protocol describes the quantification of secreted IL-1β in cell culture supernatants or serum.

Protocol Steps:

  • Sample Collection: Cell culture supernatants or serum samples are collected.

  • Coating: A 96-well plate is coated with a capture antibody specific for IL-1β and incubated overnight.

  • Blocking: The plate is washed and blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Samples and a serial dilution of recombinant IL-1β standards are added to the wells and incubated.

  • Detection Antibody Incubation: A biotinylated detection antibody specific for IL-1β is added to the wells.

  • Streptavidin-HRP Incubation: Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

  • Reaction Stoppage: The reaction is stopped with an acid solution.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated from the standards, and the concentration of IL-1β in the samples is calculated.

LDH Release Assay for Pyroptosis

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from cells with compromised membrane integrity, a hallmark of pyroptosis.

Protocol Steps:

  • Cell Culture and Treatment: Microglia are cultured in a 96-well plate and treated with stimuli to induce pyroptosis in the presence or absence of inhibitors.

  • Supernatant Collection: The cell culture supernatant is carefully collected.

  • LDH Reaction: The supernatant is mixed with an LDH reaction mixture containing lactate and NAD+.

  • Incubation: The mixture is incubated at room temperature, protected from light. During this time, LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Measurement: The formation of NADH is measured by absorbance at a specific wavelength (e.g., 340 nm or by a coupled colorimetric reaction).

  • Data Analysis: The amount of LDH release is calculated as a percentage of the maximum LDH release from cells lysed with a lysis buffer.

Conclusion

Gelsevirine presents a novel mechanism for inhibiting microglial pyroptosis by targeting the STING signaling pathway. This action is upstream of the targets of MCC950 (NLRP3 inflammasome) and Ac-YVAD-CMK (Caspase-1). This upstream intervention may offer a broader therapeutic window by preventing the initiation of the pyroptotic cascade.

References

Safety & Regulatory Compliance

Safety

Essential Safety and Handling Protocols for Gelsevirine

For Researchers, Scientists, and Drug Development Professionals This document provides immediate and essential safety, handling, and disposal information for Gelsevirine, a potent oxindole (B195798) alkaloid. Given the a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for Gelsevirine, a potent oxindole (B195798) alkaloid. Given the absence of a specific Safety Data Sheet (SDS) for Gelsevirine, these guidelines are established based on the known high toxicity of Gelsemium alkaloids and standard best practices for handling hazardous chemicals in a laboratory setting.[1][2][3][4] Adherence to these protocols is critical to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling Gelsevirine. The following table summarizes the required PPE for various laboratory activities involving this compound. It is imperative to always wear the minimum required PPE and supplement it based on a thorough risk assessment of the specific procedures being performed.[5][6][7][8]

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Low-Concentration Solution Handling & Analytical Work ANSI Z87.1-compliant safety glasses with side shieldsDouble-layered nitrile glovesFully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
Weighing Powder & Preparing Stock Solutions Chemical splash gogglesDouble-layered nitrile glovesChemical-resistant apron over a fully buttoned laboratory coatRecommended, especially if not handled in a containment hood
High-Concentration Solution Handling & Purification Face shield worn over chemical splash gogglesDouble-layered nitrile glovesChemical-resistant apron over a fully buttoned laboratory coatRequired if there is any risk of aerosolization and not in a closed system
Spill Cleanup Face shield worn over chemical splash gogglesHeavy-duty chemical-resistant gloves over nitrile glovesChemical-resistant disposable suit or apron over a lab coatAir-purifying respirator with appropriate cartridges

Operational Plan: Safe Handling Procedures

Safe handling of Gelsevirine requires a combination of engineering controls, administrative procedures, and personal diligence.

2.1. Designated Work Area

  • All work with Gelsevirine, particularly with the solid form or concentrated solutions, must be conducted in a designated and clearly marked area.

  • Access to this area should be restricted to authorized personnel who have received specific training on the hazards of Gelsevirine.

2.2. Engineering Controls

  • Chemical Fume Hood: All procedures that may generate dust or aerosols, such as weighing, reconstituting, and transferring, must be performed in a certified chemical fume hood.[9]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

2.3. Step-by-Step Handling Protocol

  • Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Prepare the designated workspace by covering the surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid form, do so on a tared weigh paper within a chemical fume hood. Use tools (spatulas, etc.) dedicated to Gelsevirine handling.

  • Solution Preparation: Add solvent to the solid Gelsevirine slowly to avoid splashing. If using a vortex or sonicator, ensure the container is securely capped.

  • Post-Handling: After handling, wipe down the dedicated tools and the work surface in the fume hood with an appropriate deactivating solution (if known) or a cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7]

Disposal Plan

Proper disposal of Gelsevirine and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with Gelsevirine, including unused compound, solutions, contaminated PPE, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Container: The container should be made of a material compatible with the solvents used.

  • Disposal Route: Follow all institutional, local, and national regulations for the disposal of toxic chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling Gelsevirine in a laboratory setting, emphasizing the integration of safety measures at each step.

Gelsevirine_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal Phase A Conduct Risk Assessment B Gather and Inspect PPE A->B C Prepare Designated Work Area (Fume Hood, Bench Paper) B->C D Don Appropriate PPE C->D Proceed to Handling E Perform Gelsevirine Handling (Weighing, Solution Prep, etc.) D->E F Decontaminate Work Surface and Tools E->F Complete Handling G Segregate and Dispose of Contaminated Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I J Safe Exit I->J Exit Laboratory Safely

Caption: Workflow for the safe handling of Gelsevirine.

By implementing these comprehensive safety and logistical measures, researchers can minimize the risks associated with handling the potent alkaloid Gelsevirine, fostering a secure and productive research environment.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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